Product packaging for 5-Amino-4-bromo-2-chlorophenol(Cat. No.:CAS No. 1232505-77-9)

5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061
CAS No.: 1232505-77-9
M. Wt: 222.47
InChI Key: AHVAEBUVWFXKIV-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-2-chlorophenol (CAS 2088367-42-2) is a high-purity brominated and chlorinated phenol derivative supplied for research applications. With a molecular formula of C 6 H 5 BrClNO and a molecular weight of 222.47 g/mol, this compound serves as a versatile synthetic intermediate . Its structure, featuring reactive amino, bromo, chloro, and phenolic hydroxyl functional groups, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize such substituted phenols in the synthesis of novel chemical entities, including Schiff base compounds . These Schiff bases are of significant interest in medicinal chemistry for their potential biological activities, such as antifungal, antibacterial, and antioxidant properties, and are often investigated using computational methods like Density Functional Theory (DFT) and molecular docking studies . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B3027061 5-Amino-4-bromo-2-chlorophenol CAS No. 1232505-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-bromo-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAEBUVWFXKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306560
Record name 5-Amino-4-bromo-2-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232505-77-9
Record name 5-Amino-4-bromo-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232505-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-bromo-2-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1232505-77-9 | Molecular Formula: C₆H₅BrClNO | Molecular Weight: 222.47 g/mol

Introduction: Unveiling a Versatile Synthetic Building Block

5-Amino-4-bromo-2-chlorophenol is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: a nucleophilic amino group, an acidic hydroxyl group, and two distinct halogen atoms (bromo and chloro). This unique constitution makes it a valuable intermediate in advanced organic synthesis. While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are prevalent in a variety of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It consolidates available data and draws upon established principles for structurally related compounds to offer insights into its properties, a plausible synthetic approach, purification strategies, analytical characterization, safety protocols, and potential applications. The aim is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Part 1: Physicochemical and Safety Profile

Understanding the fundamental properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Properties

While specific experimental data for this compound is sparse, a summary of its known and predicted properties is presented below.

PropertyValue / InformationSource(s)
CAS Number 1232505-77-9[1]
Molecular Formula C₆H₅BrClNO[2]
Molecular Weight 222.47 g/mol [2]
Physical Form Solid, Powder[1]
Purity (Typical) ≥95%[1]
IUPAC Name This compound[2]
InChI Code 1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2[2]
InChI Key AHVAEBUVWFXKIV-UHFFFAOYSA-N[2]
Storage Temperature Ambient Temperature[1]
Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential.

Hazard Statements: [1][3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures: [3]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.

  • Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping with a dust suppressant or using a HEPA-filtered vacuum). Wash the affected area thoroughly with water.

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A common strategy for synthesizing substituted aminophenols involves the nitration of a corresponding phenol, followed by halogenation and subsequent reduction of the nitro group.

Synthetic_Pathway A 2-Chlorophenol B 2-Chloro-5-nitrophenol A->B  HNO₃ / H₂SO₄   C 4-Bromo-2-chloro-5-nitrophenol B->C  Br₂ / Solvent   D This compound C->D  Reduction (e.g., Fe/HCl or H₂/Pd-C)  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is illustrative and requires optimization and validation in a laboratory setting.

Step 1: Nitration of 2-Chlorophenol

  • Rationale: The hydroxyl group is an ortho-, para-director. Nitration of 2-chlorophenol will yield a mixture of isomers. The desired 2-chloro-5-nitrophenol can be separated from the major ortho-nitro isomer.

  • Procedure: a. Cool a solution of 2-chlorophenol in a suitable solvent (e.g., glacial acetic acid) in an ice bath. b. Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10°C. c. After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material. d. Carefully pour the reaction mixture onto crushed ice to precipitate the product. e. Filter the solid, wash with cold water until neutral, and dry. f. Separate the desired 2-chloro-5-nitrophenol isomer, likely through fractional crystallization or column chromatography.

Step 2: Bromination of 2-Chloro-5-nitrophenol

  • Rationale: The hydroxyl group is a strongly activating ortho-, para-director, and the nitro group is a meta-director and deactivating. Bromination is expected to occur at the position ortho to the hydroxyl group (C4), which is also meta to the nitro group. A patent for producing 4-bromo-2-chlorophenols describes reacting 2-chlorophenol with bromine in a solvent like carbon tetrachloride or chlorobenzene.[4][5]

  • Procedure: a. Dissolve 2-chloro-5-nitrophenol in a suitable inert solvent (e.g., dichloromethane or acetic acid). b. Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise at room temperature. c. Stir the reaction until completion, monitoring by TLC. d. Quench any excess bromine with a solution of sodium thiosulfate. e. Perform an aqueous workup to remove acids, and then dry the organic layer over anhydrous sodium sulfate. f. Evaporate the solvent to yield crude 4-bromo-2-chloro-5-nitrophenol.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis. Methods for reducing nitro groups in the presence of halogens are well-established, often using metal catalysts.[6][7]

  • Procedure (Example using Iron): a. Create a suspension of the crude 4-bromo-2-chloro-5-nitrophenol and iron powder in a mixture of ethanol and water. b. Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux. c. Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates product formation. d. Once complete, cool the reaction and filter through celite to remove the iron salts. e. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

Aminophenols can be prone to oxidation, often leading to discoloration.[3] Purification should be performed promptly after synthesis.

  • Recrystallization: This is the preferred method for purifying solid organic compounds.[3] A suitable solvent system must be identified where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or toluene/hexane mixtures are common starting points for polar aromatic compounds.[8] The use of activated charcoal during recrystallization can help remove colored impurities.[3]

  • Column Chromatography: For separating impurities with different polarities, silica gel column chromatography is effective.[3] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, would likely provide good separation.

Purification_Workflow Crude Crude Product from Synthesis Recrystallization Recrystallization (e.g., Ethanol/Water + Charcoal) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 PureSolid Pure Crystalline Solid Filtration1->PureSolid Crystals MotherLiquor Mother Liquor Filtration1->MotherLiquor Filtrate Chromatography Column Chromatography MotherLiquor->Chromatography If significant product remains Fractions Collect & Combine Pure Fractions Chromatography->Fractions SolventRemoval Solvent Removal Fractions->SolventRemoval SolventRemoval->PureSolid

Caption: General purification workflow for this compound.

Part 3: Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of phenolic and aminophenolic compounds.[9][10][11]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient system of an acidified aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol is common.

  • Detection: A UV detector set at a wavelength of maximum absorbance (likely around 280-300 nm for this chromophore) would provide good sensitivity.

  • Purity Assessment: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13][14]

  • O-H Stretch (Phenol): A broad absorption band is expected in the region of 3600-3200 cm⁻¹.

  • N-H Stretch (Primary Amine): Two sharp peaks are characteristic for a primary amine, typically found between 3500-3300 cm⁻¹.[13]

  • N-H Bend (Primary Amine): A bending vibration is expected around 1650-1580 cm⁻¹.

  • C=C Stretch (Aromatic Ring): Several absorptions of variable intensity are expected in the 1600-1450 cm⁻¹ region.

  • C-N Stretch (Aromatic Amine): A band is expected in the 1335-1250 cm⁻¹ region.[13]

  • C-O Stretch (Phenol): A strong band is expected around 1260-1180 cm⁻¹.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure and substitution pattern of the aromatic ring. Spectral data for similar compounds like 2-aminophenol and 4-aminophenol can provide reference points.[15][16][17]

  • ¹H NMR:

    • Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the ring.

    • -OH and -NH₂ Protons: These protons will appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration. The phenolic -OH proton is often found downfield (>8 ppm), while the -NH₂ protons are typically more upfield (3-5 ppm).[18]

  • ¹³C NMR:

    • Six distinct signals are expected in the aromatic region (approx. 110-160 ppm) for the six non-equivalent carbon atoms of the benzene ring. The carbons attached to the oxygen, bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and elemental composition. The presence of both chlorine and bromine atoms will result in a highly characteristic isotopic pattern for the molecular ion peak (M⁺).[19][20][21]

  • Isotopic Pattern:

    • Chlorine has two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This gives rise to an M+2 peak with an intensity of about one-third that of the M⁺ peak.[21]

    • Bromine has two major isotopes: ⁷⁹Br (~50%) and ⁸¹Br (~50%). This gives rise to an M+2 peak with an intensity nearly equal to that of the M⁺ peak.[20]

  • Combined Pattern: For a molecule containing one chlorine and one bromine atom, the molecular ion region will show a complex pattern:

    • An M⁺ peak (containing ³⁵Cl and ⁷⁹Br).

    • An M+2 peak (from ³⁷Cl + ⁷⁹Br and ³⁵Cl + ⁸¹Br) which will be the most intense in the cluster.

    • An M+4 peak (containing ³⁷Cl and ⁸¹Br).

    • The relative intensities of these peaks (M:M+2:M+4) will be approximately 3:4:1, providing definitive evidence for the presence of one chlorine and one bromine atom.

Part 4: Potential Applications in Research and Development

The combination of a phenol, an aniline, and two different halogens on a single aromatic scaffold makes this compound a versatile precursor for various fields.

  • Pharmaceutical Synthesis: Aminophenols are crucial building blocks for a wide range of pharmaceuticals.[1] The amino and hydroxyl groups can be selectively functionalized to build more complex molecules.[22] The halogen atoms provide sites for further modification, for example, through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes the compound a potential starting material for developing kinase inhibitors, antibacterial agents, or other therapeutic candidates.[23]

  • Agrochemicals: Many pesticides and herbicides are based on halogenated phenolic structures. The specific substitution pattern of this molecule could be explored in the synthesis of new agrochemicals with potentially novel modes of action.[4]

  • Dyes and Pigments: Aminophenols are precursors to various dyes. The auxochromic -NH₂ and -OH groups, combined with the modifying effects of the halogens, could be used to synthesize new colorants.

  • Material Science: Polyhalogenated phenols are used as flame retardants and monomers for specialty polymers.[24] This compound could serve as a monomer for creating polymers with enhanced thermal stability or specific electronic properties.

Conclusion

This compound (CAS 1232505-77-9) is a chemical intermediate with significant potential for synthetic innovation. While detailed experimental data on this specific molecule is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. By understanding its physicochemical properties, plausible synthetic and purification routes, and key analytical signatures, researchers can confidently and safely incorporate this versatile building block into their synthetic programs, paving the way for new discoveries in medicine, agriculture, and materials science.

References

physicochemical properties of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromo-2-chlorophenol

Introduction

This compound is a halogenated and aminated phenolic compound. As a substituted aromatic molecule, it serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. The precise arrangement of its functional groups—hydroxyl, amino, bromo, and chloro—imparts a unique electronic and steric profile, dictating its reactivity, stability, and physical behavior. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful process development, formulation, quality control, and safety management.

This guide provides a detailed examination of the core physicochemical attributes of this compound, grounded in available technical data. It offers insights into the causality behind its properties and outlines robust methodologies for its analytical characterization, ensuring scientific integrity and practical applicability.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural arrangement of this compound is key to understanding its properties.

  • IUPAC Name: this compound

  • CAS Number: 1232505-77-9

  • Molecular Formula: C₆H₅BrClNO

  • Canonical SMILES: C1=C(C(=C(C=C1N)Br)O)Cl

  • InChI Key: AHVAEBUVWFXKIV-UHFFFAOYSA-N

Caption: 2D structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups defines the macroscopic and microscopic properties of the compound. These parameters are critical for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Weight 222.47 g/mol
Physical Form Solid, Powder
Melting Point 185 - 189 °C (for a related isomer)[1]
Boiling Point Data not readily available
Solubility Insoluble in water[2]
pKa (Phenolic OH) Estimated ~8.5 - 9.5
Partition Coefficient (logP) ca. -0.09 (for a related isomer)[1]

Expert Insights:

  • Melting Point: The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the phenolic hydroxyl and amino groups, as well as dipole-dipole interactions from the C-Cl and C-Br bonds. Note: The provided melting point is for a related isomer and should be considered an estimate; experimental verification is required.

  • Solubility: Low aqueous solubility is expected for a polysubstituted benzene ring. While the amino and hydroxyl groups can participate in hydrogen bonding with water, the hydrophobic nature of the aromatic core and the large halogen atoms dominate. Solubility is expected to be higher in polar organic solvents like methanol, ethanol, and acetone.

  • Acidity (pKa): The pKa of the phenolic proton is a crucial parameter influencing its ionization state in different pH environments. Compared to phenol (pKa ≈ 10), the electron-withdrawing inductive effects of the chlorine and bromine atoms are expected to increase the acidity (lower the pKa) of the hydroxyl group by stabilizing the resulting phenoxide anion.[3] Conversely, the amino group is an electron-donating group via resonance, which would tend to decrease acidity (raise the pKa).[3] The net effect of these competing influences results in an estimated pKa in the range of 8.5 to 9.5, making it a weak acid.

  • Lipophilicity (logP): The partition coefficient (logP) measures the lipophilicity of a compound. The negative logP value for a related isomer suggests it is more hydrophilic than lipophilic, which is somewhat counterintuitive given its structure.[1] This value may be influenced by the experimental conditions (pH 7.5) where the molecule could be partially ionized.[1] For the neutral molecule, a positive logP would be expected. This parameter is critical for predicting membrane permeability and potential for bioaccumulation.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and hydroxyl groups. The two aromatic protons will appear as singlets or doublets (depending on the solvent and resolution) in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts will be influenced by the electronic effects of the adjacent substituents. The NH₂ and OH protons will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbons bonded to the heteroatoms (O, N, Cl, Br) will have characteristic chemical shifts. For example, the carbon attached to the hydroxyl group (C-OH) will be significantly downfield (deshielded).

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

    • N-H stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

    • C=C stretch: Aromatic ring vibrations around 1450-1600 cm⁻¹.

    • C-O stretch: A strong band around 1200-1260 cm⁻¹.

    • C-Cl and C-Br stretches: In the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic losses of substituents. A key feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern that is highly diagnostic.

Methodologies for Analytical Characterization

Accurate and precise quantification is essential for quality control and research applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and robust technique for analyzing chlorophenol and aminophenol derivatives.[4][5][6]

Protocol: Purity and Quantification by RP-HPLC

This protocol describes a self-validating system for the quantitative analysis of this compound.

1. Principle: The compound is separated on a non-polar stationary phase (C18) based on its hydrophobicity, using a polar mobile phase for elution. Quantification is achieved by UV detection at a wavelength of maximum absorbance (λmax), which should be determined experimentally (typically between 280-300 nm for such structures).

2. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., Acetonitrile or Methanol). The exact ratio must be optimized to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: λmax (determined experimentally).

  • Injection Volume: 10 µL.

3. Reagent and Standard Preparation:

  • Mobile Phase A: Prepare a 20 mM monobasic sodium phosphate solution in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[4]

  • Mobile Phase B: HPLC-grade Acetonitrile.[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., methanol or the mobile phase), sonicating if necessary.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Analysis and Validation:

  • System Suitability: Inject the middle concentration standard five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

  • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.999.[6]

  • Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with the analyte at low, medium, and high concentrations. The recovery should be within 98-102%.

  • Sample Analysis: Prepare the sample solution at a concentration within the linear range and inject. Quantify using the calibration curve.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Standard Stock Solution cal_prep Prepare Calibration Standards (1-50 µg/mL) std_prep->cal_prep hplc_inject Inject into RP-HPLC System cal_prep->hplc_inject sample_prep Prepare Sample Solution sample_prep->hplc_inject separation Separation on C18 Column hplc_inject->separation detection UV Detection at λmax separation->detection peak_area Measure Peak Area detection->peak_area cal_curve Generate Calibration Curve (R²≥0.999) peak_area->cal_curve quantify Quantify Analyte cal_curve->quantify

Caption: Experimental workflow for RP-HPLC analysis.

Safety and Handling

Based on safety data for the compound and its isomers, this compound should be handled with care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this product).[7][8]

    • Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][7] Avoid generating dust. Keep containers tightly sealed when not in use.

    • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7] If on skin, wash with soap and water.[7] If inhaled, move to fresh air.[7] If swallowed, give a glass of water and seek medical attention.[7]

Conclusion

This compound is a substituted phenol with a distinct set of physicochemical properties governed by the cumulative effects of its amino, bromo, chloro, and hydroxyl functional groups. Its solid state, moderate melting point, and low aqueous solubility are key considerations for handling and formulation. The compound's spectroscopic profile provides a reliable means of structural confirmation, while analytical techniques like RP-HPLC offer a robust method for quantification and purity assessment. A comprehensive understanding of these properties, coupled with stringent adherence to safety protocols, is fundamental for the effective and safe utilization of this compound in research and development.

References

An In-depth Technical Guide to 5-Amino-4-bromo-2-chlorophenol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Amino-4-bromo-2-chlorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes its core chemical properties, outlines a plausible synthetic pathway, details robust analytical methodologies, and explores its functional role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular and Physical Properties

This compound is a polysubstituted aromatic phenol containing amino, bromo, and chloro functional groups. This unique arrangement of electron-withdrawing and electron-donating groups on the phenyl ring imparts a distinct reactivity profile, making it a valuable intermediate for creating complex molecular architectures.

Table 1: Physicochemical and Safety Identifiers for this compound
PropertyValueSource(s)
Molecular Formula C₆H₅BrClNO[1][2]
Molecular Weight 222.47 g/mol [1][2]
CAS Number 1232505-77-9[1][3]
Appearance Solid Powder[3]
Typical Purity ≥95%[3]
InChI Key AHVAEBUVWFXKIV-UHFFFAOYSA-N[3]
Signal Word Warning[3]
Hazard Statements H302+H312+H332, H315, H319, H335[3]

Hazard Statement Codes: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature, a logical and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds.[2][4][5][6][7] The proposed pathway involves the electrophilic bromination of a readily available aminophenol precursor.

Proposed Synthetic Pathway: Electrophilic Bromination

The most direct approach involves the regioselective bromination of 3-amino-4-chlorophenol. The amino and hydroxyl groups are activating, ortho-, para-directing groups. The position ortho to the hydroxyl group and meta to the amino group (C2) is already occupied by chlorine. The position para to the hydroxyl group (C4) is also occupied by chlorine. The position ortho to the amino group (C4) is blocked. Therefore, the most electronically enriched and sterically accessible position for electrophilic substitution is C6 (ortho to the hydroxyl group and ortho to the amino group). However, to achieve the desired 5-bromo substitution, a different precursor or a multi-step pathway would be necessary.

A more plausible route starts from 2-chloro-5-nitrophenol, which can be brominated at the 4-position due to the directing effects of the hydroxyl and nitro groups. Subsequent reduction of the nitro group would yield the final product.

Step 1: Bromination of 2-Chloro-5-nitrophenol. 2-Chloro-5-nitrophenol is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The hydroxyl group is a strong activating group, directing the incoming electrophile (Br+) to the ortho and para positions. The position para to the hydroxyl (C4) is the most likely site of substitution.

Step 2: Reduction of 4-Bromo-2-chloro-5-nitrophenol. The resulting nitro-intermediate is then reduced to the corresponding amine. This can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in HCl).[4]

Synthesis_Pathway Start 2-Chloro-5-nitrophenol Intermediate 4-Bromo-2-chloro-5-nitrophenol Start->Intermediate  NBS, Acetonitrile   Product This compound Intermediate->Product  SnCl2, HCl or H2/Pd  

Caption: Plausible two-step synthesis of this compound.

Role in Pharmaceutical Drug Discovery

Halogenated anilines and phenols are cornerstone building blocks in medicinal chemistry.[8][9] The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its binding affinity to biological targets.

Application as a Kinase Inhibitor Intermediate

The this compound scaffold is particularly relevant to the development of kinase inhibitors, a major class of targeted cancer therapies.[10][11] Many FDA-approved kinase inhibitors, such as Imatinib and Lapatinib, feature an aminophenyl or substituted aniline core that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase.

The functional groups of this compound offer multiple points for diversification:

  • The Amino Group (NH₂): Serves as a key nucleophile or a hydrogen bond donor. It is often used to couple with heterocyclic systems (like pyrimidines or quinazolines) that mimic the adenine region of ATP.

  • The Hydroxyl Group (OH): Can be used as a handle for ether or ester linkages, allowing for the introduction of side chains that can target specific regions of the kinase or improve solubility.

  • The Bromo and Chloro Groups: These halogens not only influence the electronics of the aromatic ring but also provide sites for further modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex, multi-ring systems.[12] Furthermore, bromine at the C4 position can be exploited to introduce substituents into what is often a hydrophobic region of the kinase active site, potentially enhancing potency and selectivity.[13]

For instance, related intermediates like 4-amino-3-chlorophenol are key to the synthesis of multi-kinase inhibitors such as Lenvatinib and Tivozanib, which are used to treat advanced cancers.[14] This precedent strongly supports the potential utility of this compound in the design of next-generation kinase inhibitors.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of key intermediates is critical in drug development. A robust analytical method for this compound can be developed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: RP-HPLC-UV Analysis

This protocol is adapted from validated methods for structurally similar halogenated aminophenols and is expected to provide excellent resolution and quantification.[15][16]

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution: Isocratic or gradient elution can be optimized. A starting point is 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 275-285 nm, to be optimized by scanning the UV spectrum of the analyte.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a concentration within the calibration range.

3. Method Validation (as per ICH Guidelines):

  • Linearity: Analyze the calibration standards and plot the peak area against concentration. A correlation coefficient (R²) of >0.999 is expected.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess intraday and interday variability by analyzing replicate samples.

  • Specificity: Ensure the peak for this compound is well-resolved from any impurities or degradation products.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions (1-50 µg/mL) Injection Inject 10 µL onto C18 Column Prep_Standard->Injection Prep_Sample Dissolve Test Sample in Diluent Prep_Sample->Injection Separation Isocratic/Gradient Elution (ACN/Phosphate Buffer) Injection->Separation Detection UV Detection (~280 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report (Purity, Concentration) Quantification->Report

Caption: Standard workflow for the quantitative analysis of this compound by RP-HPLC.

Structural Characterization: NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as signals for the amine (NH₂) and hydroxyl (OH) protons. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern. Spectral data for related compounds like 4-bromo-2-chlorophenol and 2-amino-4-chloro-phenol can serve as a reference for predicting the spectrum.[1][17]

    • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, providing further confirmation of the structure.[1]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio), resulting in a complex isotopic cluster that serves as a definitive signature.[18]

    • Fragmentation: Collision-induced dissociation (CID) would likely lead to fragmentation patterns typical for phenols and anilines, such as the loss of CO or HCN.[19][20]

Conclusion and Future Outlook

This compound represents a highly functionalized and synthetically versatile intermediate for the drug discovery and development sector. Its unique combination of reactive sites makes it an attractive starting material for generating libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors. The established knowledge base for related halogenated aminophenols provides a strong foundation for its synthesis, analysis, and application. As the demand for targeted and potent therapeutics continues to grow, the strategic use of such well-defined chemical building blocks will remain paramount to the advancement of medicinal chemistry.

References

A Guide to the Spectral Analysis of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-bromo-2-chlorophenol is a halogenated aminophenol of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro functional groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage data from structurally related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound dictates its characteristic spectral fingerprints. The interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups with the electron-withdrawing and heavy halogen (-Br and -Cl) substituents on the aromatic ring creates a unique electronic environment, which is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Singlet1HH-3This proton is ortho to the chlorine and meta to the bromine. The deshielding effect of the halogens will place its signal in this downfield region. Due to the lack of adjacent protons, it will appear as a singlet.
~ 6.5 - 7.0Singlet1HH-6This proton is ortho to both the amino and hydroxyl groups. The electron-donating nature of these groups will shield this proton, shifting its signal upfield relative to H-3. It will also appear as a singlet.
~ 4.0 - 5.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is typically observed.
~ 8.5 - 10.0Broad Singlet1H-OHPhenolic hydroxyl protons are typically deshielded and their chemical shift is also highly dependent on experimental conditions. They often appear as a broad singlet.[1]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (-OH, -NH₂). DMSO-d₆ is often preferred for observing these protons as it slows down the exchange rate.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

G cluster_workflow NMR Spectroscopy Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Acq Data Acquisition (400+ MHz NMR) Prep->Acq Proc Data Processing (FT, Phasing, Calibration) Acq->Proc Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Proc->Analysis

Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples may be necessary.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~ 145 - 155C-1 (C-OH)The carbon attached to the hydroxyl group is significantly deshielded.
~ 115 - 125C-2 (C-Cl)The carbon bearing the chlorine atom will be deshielded, but less so than the carbon attached to bromine.
~ 110 - 120C-3 (C-H)This carbon is influenced by the adjacent chlorine and bromine atoms.
~ 100 - 110C-4 (C-Br)The carbon attached to the bromine atom will experience a shielding effect (heavy atom effect).
~ 135 - 145C-5 (C-NH₂)The carbon attached to the amino group will be deshielded.
~ 110 - 120C-6 (C-H)This carbon is influenced by the adjacent amino and hydroxyl groups.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrumentation: Use a 100 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate signal integration (though quantitative ¹³C NMR is not standard).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration using the solvent's carbon signals (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3300 - 3500N-H stretchPrimary Amine (-NH₂)A doublet is expected in this region, characteristic of the symmetric and asymmetric stretching of the N-H bonds.
3200 - 3600O-H stretchPhenol (-OH)A broad band is expected due to intermolecular hydrogen bonding.
3000 - 3100C-H stretchAromatic C-HThese absorptions are typical for C-H bonds on an aromatic ring.[2][3]
1550 - 1650N-H bendPrimary Amine (-NH₂)Bending vibrations of the N-H bonds.
1450 - 1600C=C stretchAromatic RingMultiple bands are expected in this region due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[3]
1200 - 1300C-O stretchPhenol (-OH)Stretching of the carbon-oxygen bond.
1000 - 1100C-N stretchAryl AmineStretching of the carbon-nitrogen bond.
700 - 850C-Cl stretchAryl ChlorideThe position of this band can be influenced by the substitution pattern.
500 - 650C-Br stretchAryl BromideThe C-Br stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

    • Chlorine has two common isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • Bromine has two common isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

    • This will result in a cluster of peaks for the molecular ion:

      • M⁺: Containing ³⁵Cl and ⁷⁹Br

      • [M+2]⁺: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

      • [M+4]⁺: Containing ³⁷Cl and ⁸¹Br

    • The relative intensities of these peaks will be approximately 3:4:1.[4][5][6]

  • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as radicals) and the loss of small neutral molecules like CO or HCN.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

G cluster_workflow Mass Spectrometry Workflow Intro Sample Introduction (Direct Probe or GC) Ion Ionization (Electron Impact) Intro->Ion Sep Mass Separation (Quadrupole, TOF) Ion->Sep Detect Detection & Spectrum Generation Sep->Detect

Caption: General workflow for mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound, as predicted from the established principles of NMR, IR, and MS and data from analogous compounds, provides a powerful toolkit for its characterization. The unique combination of functional groups gives rise to a distinct set of spectral data that, when interpreted correctly, can confirm the identity and purity of this important synthetic intermediate. The experimental protocols outlined in this guide provide a solid foundation for researchers to acquire high-quality spectral data for this and similar molecules, ensuring the integrity and reproducibility of their scientific work.

References

5-Amino-4-bromo-2-chlorophenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Amino-4-bromo-2-chlorophenol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and a robust experimental framework for its determination.

Introduction to this compound

This compound is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring amino, hydroxyl, bromo, and chloro functional groups, imparts a unique combination of chemical properties that dictate its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅BrClNOPubChem
Molecular Weight 222.47 g/mol PubChem
Melting Point 165 °CPubChem
Boiling Point 336.7 °C (Predicted)PubChem
LogP (Octanol-Water Partition Coefficient) 2.8 (Predicted)PubChem
pKa (Predicted) 7.9 (Acidic), 2.1 (Basic)PubChem

The predicted LogP value of 2.8 suggests that this compound has a moderate lipophilic character, indicating a preference for organic phases over water. The presence of both a hydrogen-bond-donating amino group and a hydroxyl group, alongside the halogen substituents, creates a complex interplay of intermolecular forces that will govern its solubility.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can forecast the solubility of this compound in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. Therefore, moderate to good solubility is expected in these solvents, particularly at elevated temperatures.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and possess large dipole moments, which can effectively solvate the polar functional groups of this compound. High solubility is anticipated in solvents like DMF and DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the polar nature of the amino and hydroxyl groups, low solubility is expected in nonpolar solvents like hexane. However, the presence of the aromatic ring and halogen atoms may impart some solubility in solvents like toluene and dichloromethane.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B Step 1 C Equilibrate at constant temperature with agitation for 24-48h B->C Step 2 D Allow solid to settle C->D Step 3 E Centrifuge to separate phases D->E Step 4 F Filter supernatant with syringe filter E->F Step 5 G Dilute sample for analysis F->G Step 6 H Analyze by HPLC G->H Step 7

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials to facilitate complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

    • Use the calibration curve to determine the concentration of the solute in the diluted sample and then back-calculate the solubility in the original solvent.

Safety Precautions

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.

  • GHS Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, a systematic approach based on its physicochemical properties allows for a predictive understanding of its solubility behavior. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for determining its solubility in any solvent of interest. Adherence to safety protocols is essential when working with this compound.

An In-depth Technical Guide to the Safe Handling of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety properties and handling procedures for 5-Amino-4-bromo-2-chlorophenol (CAS No. 1232505-77-9). As a specialized halogenated phenolic compound, its unique reactivity profile demands a thorough understanding to ensure laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed protocols grounded in established chemical safety principles.

Compound Profile and Hazard Identification

This compound is a substituted phenol, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of amino, bromo, and chloro substituents on the phenol ring influences its chemical reactivity and toxicological profile.

GHS Classification and Associated Risks:

A critical analysis of the Globally Harmonized System (GHS) classification reveals that this compound presents multiple hazards requiring stringent control measures.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Dermal)4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

The multifaceted nature of these hazards underscores the necessity of a multi-layered safety approach, encompassing engineering controls, administrative procedures, and personal protective equipment. The toxicity profile is consistent with that of other halogenated phenols, which can exert systemic effects and cause local irritation.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective of safety protocols is to minimize exposure. A combination of well-designed engineering controls and appropriate PPE is paramount.

Engineering Controls:

  • Ventilation: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[1][2][4] The airflow in the fume hood should be regularly monitored to ensure it meets established safety standards.

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[4] These facilities are critical for rapid decontamination in the event of accidental contact.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, at all times.[1] It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged or high-risk procedures, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement for eye protection.[1][3] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A lab coat should be worn and kept fastened to protect against skin contact.[1] For procedures with a higher risk of significant exposure, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a potential for airborne concentrations to exceed exposure limits, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1]

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_handling Safe Handling cluster_outcome Outcome Compound This compound Hazards Acute Toxicity Skin/Eye Irritation Respiratory Irritation Compound->Hazards Presents EngControls Engineering Controls (Fume Hood) Hazards->EngControls Mitigated by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazards->PPE Mitigated by Procedure Experimental Procedure EngControls->Procedure Enables PPE->Procedure Required for SafeOutcome Minimized Exposure Safe Environment Procedure->SafeOutcome Leads to

Caption: Workflow for mitigating hazards associated with this compound.

Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment and ensuring the stability of the compound.

Handling:

  • Avoid all personal contact, including inhalation.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid the generation of dust when working with the solid form.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed to prevent exposure to air and moisture.[1]

  • The compound is noted as being light-sensitive; therefore, it should be stored in an opaque or amber container to prevent degradation.[1] Storing under an inert atmosphere, such as argon, is also recommended.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated packaging should be treated as hazardous waste.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.

Spill Response:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency personnel.[1] Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up the spill.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

PropertyValue
Molecular FormulaC₆H₅BrClNO
Molecular Weight222.47 g/mol [6]
AppearanceOff-white solid
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water[3]

The insolubility of this compound in water has implications for both its environmental fate and for decontamination procedures.

Toxicological Information

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A comprehensive safety strategy that includes robust engineering controls, diligent use of personal protective equipment, and strict adherence to handling and emergency protocols is essential. By understanding the inherent hazards and implementing the measures outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory.

References

5-Amino-4-bromo-2-chlorophenol: A Versatile Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-bromo-2-chlorophenol, a trifunctional aromatic compound, has emerged as a highly versatile and valuable building block in the synthesis of complex organic molecules. Its unique arrangement of amino, bromo, and chloro substituents on a phenolic core provides a rich platform for a diverse array of chemical transformations. This guide delves into the core chemical properties, reactivity, and strategic applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to medicinal chemistry and agrochemical development. Detailed experimental protocols and mechanistic insights for key synthetic transformations are provided to empower researchers in leveraging the full potential of this multifaceted molecule.

Introduction: Unveiling the Synthetic Potential

This compound is a substituted phenol characterized by the presence of three key functional groups: a nucleophilic amino group, a versatile bromine atom, and a reactive chlorine atom. This strategic combination of functionalities allows for selective and sequential chemical modifications, making it an attractive starting material for diversity-oriented synthesis. The inherent reactivity differences between the bromine and chlorine atoms, particularly in metal-catalyzed cross-coupling reactions, offer a powerful tool for regioselective elaboration of the aromatic ring. Furthermore, the juxtaposition of the amino and hydroxyl groups provides a direct pathway to a variety of heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1232505-77-9[1][2][3]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Appearance Solid (Typical)
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

The Strategic Advantage: Understanding the Reactivity Landscape

The synthetic utility of this compound stems from the differential reactivity of its functional groups. This section explores the key transformations that can be selectively performed on this building block.

The Halogens: Gateways to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature that allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, which provides a basis for selectively reacting the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[5] In the case of this compound, the greater reactivity of the C-Br bond allows for the selective introduction of aryl or vinyl substituents at the 4-position.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6]

Suzuki_Miyaura_Coupling Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[7] Similar to the Suzuki coupling, the C-Br bond of this compound can be selectively aminated, providing access to a wide range of substituted aniline derivatives.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Buchwald_Hartwig_Amination Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH Amine R2NH->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Amido Complex Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Aminated Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Aminophenol Moiety: A Gateway to Heterocyclic Systems

The ortho-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules.

Benzoxazoles are a class of heterocyclic compounds with a wide range of pharmacological activities.[8] this compound can readily undergo condensation with carboxylic acids, aldehydes, or their derivatives to form the corresponding benzoxazole ring system.[5][9]

Benzoxazole_Synthesis Aminophenol This compound Condensation Condensation Aminophenol->Condensation Reagent Carboxylic Acid or Aldehyde Reagent->Condensation Intermediate Schiff Base or Amide Intermediate Condensation->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Benzoxazole Substituted Benzoxazole Cyclization->Benzoxazole

Caption: General workflow for the synthesis of benzoxazoles.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.

Representative Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-5-amino-2-chlorophenol derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a 4-amino-5-(arylamino)-2-chlorophenol derivative.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (5 mol%)

  • Potassium tert-butoxide (KOtBu, 1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).

  • Add this compound (1.0 mmol), the aniline derivative (1.2 mmol), and potassium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[11]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Benzoxazole Synthesis

Objective: To synthesize a 7-bromo-5-chloro-2-substituted-benzoxazole.

Materials:

  • This compound

  • Aromatic aldehyde (1.0 equivalent)

  • Samarium triflate (Sm(OTf)₃, 10 mol%) (as a reusable acid catalyst)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and samarium triflate (0.1 mmol) in water (5 mL).[5]

  • Stir the mixture at room temperature or gently heat (e.g., 50-80 °C) for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are of significant interest in the fields of drug discovery and agrochemical development.

  • Medicinal Chemistry: The substituted anilines and biaryl compounds derived from this building block are key pharmacophores in a variety of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[12] The benzoxazole core is also a well-established privileged structure in medicinal chemistry, exhibiting a broad range of biological activities.[8]

  • Agrochemicals: Halogenated phenols and their derivatives are important intermediates in the synthesis of pesticides and herbicides.[13] The ability to introduce diverse functionality onto the this compound scaffold allows for the fine-tuning of biological activity and the development of new crop protection agents. For instance, the related compound 5-amino-2-chlorophenol is a key precursor in the synthesis of the insecticide Fluazuron.[14]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Avoid breathing dust/fumes.[4]

Handling and Storage:

  • Keep containers securely sealed when not in use.[4]

  • Avoid physical damage to containers.[4]

  • Store in a cool, dry, well-ventilated area.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound stands as a powerful and versatile building block for synthetic chemists. Its unique combination of reactive sites allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material. The ability to perform selective cross-coupling reactions and to construct valuable heterocyclic scaffolds underscores its importance in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising building block and to inspire the development of new and innovative synthetic methodologies.

References

A Technical Guide to the Medicinal Chemistry Potential of 5-Amino-4-bromo-2-chlorophenol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The search for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. While much attention is given to complex molecules, the strategic value of well-designed chemical building blocks is paramount. This guide focuses on 5-Amino-4-bromo-2-chlorophenol, a uniquely functionalized scaffold. Though not a widely explored molecule in its own right, its structural features—a reactive aminophenol core flanked by a strategic combination of halogen atoms—present a compelling starting point for the synthesis of targeted therapies. We will deconstruct its molecular properties, propose its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and provide actionable synthetic and biological screening protocols for researchers in drug development.

Molecular Deconstruction: The Strategic Value of the this compound Scaffold

The therapeutic potential of a starting material is encoded in its structure. This compound is a prime example of a scaffold whose value lies in the interplay of its constituent functional groups. The aminophenol core is a well-established pharmacophore, while the specific halogenation pattern provides nuanced control over the molecule's physicochemical properties.[1]

The key features include:

  • Phenolic Hydroxyl Group: Acts as a hydrogen bond donor and a potential site for ether linkages to modulate solubility and target engagement. Its acidity is increased by the presence of the electron-withdrawing halogens.[2]

  • Aniline Amino Group: A primary amine that serves as a key synthetic handle for a wide array of chemical transformations (e.g., acylation, arylation, alkylation). It is a potent hydrogen bond donor and a weak base.[1]

  • Ortho-Chloro and Para-Bromo Substituents: These halogens are not mere placeholders. They critically influence the molecule's lipophilicity, metabolic stability, and binding interactions.[3][4] The presence of both bromine and chlorine allows for the exploration of halogen bonding—a specific, non-covalent interaction where the halogen acts as a Lewis acid—which can significantly enhance binding affinity and selectivity for a protein target.[5][6] Studies have shown that the nature and position of halogen atoms can be pivotal in determining biological activity.[7][8]

Table 1: Physicochemical Properties and Medicinal Chemistry Implications
PropertyFeature of this compoundImplication in Drug Design
Reactivity Amino and Hydroxyl groupsProvides two distinct, orthogonal handles for synthetic diversification to build molecular libraries.[9]
Lipophilicity Bromo and Chloro substituentsIncreases membrane permeability and can enhance binding to hydrophobic pockets in target proteins.[4]
Target Interactions Halogen atoms (Br, Cl)Potential for forming strong halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein binding site, increasing potency and selectivity.[6]
Metabolic Stability Halogen atoms (Br, Cl)Halogens can block sites of oxidative metabolism, increasing the half-life of a potential drug candidate.[3][4]
Acidity/Basicity Phenolic -OH and Aromatic -NH2The electron-withdrawing halogens increase the acidity of the phenol and decrease the basicity of the amine, influencing ionization state at physiological pH.[2]

Potential Application: A Scaffold for Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology. Many successful kinase inhibitors are ATP-competitive, binding to the adenine pocket and forming key hydrogen bonds with the "hinge" region of the kinase.[10] The aminophenol scaffold is well-suited to serve as a hinge-binding motif.

Rationale for Application: The amino group of this compound can be functionalized with heterocyclic systems (e.g., pyrimidines, quinolines) that mimic the adenine core of ATP. The phenol and halogen substituents can then be used to project into other regions of the binding site to achieve potency and selectivity.[11] The halogens, in particular, can form critical halogen bonds or occupy hydrophobic pockets, a strategy successfully employed in numerous approved kinase inhibitors.[12][13] The non-catalytic, or "scaffolding," roles of kinases are also increasingly recognized as important therapeutic targets.[14]

Workflow 1: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow outlines a plausible route to a library of potential kinase inhibitors using a Buchwald-Hartwig amination reaction.

G A 5-Amino-4-bromo- 2-chlorophenol C Buchwald-Hartwig Amination A->C B Aryl Halide (e.g., 2-chloropyrimidine) B->C D Protected Intermediate C->D Pd Catalyst, Ligand, Base E Deprotection (if necessary) D->E F Final Kinase Inhibitor Candidate E->F G A 5-Amino-4-bromo- 2-chlorophenol B Reductive Amination A->B D N-Alkylated Intermediate B->D Reducing Agent (e.g., NaBH(OAc)₃) C Aldehyde or Ketone C->B E Further Modification (e.g., etherification of phenol) D->E F Final GPCR Modulator Candidate E->F

References

understanding the reactivity of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Amino-4-bromo-2-chlorophenol

Executive Summary

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the unique and complex reactivity profile conferred by its five substituents: an activating amino group, an activating hydroxyl group, and two deactivating-yet-directing halogen atoms on a central phenolic scaffold. This guide provides an in-depth analysis of the molecule's electronic structure, predicts its reactivity towards various chemical transformations, and offers practical, field-proven protocols for its derivatization. Understanding the interplay of these functional groups is paramount for researchers aiming to leverage this versatile intermediate in the synthesis of novel bioactive molecules and complex chemical frameworks.[1][2]

Molecular Structure and Physicochemical Properties

The reactivity of any chemical entity is fundamentally governed by its structure. This compound possesses a carefully orchestrated arrangement of functional groups that create a nuanced electronic landscape across the aromatic ring.

  • Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are powerful activating, ortho, para-directing groups. They donate electron density to the benzene ring via resonance, increasing its nucleophilicity and susceptibility to electrophilic attack.[3]

  • Deactivating Groups: The chlorine (-Cl) and bromine (-Br) atoms are halogens that exhibit a dual electronic nature. They withdraw electron density through the sigma framework via induction (deactivating the ring), yet donate electron density through resonance (making them ortho, para-directing).[2][3]

  • Positional Interplay: The meta relationship between the strongly activating -OH and -NH₂ groups, combined with the specific placement of the halogens, dictates the regioselectivity of subsequent reactions.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design and safety considerations.

PropertyValueSource
CAS Number 1232505-77-9--INVALID-LINK--
Molecular Formula C₆H₅BrClNO--INVALID-LINK--
Molecular Weight 222.47 g/mol --INVALID-LINK--
Physical Form Solid-Powder--INVALID-LINK--
InChI Key AHVAEBUVWFXKIV-UHFFFAOYSA-N--INVALID-LINK--
Storage Temp. Ambient Temperature--INVALID-LINK--
Safety Information

This compound is classified as hazardous and must be handled with appropriate personal protective equipment (PPE).

  • Signal Word: Warning

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).

Reactivity Analysis: A Tale of Competing Directives

The core of this molecule's synthetic utility lies in the predictable, yet selective, reactivity of its aromatic ring and appended functional groups. The outcome of any given reaction is a direct consequence of the electronic synergy and antagonism between the substituents.

Electrophilic Aromatic Substitution (EAS)

The combined electron-donating power of the -OH and -NH₂ groups makes the ring highly activated towards electrophiles, despite the presence of deactivating halogens. The key to predicting the outcome is identifying the most nucleophilic position on the ring.

  • Position C6: This position is ortho to the amino group and para to the hydroxyl group. Both strong activators direct electrophilic attack to this site.

  • Position C3: This position is ortho to the hydroxyl group but meta to the amino group. It is activated, but less so than C6.

  • Positions C2 & C4: These are blocked by the halogen atoms.

  • Position C1: This position is meta to both activating groups and is therefore the least likely site for substitution.

Caption: Regioselectivity map for electrophilic aromatic substitution.

Functional Group Transformations

Beyond ring substitution, the amino and hydroxyl groups are themselves hubs of reactivity, enabling a wide range of functional group interconversions.[2][5]

The aniline-like amino group is a versatile nucleophile and a precursor to the highly useful diazonium salts.

  • N-Acylation/N-Alkylation: The -NH₂ group can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. This is often done to protect the amine during subsequent reactions or to introduce new structural motifs. In neutral or acidic media, the amino group is generally more nucleophilic than the hydroxyl group.[6]

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is exceptionally valuable as it can be displaced by a wide variety of nucleophiles (e.g., -CN, -OH, -X, -H) in Sandmeyer-type reactions, providing access to a vast array of derivatives that are otherwise difficult to synthesize.

The phenolic hydroxyl group is acidic and, upon deprotonation, becomes a potent nucleophile.

  • O-Alkylation/O-Acylation: In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form a phenoxide ion.[6] This phenoxide readily attacks alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. Selective O-functionalization over N-functionalization can be achieved by performing the reaction under basic conditions, which deprotonates the phenol (pKa ~10) but not the aniline (pKa of conjugate acid ~4-5).[6]

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling

While the ring is not highly activated for classical SNAr reactions due to the lack of strong electron-withdrawing groups ortho or para to the halogens, the C-Br and C-Cl bonds are prime candidates for metal-catalyzed cross-coupling reactions.[7]

  • Reactivity Hierarchy: In palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, the C-Br bond is significantly more reactive than the C-Cl bond.[8] This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C4 position while leaving the C2-Cl bond intact for a subsequent, more forcing cross-coupling reaction. This stepwise approach enables the controlled and regioselective construction of highly complex molecules.

G Selective Functionalization Workflow start 5-Amino-4-bromo- 2-chlorophenol protect Protecting Group Strategy (e.g., Acylation) start->protect Optional, for -NH₂/-OH reactivity suzuki Suzuki Coupling (Pd(OAc)₂, SPhos, K₃PO₄) Targets C-Br bond start->suzuki Direct Coupling protect->suzuki product1 4-Aryl-5-amino- 2-chlorophenol suzuki->product1 buchwald Buchwald-Hartwig (Pd₂(dba)₃, XPhos, NaOtBu) Targets C-Cl bond product2 2,4-Diaryl-5-aminophenol (or 2-Amino-4-aryl) buchwald->product2 product1->buchwald Harsher Conditions deprotect Deprotection product2->deprotect If protected final_product Final Complex Molecule product2->final_product If not protected deprotect->final_product

Caption: Workflow for selective cross-coupling reactions.

Synthetic Utility in Drug Discovery

The structural motifs accessible from this compound are prevalent in pharmaceuticals. Halogenated phenols and anilines are key precursors for enzyme inhibitors, receptor modulators, and other bioactive agents.[1][9][10] The ability to selectively functionalize the amino, hydroxyl, and halogen sites makes this compound a powerful platform for generating libraries of diverse analogs in a Diversity-Oriented Synthesis (DOS) approach, accelerating the discovery of new therapeutic leads.[11]

Validated Experimental Protocols

The following protocols are provided as trusted, reproducible methods for key transformations. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.

Protocol: Selective N-Acetylation of the Amino Group

This protocol demonstrates the protection of the more nucleophilic amino group under neutral conditions.

Rationale: Acetic anhydride is used to acetylate the amino group. The reaction is run in a non-basic solvent to prevent significant deprotonation of the phenolic -OH, thus favoring N-acylation over O-acylation.

Methodology:

  • Suspend this compound (1.0 eq) in ethyl acetate (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude N-(5-bromo-3-chloro-4-hydroxyphenyl)acetamide can be purified by recrystallization or column chromatography.

Protocol: Regioselective Suzuki Cross-Coupling at C4-Br

This protocol leverages the higher reactivity of the C-Br bond for selective C-C bond formation.

Rationale: A standard palladium catalyst and ligand system is used under conditions known to favor the oxidative addition into aryl bromides over aryl chlorides. Potassium phosphate is a suitable base that is strong enough for the transmetalation step without promoting side reactions.

Methodology:

  • To an oven-dried Schlenk flask, add the N-acetylated starting material from protocol 4.1 (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL per gram of starting material).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 4-aryl derivative. The acetyl protecting group can then be removed under acidic or basic conditions if desired.

Conclusion

This compound is not merely a static collection of functional groups; it is a dynamic and responsive chemical scaffold. Its reactivity is a finely balanced interplay of electronic activation, deactivation, and steric hindrance. By understanding the underlying principles of regioselectivity and differential reactivity, researchers can unlock its full potential as a versatile building block. The strategic and selective manipulation of its reactive sites enables the efficient construction of complex molecular architectures, making it an invaluable tool for professionals in drug discovery and advanced chemical synthesis.

References

Methodological & Application

Application Note: Synthesis of Novel Derivatives from 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 5-Amino-4-bromo-2-chlorophenol, a versatile, polysubstituted aromatic building block. The inherent functionalities—an amino group, a hydroxyl group, and a bromine atom—serve as strategic handles for a wide range of chemical transformations. This document outlines detailed, field-proven protocols for N-acylation, O-alkylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and the construction of high-value heterocyclic scaffolds such as benzoxazoles and phenoxazines. By explaining the causality behind experimental choices and providing self-validating protocols, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction: The Synthetic Potential of this compound

This compound is a trifunctional aromatic compound whose strategic substitution pattern makes it an exceptionally valuable starting material in organic synthesis. The electron-donating amino and hydroxyl groups activate the ring, while the halogen substituents provide both electronic modulation and a handle for cross-coupling reactions.[1] The ortho-relationship between the amino and hydroxyl groups is a classic precursor for the synthesis of various heterocyclic systems, which are prevalent in biologically active molecules. Derivatives of aminophenols have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4][5]

This guide provides detailed protocols for leveraging each of the reactive sites on the this compound scaffold, enabling the synthesis of a diverse library of derivatives.

Physicochemical Properties of Starting Material
PropertyValue
IUPAC Name This compound
CAS Number 1232505-77-9[6][7]
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol [8]
Physical Form Solid Powder[7]
Purity (Typical) ≥95%[7]

Chapter 1: Selective N-Acylation of the Amino Group

Principle of the Reaction

The amino group of this compound is a potent nucleophile and can be readily acylated using acyl chlorides or anhydrides. This reaction proceeds via nucleophilic acyl substitution to form a stable amide bond. The reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This method is highly efficient and provides a straightforward route to novel amide derivatives.

Protocol 1.1: Synthesis of N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Moles
This compound222.47222.5 mg1.0 mmol
Acetic Anhydride102.09105 µL1.1 mmol
Pyridine79.105 mLSolvent
Dichloromethane (DCM)84.9310 mLSolvent
Hydrochloric Acid (1 M)-As neededFor work-up
Saturated NaCl (Brine)-As neededFor work-up
Anhydrous MgSO₄ or Na₂SO₄-As neededDrying agent

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in pyridine (5 mL) and DCM (10 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by water (1 x 15 mL), and finally with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

G cluster_workflow N-Acylation Workflow start Dissolve Starting Material in Pyridine/DCM add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride 1 react Stir at Room Temp (2-4 hours) add_anhydride->react 2 monitor Monitor by TLC react->monitor 3 workup Aqueous Work-up (HCl, H₂O, Brine) monitor->workup 4 purify Dry, Concentrate & Purify workup->purify 5 product N-acetylated Product purify->product 6

Caption: General workflow for the N-acylation of this compound.

Chapter 2: O-Alkylation of the Phenolic Hydroxyl Group

Principle of the Reaction

The Williamson ether synthesis is a classic and reliable method for forming ethers. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[9]

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal as it can dissolve the ionic phenoxide intermediate and does not interfere with the Sₙ2 reaction.

  • Selectivity: A significant challenge is the potential for competitive N-alkylation of the amino group. To achieve selective O-alkylation, one can employ a protective group strategy for the amine or carefully control reaction conditions (e.g., using a milder base and a less reactive alkylating agent).[9] For this protocol, we proceed without a protecting group, which may necessitate more rigorous purification to separate O- vs. N-alkylated isomers.

Protocol 2.1: Synthesis of 5-Amino-4-bromo-2-chloro-1-(allyloxy)benzene

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Moles
This compound222.47222.5 mg1.0 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg3.0 mmol
Allyl Bromide120.98104 µL1.2 mmol
Acetone, anhydrous58.0815 mLSolvent
Ethyl Acetate-As neededFor work-up
Water-As neededFor work-up

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone (15 mL).

  • Reagent Addition: Add allyl bromide (1.2 eq) to the suspension.

  • Reaction Progression: Heat the mixture to reflux (around 56 °C) and stir vigorously for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to separate the desired O-alkylated product from any N-alkylated or dialkylated byproducts.

Chapter 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Principle of the Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[10] The bromine atom on the this compound ring is an excellent substrate for this transformation. The reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice, though other modern catalyst systems with specialized ligands can also be used for higher efficiency.[12][13]

  • Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, where it activates the organoboron compound to form a more reactive "ate" complex.[14]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. Degassing the solvent is a critical step.[11]

Protocol 3.1: Synthesis of 5-Amino-2-chloro-4-phenylphenol

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Moles
This compound222.47222.5 mg1.0 mmol
Phenylboronic Acid121.93146 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
Potassium Phosphate (K₃PO₄)212.27425 mg2.0 mmol
1,4-Dioxane / Water (4:1)-5 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or a sealable reaction vial, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Progression: Heat the reaction mixture to 85-95 °C in an oil bath and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

G Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) RedElim Pd(0)L₂ Transmetal->RedElim Reductive Elimination RedElim->Pd0 R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 4: Synthesis of Fused Heterocyclic Scaffolds

The ortho-aminophenol moiety is a privileged scaffold for constructing heterocyclic systems. The adjacent amino and hydroxyl groups can react with bifunctional reagents to form fused rings.

Section 4.1: Benzoxazole Derivatives

Principle of the Reaction: Benzoxazoles are synthesized by the condensation of an o-aminophenol with a carboxylic acid or an aldehyde.[15] When using an aldehyde, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[16] Various catalysts, including acids, metals, and ionic liquids, can be employed to facilitate this transformation.[17]

Protocol 4.1.1: Synthesis of 6-Bromo-4-chloro-2-phenyl-1,3-benzoxazole

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Moles
This compound222.47222.5 mg1.0 mmol
Benzaldehyde106.12112 µL1.1 mmol
Copper(I) oxide (Cu₂O)143.0914 mg0.1 mmol
Dimethyl sulfoxide (DMSO)78.135 mLSolvent

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL flask, suspend this compound (1.0 eq) and Cu₂O (0.1 eq) in DMSO (5 mL).

  • Reagent Addition: Add benzaldehyde (1.1 eq) to the mixture.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 3-6 hours. The reaction is open to the air, as oxygen often serves as the oxidant. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure benzoxazole derivative. This protocol is adapted from a similar synthesis using a Cu₂O catalyst.[17]

Section 4.2: Phenoxazine Derivatives

Principle of the Reaction: Phenoxazines are tricyclic heteroaromatic compounds. A common route to their synthesis from o-aminophenols is through oxidative dimerization.[18] An oxidizing agent promotes the coupling of two molecules of the aminophenol to form the phenoxazinone core. This method can be catalyzed by various metal complexes or achieved using stoichiometric oxidants.[19][20]

Protocol 4.2.1: Synthesis of a Diaminodibromodichlorophenoxazinone

Materials and Reagents:

ReagentM.W.Quantity (1 mmol scale)Moles
This compound222.47222.5 mg1.0 mmol
Sodium Iodate (NaIO₃)197.89210 mg1.06 mmol
Acetone / Water (1:5)-12 mLSolvent

Step-by-Step Methodology:

  • Solution Preparation: In a 50 mL beaker, prepare a solution of sodium iodate (1.06 eq) in deionized water (10 mL). In a separate flask, dissolve this compound (1.0 eq) in acetone (2 mL).

  • Reaction Initiation: Add the acetone solution of the aminophenol to the stirring aqueous solution of sodium iodate.

  • Reaction Progression: Stir the mixture at room temperature. The reaction is often rapid, with a colored precipitate forming within 1-2 hours.

  • Work-up and Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with water to remove any unreacted sodium iodate and other inorganic salts. The product can be further purified by washing with a small amount of cold ethanol or by recrystallization. This protocol is based on the oxidative cyclocondensation of aminophenols using NaIO₃.[21]

G cluster_pathways Synthetic Pathways from this compound start This compound acylation N-Acylation (Amide Derivatives) start->acylation RCOCl, Base alkylation O-Alkylation (Ether Derivatives) start->alkylation R-X, Base suzuki Suzuki Coupling (Biaryl Derivatives) start->suzuki Ar-B(OH)₂, Pd Catalyst, Base benzoxazole Benzoxazole Formation start->benzoxazole RCHO, Oxidant/Catalyst phenoxazine Phenoxazine Formation start->phenoxazine Oxidative Dimerization

Caption: Overview of synthetic derivatization pathways.

Troubleshooting and Optimization

IssueLikely Cause(s)Suggested Solution(s)
Low or No Product Yield (General) - Inactive reagents or catalyst.- Insufficient reaction time or temperature.- Presence of oxygen (for Suzuki coupling).- Use fresh, high-purity reagents. Ensure catalyst is properly stored.- Monitor reaction by TLC/LC-MS and extend time or increase temperature if needed.- Thoroughly degas solvents and maintain a positive pressure of inert gas.
Mixture of Products (O- vs. N-alkylation) - Competitive alkylation at both nucleophilic sites.- Protect the amino group (e.g., as a Boc-carbamate or imine) before O-alkylation, followed by deprotection.[9]- Use a milder base (e.g., Cs₂CO₃) which may favor O-alkylation.- Employ rigorous chromatographic purification.
Decomposition of Starting Material - Reaction conditions are too harsh (e.g., strong base, high temperature).- Oxidative degradation of the aminophenol.- Screen for milder conditions (lower temperature, weaker base).- For reactions not requiring an oxidant, ensure an inert atmosphere is maintained.
Failed Suzuki Coupling - Deactivated palladium catalyst.- Ineffective base for transmetalation.- Poor quality boronic acid.- Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous exclusion of oxygen.[11]- Try a different base (e.g., K₂CO₃, CsF).- Use high-purity boronic acid; some are prone to decomposition on storage.

Conclusion

This compound is a highly adaptable chemical scaffold that provides access to a diverse range of derivatives through straightforward and scalable synthetic protocols. The methodologies detailed in this application note for N-acylation, O-alkylation, Suzuki-Miyaura coupling, and heterocycle synthesis serve as a robust foundation for research programs in drug discovery, materials science, and chemical biology. The key to successful synthesis lies in understanding the interplay of the functional groups and carefully selecting reaction conditions to control selectivity and maximize yield.

References

Application Notes and Protocols for the Utilization of 5-Amino-4-bromo-2-chlorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Aminophenol Building Block

5-Amino-4-bromo-2-chlorophenol is a polysubstituted aromatic compound possessing a unique arrangement of functional groups that render it a valuable building block in modern organic synthesis. The presence of an amino group, a phenolic hydroxyl, and two distinct halogen atoms (bromine and chlorine) on the benzene ring allows for a diverse range of chemical transformations. This trifecta of reactive sites enables chemists to employ this molecule as a scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

The strategic positioning of the substituents offers opportunities for regioselective reactions. The amino and hydroxyl groups serve as nucleophilic centers and can also direct electrophilic aromatic substitution. The bromine and chlorine atoms, with their differential reactivity, are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1][2][3][4][5] This application note will provide a comprehensive overview of the properties of this compound and detail experimental protocols for its application in several key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1232505-77-9[6][7]
Molecular Formula C₆H₅BrClNO[6]
Molecular Weight 222.47 g/mol [6]
Appearance Solid-Powder[6]
Purity Typically ≥95%[6]
Storage Ambient Temperature[6]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8]

Hazard Statements: [6]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Always consult the material safety data sheet (MSDS) before use.[6]

Application in Heterocyclic Synthesis: The Benzoxazole Scaffold

Benzoxazoles are a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic properties.[9][10] The reaction of an o-aminophenol with a carboxylic acid or its derivative is a common and effective method for the synthesis of 2-substituted benzoxazoles.[11][12][13] this compound, being a substituted o-aminophenol, is an excellent candidate for the synthesis of novel halogenated benzoxazoles.

Protocol 1: Synthesis of a 2-Aryl-benzoxazole Derivative

This protocol describes a general procedure for the condensation of this compound with an aromatic carboxylic acid to yield a 2-aryl-5-bromo-7-chlorobenzoxazole. Polyphosphoric acid (PPA) is a common and effective reagent for this cyclodehydration reaction.[9][12]

Reaction Scheme:

G reactant1 This compound reagent PPA, Δ reactant1->reagent + reactant2 Ar-COOH reactant2->reagent product 2-Aryl-5-bromo-7-chlorobenzoxazole reagent->product Cyclodehydration

A general scheme for benzoxazole synthesis.

Materials:

  • This compound

  • Aromatic carboxylic acid (e.g., 4-methoxybenzoic acid)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the aromatic carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture to 150-180 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-aryl-5-bromo-7-chlorobenzoxazole.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up possibilities for selective functionalization via palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl.[14] This differential reactivity can be exploited to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[5][15] This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C4-bromo position of this compound.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, arylboronic acid, and base to flask B Degas with inert gas A->B C Add solvent and Pd catalyst B->C D Heat to reflux (e.g., 80-100 °C) C->D E Monitor by TLC D->E F Cool and dilute with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask and other glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (5 mol%) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 5-amino-4-aryl-2-chlorophenol.

Application in the Synthesis of Azo Dyes

The primary amino group of this compound can be readily converted to a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form a highly colored azo dye.[12][16]

Protocol 3: Diazotization and Azo Coupling

This protocol provides a general method for the synthesis of an azo dye from this compound and a coupling component such as β-naphthol.

Reaction Steps:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO₂, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C D Coupling Component (e.g., β-naphthol in NaOH) C->D Coupling Reaction E Azo Dye D->E

Two-step synthesis of an azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice, beakers, and filtration apparatus

Procedure:

Part A: Diazotization

  • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aminophenol solution, maintaining the temperature below 5 °C.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In another beaker, dissolve the coupling component, such as β-naphthol (1.0 eq), in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. The protocols outlined in this application note for the synthesis of benzoxazoles, C-C coupled products via Suzuki-Miyaura reaction, and azo dyes demonstrate its utility. The differential reactivity of its functional groups allows for a range of selective transformations, making it a valuable starting material for the discovery and development of new molecules in the pharmaceutical, agrochemical, and materials science industries. Researchers are encouraged to explore the rich chemistry of this compound to unlock its full potential in their synthetic endeavors.

References

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction of 5-Amino-4-bromo-2-chlorophenol. This trifunctional scaffold is a valuable building block in medicinal chemistry and materials science. The inherent challenge in its functionalization lies in achieving selective C-C bond formation at the more reactive C-Br bond while preserving the C-Cl and amino functionalities. This document elucidates the mechanistic principles governing this selectivity, provides optimized, field-proven protocols, and offers a systematic troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Selective Functionalization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The substrate, this compound, incorporates three key functionalities: an amine, a phenol, and two distinct halogen atoms (bromine and chlorine). This structural complexity makes it a highly desirable starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where substituted biaryl motifs are prevalent.[4][5]

The primary synthetic challenge is to exploit the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl.[6][7] This intrinsic difference allows for the selective activation of the C-Br bond over the C-Cl bond, enabling a controlled, stepwise functionalization of the aromatic core. This guide focuses on leveraging this principle to achieve high-yield, chemoselective coupling at the C-4 position.

Mechanism and Principles of Chemoselectivity

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][8] The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: This is typically the rate-determining step where the Pd(0) catalyst inserts into the carbon-halogen bond.[1] The bond dissociation energy of C-Br is lower than that of C-Cl, making the oxidative addition to the C-Br bond kinetically more favorable. This energy difference is the primary basis for the observed chemoselectivity.

  • Transmetalation: The organopalladium(II) halide complex formed then reacts with an organoboron species (activated by a base) to exchange the halide for the organic group from the boron reagent.[6][8]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

By carefully selecting the catalyst, ligand, and reaction conditions, the preferential reaction at the C-Br bond can be maximized, leaving the C-Cl bond intact for subsequent transformations. Electron-donating groups, such as the amino and hydroxyl groups on the phenol ring, can increase the electron density at the halogenated positions, potentially slowing the rate-limiting oxidative addition step.[9] Therefore, the choice of a suitable electron-rich and sterically bulky ligand is crucial to facilitate this step, particularly for less reactive aryl chlorides, but also beneficial for achieving high efficiency with aryl bromides.[6][7][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)L_n-X Pd0->RPdX R-X OxAdd Oxidative Addition RPdR R-Pd(II)L_n-R' RPdX->RPdR R'-B(OR)2 (Base) Transmetalation Transmetalation RPdR->Pd0 R-R' RedElim Reductive Elimination Product Coupled Product (R-R') RX 5-Amino-4-bromo- 2-chlorophenol (R-X) RB Ar-B(OH)2 (R'-B(OR)2) caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for Selective C-Br Coupling

This protocol is designed as a self-validating system. The rationale behind each component and step is provided to allow for informed adjustments and troubleshooting.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
This compound≥97%Commercial SourceStarting Material
Arylboronic Acid≥98%Commercial SourceCoupling Partner
Pd(PPh₃)₄ or PdCl₂(dppf)Catalyst GradeCommercial SourcePalladium Catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceBase
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceOrganic Solvent
Deionized WaterHigh PurityIn-houseCo-solvent
Argon or NitrogenHigh PurityGas CylinderInert Atmosphere
Schlenk Flask / Reaction Vial---Glassware SupplierReaction Vessel
Magnetic Stirrer & Stir Bar---Lab Equipment SupplierAgitation
Condenser---Glassware SupplierRefluxing
TLC Plates (Silica gel 60 F₂₅₄)---Commercial SourceReaction Monitoring

Step-by-Step Experimental Procedure

Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.

  • Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely ground potassium carbonate (2.0-3.0 equiv.).

    • Causality: Using a slight excess of the boronic acid drives the reaction to completion. A strong inorganic base is required to activate the boronic acid for transmetalation.[11]

  • Inerting the System:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[12]

    • Causality: Pd(0) is sensitive to oxidation. Maintaining an inert atmosphere preserves the active catalytic species throughout the reaction.

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

    • Causality: Dioxane is a common solvent for Suzuki couplings.[8] The addition of water is often crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[13][14] Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is another measure to minimize oxygen content.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 85-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

    • Causality: Elevated temperatures are generally required to overcome the activation energy for the oxidative addition step.[8]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts). Extraction isolates the desired organic product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-amino-2-chloro-4-arylphenol product.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized Pd(0))2. Insufficiently Degassed System3. Poor Solubility of Reagents4. Ineffective Base1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough degassing of solvents and flask.[12] 3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O).[8][15] 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Presence of OxygenImprove degassing procedures. Ensure a positive pressure of inert gas is maintained.[13]
Protodeborylation (Loss of Boronic Acid)1. Prolonged reaction time at high temperature.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop when complete. 2. Use anhydrous conditions with a base like KF if possible, or use a more stable boronate ester (e.g., pinacol ester).[11][12]
Formation of Di-substituted Product (Reaction at C-Cl)1. Reaction temperature too high or time too long.2. Highly active catalyst/ligand system.1. Reduce the reaction temperature and/or time. 2. Screen different catalysts. While electron-rich ligands are good, an overly active system might overcome the C-Cl activation barrier. Try a less forcing catalyst like Pd(PPh₃)₄.
Dehalogenation (Loss of Br or Cl)Presence of reducing agents or specific side-reaction pathways.This can be complex. Ensure high purity of reagents. Sometimes, the choice of base and solvent can influence this side reaction.[14]

Characterization of Product

The final product, a 5-amino-2-chloro-4-arylphenol derivative, should be characterized using standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the newly introduced aryl group and the retention of the chloro, amino, and hydroxyl substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of valuable substituted aminophenol building blocks. By understanding the underlying mechanistic principles of differential halide reactivity and by carefully controlling the reaction parameters—particularly the catalyst system and the exclusion of oxygen—researchers can achieve high yields of the desired mono-arylated product. The protocols and insights provided in this guide serve as a validated starting point for the successful application of this important transformation in drug discovery and materials science endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of a polyfunctionalized substrate, 5-Amino-4-bromo-2-chlorophenol.

The amination of this specific substrate presents several key challenges that necessitate a carefully designed reaction strategy:

  • Chemoselectivity: The presence of two different halogen substituents (bromine and chlorine) on the aromatic ring requires conditions that selectively activate the more reactive C-Br bond over the C-Cl bond.

  • Functional Group Compatibility: The substrate contains a free phenolic hydroxyl group and an amino group, both of which are potentially reactive under the basic conditions of the Buchwald-Hartwig amination. This creates the possibility of competing O-arylation (ether formation) or complex catalyst interactions.

  • Reaction Control: Ensuring selective mono-amination and avoiding potential side reactions such as hydrodehalogenation is critical for achieving high yields of the desired product.

This document will dissect the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond of the electrophile. This is often the rate-determining step of the reaction. The reactivity of aryl halides in this step generally follows the trend: I > Br > OTf > Cl.[6] For this compound, this reactivity difference is the basis for achieving chemoselective amination at the C-Br bond.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate this step.[1]

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Approach to the Amination of this compound

Achieving Chemoselectivity: C-Br vs. C-Cl Amination

The primary challenge in the amination of this compound is to achieve selective reaction at one of the carbon-halogen bonds. The established reactivity trend for oxidative addition (C-I > C-Br > C-Cl) provides a strong thermodynamic and kinetic basis for selective amination at the C-Br bond.[6] To exploit this, reaction conditions should be chosen to be mild enough to activate the C-Br bond without promoting significant reaction at the more robust C-Cl bond. This typically involves careful selection of the ligand and controlling the reaction temperature and time.

Addressing Functional Group Compatibility: N-Arylation vs. O-Arylation

The presence of the phenolic -OH and the aromatic -NH2 groups introduces the potential for side reactions. While the existing amino group is generally less nucleophilic than the incoming primary or secondary amine and less likely to undergo a second amination, the phenoxide, which can form under basic conditions, is a competent nucleophile for O-arylation.

Fortunately, catalyst control can provide excellent selectivity. Palladium-based systems, particularly with bulky biarylphosphine ligands like those developed by Buchwald, have been shown to exhibit a strong preference for N-arylation over O-arylation in aminophenol substrates.[7] In contrast, copper-catalyzed systems often favor O-arylation.[7] Therefore, a palladium-catalyzed approach is the method of choice for this transformation. The use of a moderately strong base, such as a phosphate or carbonate, can also help to minimize the concentration of the phenoxide, further disfavoring O-arylation compared to stronger bases like sodium tert-butoxide.

Selection of Catalytic System Components

The choice of palladium source, ligand, and base is critical for a successful and selective amination.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) sources will be reduced in situ to the active Pd(0) species. Pre-catalysts like XPhos Pd G3 or BrettPhos Pd G3 can also be used for enhanced activity and reproducibility.[8]
Ligand XPhos or BrettPhos These are bulky, electron-rich biarylmonophosphine ligands that are highly effective for the amination of aryl chlorides and bromides.[9] BrettPhos, in particular, has been shown to be highly effective for the selective monoarylation of primary amines.[10]
Base K₃PO₄ or Cs₂CO₃ These are moderately strong bases that are generally compatible with a wide range of functional groups.[4] They are less harsh than alkoxide bases like NaOtBu, which can promote side reactions with sensitive substrates.[4]
Solvent Toluene or 1,4-DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions. They need to be anhydrous and deoxygenated to prevent catalyst deactivation.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, morpholine, K₃PO₄, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube. B 2. Evacuate and backfill the tube with argon (3x). A->B C 3. Add anhydrous, degassed toluene via syringe. B->C D 4. Heat the mixture to 100-110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Filter through Celite® to remove inorganic salts and catalyst. F->G H 8. Wash the filtrate with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Workflow for the amination of this compound.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound222.471.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
XPhos476.620.040.04 (4 mol%)
K₃PO₄ (anhydrous)212.272.02.0
Toluene (anhydrous, degassed)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add morpholine (105 µL, 1.2 mmol) and anhydrous, degassed toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.

Protocol 2: Selective Monoarylation with a Primary Amine (e.g., Benzylamine)

For primary amines, achieving selective monoarylation can be challenging. The use of the BrettPhos ligand is highly recommended for this purpose.[10]

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound222.471.01.0
Benzylamine107.151.11.1
BrettPhos Pd G3 Precatalyst868.530.020.02 (2 mol%)
Cs₂CO₃325.821.51.5
1,4-Dioxane (anhydrous, degassed)-5 mL-

Procedure:

  • Follow the general setup procedure as described in Protocol 1, using the reagents and quantities listed above.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction carefully to minimize the formation of diarylated byproducts.

  • Follow the work-up and purification procedure as described in Protocol 1.

Potential for Tandem Reactions: Synthesis of Benzoxazoles

The product of the Buchwald-Hartwig amination of this compound is a valuable intermediate for the synthesis of more complex heterocyclic structures. For instance, if the amination is performed with an amine that contains a suitable functional group, a subsequent intramolecular cyclization could lead to the formation of a benzoxazole ring system. While the direct palladium-catalyzed tandem amination-cyclization from a halo-aminophenol is not the most common route, the synthesis of benzoxazoles from 2-aminophenols is a well-established transformation using various coupling partners like aldehydes, carboxylic acids, or isocyanides.[11][12][13]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature- Use a fresh palladium source and ligand, or a pre-catalyst.- Ensure all glassware is flame-dried and solvents/reagents are properly dried and degassed.- Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., O-arylation, hydrodehalogenation) - Base is too strong- Ligand is not optimal- Reaction time is too long- Switch to a weaker base (e.g., K₃PO₄ instead of NaOtBu).- Screen different ligands (e.g., RuPhos, SPhos).- Monitor the reaction closely and stop it once the starting material is consumed.
Poor Selectivity (reaction at C-Cl) - Reaction temperature is too high- Ligand is too reactive- Decrease the reaction temperature.- Use a less reactive ligand system if C-Br selectivity is poor.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation that provides access to valuable, highly functionalized aniline derivatives. By carefully selecting the appropriate palladium catalyst, bulky biarylphosphine ligand, and a moderately strong base, high levels of chemoselectivity for the C-Br bond and selectivity for N-arylation over O-arylation can be achieved. The protocols and strategic considerations outlined in this guide provide a robust starting point for researchers to successfully implement this powerful C-N bond-forming reaction in their synthetic campaigns.

References

The Strategic Utility of 5-Amino-4-bromo-2-chlorophenol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is a cornerstone of innovation. 5-Amino-4-bromo-2-chlorophenol, a polysubstituted aromatic compound, has emerged as a highly valuable precursor for the synthesis of a diverse array of heterocyclic systems. Its unique arrangement of amino, hydroxyl, bromo, and chloro functionalities on the benzene ring offers a rich platform for regioselective transformations, enabling the construction of complex molecular architectures with significant biological and photophysical properties. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key heterocyclic scaffolds, namely benzoxazoles and phenoxazines. We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and discuss the causality behind experimental choices to ensure reproducible and efficient outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and safe handling procedures is paramount for any successful synthetic endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1232505-77-9--INVALID-LINK--
Molecular Formula C₆H₅BrClNO--INVALID-LINK--
Molecular Weight 222.47 g/mol --INVALID-LINK--[1]
Appearance Solid-Powder--INVALID-LINK--
Purity 95%--INVALID-LINK--
InChI Key AHVAEBUVWFXKIV-UHFFFAOYSA-N--INVALID-LINK--

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate safety precautions.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Required when dusts are generated.[3]

  • Hand Protection: Wear protective gloves.[2]

  • Eye Protection: Wear eye and face protection.[2]

  • Skin and Body Protection: Wear protective clothing.[2]

Handling and Storage:

  • Use only outdoors or in a well-ventilated area.[2]

  • Avoid breathing dust/fumes.[2]

  • Wash all exposed external body areas thoroughly after handling.[2]

  • Store in original containers, securely sealed, in a cool, dry area.[2]

Application in Benzoxazole Synthesis

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the benzoxazole core typically involves the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivative. This compound serves as an excellent starting material for the preparation of 6-bromo-7-chloro-substituted benzoxazoles, which are of interest for further functionalization via cross-coupling reactions at the bromine and chlorine sites.

Synthetic Strategy: Phillips Condensation

The Phillips condensation, a classic and reliable method for benzoxazole synthesis, involves the reaction of an o-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent.

Phillips_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5_Amino_4_bromo_2_chlorophenol This compound Benzoxazole 6-Bromo-7-chloro-2-substituted-benzoxazole 5_Amino_4_bromo_2_chlorophenol->Benzoxazole Cyclocondensation Carboxylic_Acid R-COOH (e.g., Benzoic Acid) Carboxylic_Acid->Benzoxazole PPA Polyphosphoric Acid (PPA) PPA->Benzoxazole Heat Heat (e.g., 180-200°C) Heat->Benzoxazole Water 2 H₂O

Caption: Phillips condensation for benzoxazole synthesis.

Protocol 1: Synthesis of 6-Bromo-7-chloro-2-phenylbenzoxazole

This protocol describes the synthesis of a representative 2-substituted benzoxazole from this compound and benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and benzoic acid.

  • Carefully add polyphosphoric acid to the flask under a nitrogen atmosphere. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.

  • Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome and Characterization:

The expected product is 6-bromo-7-chloro-2-phenylbenzoxazole. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Benzoxazole Synthesis

Reactant 1Reactant 2Catalyst/SolventTemp (°C)Time (h)Yield (%)
2,4-diaminophenolp-tert-butyl benzoic acidPPAN/AN/AGood
2-aminophenol4-benzyloxy benzaldehydeEthanol, then Lead tetraacetateRefluxN/AGood
2-amino-4-bromophenol5-(trifluoromethyl)pyridin-2-amine1 M NaOH853Good

Note: The yields are generalized from literature on similar compounds as direct data for this compound was not available.[4]

Application in Phenoxazine Synthesis

Phenoxazines are another important class of tricyclic heterocyclic compounds with applications as dyes, fluorescent probes, and pharmacologically active agents.[5] The synthesis of the phenoxazine core can be achieved through the condensation of an o-aminophenol with a catechol or a quinone derivative.

Synthetic Strategy: Condensation with a Dihaloarene

A modern approach to phenoxazine synthesis involves the double N-arylation reaction of an o-aminophenol with a suitably activated dihaloarene, often catalyzed by a transition metal.[5] However, a metal-free approach involving the reaction with a highly electron-deficient dihaloarene is also a viable strategy.

Phenoxazine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5_Amino_4_bromo_2_chlorophenol This compound Phenoxazine Substituted Phenoxazine 5_Amino_4_bromo_2_chlorophenol->Phenoxazine Double N-arylation Dihaloarene Electron-deficient 3,4-dihaloarene Dihaloarene->Phenoxazine Base Base (e.g., K₂CO₃) Base->Phenoxazine Solvent Solvent (e.g., DMF) Solvent->Phenoxazine Heat Heat Heat->Phenoxazine

Caption: Synthesis of phenoxazines via double N-arylation.

Protocol 2: Synthesis of a Substituted Phenoxazine Derivative

This protocol outlines a general procedure for the synthesis of a phenoxazine derivative from this compound and an electron-deficient 3,4-dihaloarene.

Materials:

  • This compound (1.0 eq)

  • Electron-deficient 3,4-dihaloarene (e.g., 3,4-difluorobenzonitrile) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in DMF, add the electron-deficient 3,4-dihaloarene and potassium carbonate.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenoxazine derivative.

Expected Outcome and Characterization:

The product will be a substituted phenoxazine, the exact structure of which will depend on the dihaloarene used. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this application note for the synthesis of benzoxazoles and phenoxazines provide a solid foundation for researchers to explore the preparation of novel and complex molecular architectures. The presence of both bromo and chloro substituents on the resulting heterocyclic scaffolds opens up avenues for further selective functionalization through various cross-coupling methodologies, enabling the generation of libraries of compounds for screening in drug discovery and materials science applications. The continued exploration of the reactivity of this trifunctionalized aminophenol is expected to lead to the development of new and efficient synthetic routes to a wide range of valuable heterocyclic systems.

References

reaction conditions for N-arylation of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective N-Arylation of 5-Amino-4-bromo-2-chlorophenol via Palladium-Catalyzed Cross-Coupling

Introduction: The Synthetic Challenge and Strategic Importance

N-arylated aminophenols are privileged structural motifs integral to a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[1] The specific substrate, this compound, is a highly functionalized building block offering multiple reaction sites for diversification. However, its structure presents a significant synthetic challenge: achieving chemoselective N-arylation of the amino group while leaving the phenolic hydroxyl group untouched.

Direct N-arylation is often complicated by competitive O-arylation, which can lead to undesired side products, reduced yields, and complex purification procedures. Traditional methods for C-N bond formation, such as the Ullmann condensation, often require harsh reaction conditions and can suffer from poor selectivity.[2][3] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and highly selective alternative, offering mild conditions and broad functional group tolerance.[4][5]

This application note provides a detailed, field-proven protocol for the selective N-arylation of this compound using a palladium-based catalyst system. We will delve into the mechanistic rationale for selectivity and present a step-by-step guide for researchers in synthetic chemistry and drug development.

Mechanistic Insight: Achieving Chemoselectivity

The success of this protocol hinges on the differential reactivity of the amino and hydroxyl groups within the palladium catalytic cycle. While both are potential nucleophiles, modern Buchwald-Hartwig catalyst systems, especially those employing bulky, electron-rich biarylmonophosphine ligands, demonstrate a strong kinetic preference for C-N bond formation over C-O bond formation with aminophenol substrates.[1][6]

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide intermediate. The choice of a mild inorganic base (e.g., K₃PO₄, Cs₂CO₃) is critical. It is strong enough to deprotonate the amine upon coordination but generally not strong enough to significantly deprotonate the less acidic phenol in the bulk solution, thereby minimizing the concentration of the competing phenoxide nucleophile.

  • Reductive Elimination: The N-arylated product is formed from the palladium amide, regenerating the active Pd(0) catalyst. This step is typically the rate-determining step and is greatly accelerated by the use of sterically hindered phosphine ligands.[7]

In contrast, copper-catalyzed systems can be selectively tuned for either N- or O-arylation by judicious choice of ligands, highlighting the orthogonal nature of these two catalytic systems.[1][8][9] For this application, the inherent preference of the palladium/biarylphosphine system for amination provides a direct and reliable path to the desired product.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_amine [L-Pd(II)(Ar)(AmineH)]+X- pd2_oa->pd2_amine Amine Coordination (Amine-H) pd2_amide L-Pd(II)(Ar)(Amine) pd2_amine->pd2_amide Deprotonation (Base) pd2_amide->pd0 product Ar-Amine (N-Arylated Product) pd2_amide->product Reductive Elimination reactants Ar-X + Amine-H (this compound) base Base / Base-H+

Caption: Buchwald-Hartwig catalytic cycle for N-arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure adaptable to various aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
This compound>97%Commercial SourceStore under inert gas, protected from light.
Aryl Halide (Ar-Br, Ar-Cl)>98%Commercial SourceSubstrate scope is broad.
Palladium Precatalyst (e.g., BrettPhos G3)N/ACommercial SourceHighly efficient, air-stable precatalyst.
Base (e.g., K₃PO₄ or Cs₂CO₃)Anhydrous, >99%Commercial SourceFinely ground powder is preferred. Dry in an oven before use.
Solvent (e.g., Toluene or 1,4-Dioxane)Anhydrous, DegassedCommercial SourceCrucial for reaction success. Use a solvent purification system.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying organic extracts.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Solvents for ChromatographyHPLC GradeCommercial Sourcee.g., Ethyl Acetate, Hexanes.

3.2. Equipment

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Rubber septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heated oil bath with magnetic stirrer and temperature control

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Silica gel column chromatography setup

3.3. Step-by-Step Procedure

The following workflow diagram illustrates the key phases of the experimental process.

Caption: General experimental workflow for N-arylation.

  • Reaction Setup (Under Inert Atmosphere): To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1–1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., BrettPhos G3, 1–2 mol%).[10]

  • Inert Atmosphere Purge: Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube into a preheated oil bath set to 90–110 °C. Stir the mixture vigorously. The reaction is typically complete within 4–24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The disappearance of the starting material indicates completion.

  • Work-up: Once complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen/moisture contamination); Insufficient temperature.Ensure all reagents and solvents are anhydrous and the system is thoroughly purged. Increase reaction temperature in 10 °C increments.
Formation of O-Arylation Base is too strong; Ligand choice is suboptimal.Switch to a weaker base (e.g., K₂CO₃). Ensure a bulky biarylphosphine ligand like BrettPhos or XPhos is used, as they favor N-arylation.[6][11]
Dehalogenation of Aryl Halide Catalyst decomposition; Presence of water.Use a precatalyst to ensure a clean catalytic cycle. Re-purify solvents and ensure the base is completely dry.
Complex Product Mixture Reaction run for too long; Temperature too high.Monitor the reaction closely and stop it upon consumption of the starting material. Try running the reaction at a lower temperature for a longer period.
Conclusion

The palladium-catalyzed Buchwald-Hartwig amination offers a robust and highly selective method for the N-arylation of this compound. By leveraging a modern catalyst system with a sterically hindered biarylphosphine ligand and a mild inorganic base, this protocol effectively circumvents the common problem of competitive O-arylation. This approach provides a reliable and high-yielding pathway to valuable N-arylated aminophenol derivatives for application in research and development.

References

Application Note: Derivatization Strategies for the Analytical Determination of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-chlorophenol is a substituted aminophenol of interest in various fields, including as a potential impurity or metabolite in drug development and environmental analysis. Its inherent polarity, conferred by the amino (-NH2) and hydroxyl (-OH) functional groups, along with its potential for thermal instability, presents significant challenges for direct analysis by common chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). Direct analysis often results in poor peak shape, low sensitivity, and irreversible adsorption onto the chromatographic column.[1][2]

To overcome these analytical hurdles, derivatization is an essential sample preparation step.[3] This process involves chemically modifying the analyte to a less polar, more volatile, and more thermally stable form.[1][2][4][5] This application note provides a detailed guide to the derivatization of this compound for robust and sensitive analysis by GC-MS and high-performance liquid chromatography (HPLC). We will explore the rationale behind derivatization strategies, present detailed protocols for silylation and acylation, and discuss best practices for successful implementation.

The core principle of derivatization for this molecule is the substitution of active hydrogens on the phenolic hydroxyl and amino groups with non-polar moieties.[1][4] This transformation mitigates the strong intermolecular hydrogen bonding that contributes to the compound's low volatility and poor chromatographic performance.

Rationale for Derivatization of this compound

The molecular structure of this compound contains two primary sites for derivatization: the phenolic hydroxyl group and the primary amino group. Both groups are polar and contain "active" hydrogens that are readily replaced.[1]

  • For Gas Chromatography (GC) Analysis: The primary goal is to increase volatility and thermal stability.[2] Silylation is a highly effective method for this purpose, as it replaces the active hydrogens with trimethylsilyl (TMS) groups, leading to a significant decrease in polarity and boiling point.[1][5] Acylation is also a viable option for GC analysis.

  • For High-Performance Liquid Chromatography (HPLC) Analysis: While HPLC can handle more polar compounds than GC, derivatization can still be beneficial. For UV-Vis detection, acylation with a reagent containing a strong chromophore can dramatically enhance detection sensitivity.[6] Furthermore, derivatization can improve peak shape and retention characteristics on reversed-phase columns.

Recommended Derivatization Protocols

Based on the functional groups present in this compound, the following derivatization strategies are recommended.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing hydroxyl, amino, and carboxyl groups.[1][3][4] The reaction involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[1] For this compound, both the hydroxyl and amino groups will be derivatized to form the bis(trimethylsilyl) derivative.

Reaction Scheme:

G cluster_0 Silylation of this compound Analyte This compound Product Bis(trimethylsilyl) derivative Analyte->Product + Reagent Reagent BSTFA + TMCS

Caption: Silylation of this compound.

Recommended Reagents:

A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is highly effective. BSTFA is a strong silylating agent, while TMCS acts as a catalyst to enhance the reaction rate, particularly for sterically hindered groups.[1][4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound standard or the dried sample residue into a 2 mL autosampler vial.

  • Reagent Addition: Add 200 µL of a silylating reagent mixture, such as BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45 minutes in a heating block or water bath.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

Best Practices and Troubleshooting:

  • Moisture Control: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and conduct the reaction in an anhydrous solvent if necessary. The presence of water will consume the reagent and lead to incomplete derivatization.

  • Reagent Selection: For compounds that are difficult to silylate, stronger reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[5]

  • Incomplete Derivatization: If the chromatogram shows tailing peaks corresponding to the underivatized or partially derivatized analyte, increase the reaction time, temperature, or the amount of silylating reagent.

  • Solvent Choice: If a solvent is required, use an aprotic solvent like pyridine, acetonitrile, or dichloromethane. Pyridine can also act as a catalyst by scavenging the HCl byproduct when using silyl chlorides.[1]

Protocol 2: Acylation for GC-MS or HPLC-UV Analysis

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the analyte with an acid anhydride or an acyl chloride. This method is effective for both the amino and hydroxyl groups. For GC analysis, simple acylation with acetic anhydride increases volatility. For HPLC-UV analysis, using a reagent with a strong chromophore, such as 4-(Methylamino)-3-nitrobenzoyl chloride, can significantly improve detection limits.[6]

Reaction Scheme (Acetylation):

G cluster_1 Acetylation of this compound Analyte This compound Product Diacetylated derivative Analyte->Product + Reagent Reagent Acetic Anhydride

Caption: Acetylation of this compound.

Experimental Protocol (Acetylation for GC-MS):

  • Sample Preparation: Dissolve 1 mg of the analyte in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) in a 2 mL vial.

  • Reagent Addition: Add 100 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

  • Analysis: Inject 1 µL into the GC-MS.

Experimental Protocol (Derivatization for HPLC-UV):

  • Sample Preparation: In a microcentrifuge tube, dissolve the sample in a suitable buffer (e.g., borate buffer, pH 9).

  • Reagent Addition: Add a solution of the derivatizing agent (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride in acetonitrile).[6]

  • Reaction: Vortex the mixture and allow it to react at room temperature or with gentle heating as required by the specific reagent. A base is often added to neutralize the HCl byproduct.[6]

  • Quenching: Quench the reaction by adding a small amount of an aqueous acid.

  • Extraction: Extract the derivative into an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic layer and reconstitute in the mobile phase for HPLC analysis.

Best Practices and Troubleshooting:

  • Catalyst Use: For less reactive compounds, a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP) can be used to accelerate the acylation reaction.

  • Byproduct Removal: The acidic byproducts of acylation (e.g., acetic acid or HCl) should be neutralized or removed to drive the reaction to completion.[6]

  • Reagent Stability: Acyl chlorides and anhydrides are moisture-sensitive. Store them under anhydrous conditions.

  • Selectivity: In some cases, it may be possible to selectively derivatize the more nucleophilic amino group over the hydroxyl group by carefully controlling the reaction conditions (e.g., pH, temperature, and choice of reagent).

Data Presentation and Expected Outcomes

The choice of derivatization method will significantly impact the analytical results. The following table summarizes the expected outcomes for each protocol.

Parameter Protocol 1: Silylation (GC-MS) Protocol 2: Acylation (GC-MS) Protocol 2: Acylation (HPLC-UV)
Analyte Form Bis(trimethylsilyl) derivativeDiacetylated derivativeChromophore-tagged derivative
Volatility HighModerate to HighLow (not for GC)
Thermal Stability HighHighHigh
Polarity LowLowModerate to High
Expected Retention Shorter retention time on non-polar GC columnsSlightly longer retention time than silylated derivativeSuitable retention on reversed-phase HPLC columns
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)UV-Vis (enhanced sensitivity)
Key Advantage Excellent for GC-MS, robust and common method.Good for GC-MS, stable derivatives.Greatly enhanced sensitivity for UV detection.

Workflow Visualization

The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:

G cluster_workflow Analytical Workflow Sample Sample containing This compound Derivatization Derivatization (Silylation or Acylation) Sample->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC-UV) Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for the analysis of this compound.

Conclusion

The successful analysis of this compound requires a well-chosen derivatization strategy to overcome its inherent polarity and low volatility. Silylation with BSTFA/TMCS is the recommended method for GC-MS analysis, providing excellent volatility and thermal stability. Acylation offers a versatile alternative for both GC-MS and, importantly, for enhancing sensitivity in HPLC-UV analysis when a chromophoric tagging agent is used. The detailed protocols and best practices provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals to develop and validate analytical methods for this challenging compound. Careful attention to experimental conditions, especially moisture control, is paramount for achieving complete and reproducible derivatization.

References

Scale-Up Synthesis of 5-Amino-4-bromo-2-chlorophenol: A Comprehensive Guide to Process Optimization and Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-bromo-2-chlorophenol is a critical halogenated intermediate widely utilized in the synthesis of high-value active pharmaceutical ingredients (APIs) and complex agrochemicals.[1][2] Its trifunctional, substituted aromatic structure provides a versatile scaffold for building molecular complexity. However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents significant challenges, including managing exothermic events, controlling regioselectivity, ensuring process safety, and achieving consistent, high-purity product. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. We address key scale-up considerations, from reactor selection and thermal management to work-up and purification strategies. The protocols herein are designed with scientific integrity, emphasizing safety, efficiency, and reproducibility to guide researchers and process chemists in successful scale-up campaigns.

Introduction: The Strategic Importance of this compound

Substituted aminophenols are foundational building blocks in the chemical industry, particularly in the pharmaceutical and dyestuff sectors.[3] The specific substitution pattern of this compound, featuring amino, bromo, chloro, and hydroxyl groups, makes it an exceptionally valuable precursor. The presence of multiple reactive sites allows for sequential, regioselective modifications, which is a cornerstone of modern drug discovery and development.[4][5]

The primary challenge in manufacturing this intermediate lies in the precise control of a multi-step synthesis that often involves hazardous reagents and potent exothermic reactions. This guide is structured to provide not just a sequence of steps, but the underlying chemical principles and engineering controls necessary for a safe and successful scale-up.

Physicochemical Properties and Safety Data

Accurate knowledge of the physical properties and hazards of the target compound is a prerequisite for safe handling and process design.

PropertyValueReference
IUPAC Name This compound
CAS Number 1232505-77-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol [6]
Appearance Solid, Powder
Purity >95% (typical)
Storage Store at ambient temperature, sealed in a dry environment.[7]
Health and Safety Information

This compound and its precursors are hazardous materials. A thorough risk assessment must be conducted before commencing any work. The following GHS hazard statements are associated with the final product and similar compounds.[6][8]

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): All operations must be performed in a well-ventilated area, preferably a chemical fume hood or a walk-in hood for larger scales. The following PPE is mandatory:

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Body Protection Flame-retardant lab coat, chemical-resistant apron.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if not handled in a fume hood.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Contaminated clothing should be removed and laundered before reuse.[9]

Synthetic Strategy: A Two-Step Approach

The most logical and scalable approach to synthesizing this compound begins with the commercially available 4-bromo-2-chlorophenol. The synthesis proceeds via two key transformations:

  • Regioselective Nitration: Introduction of a nitro group ortho to the hydroxyl and meta to the chloro substituent.

  • Chemoselective Reduction: Reduction of the nitro group to an amine without affecting the halogen substituents.

This strategy is advantageous because it avoids handling highly toxic aniline precursors in the halogenation steps and leverages well-established, scalable reaction classes.

Synthetic Workflow Start 4-Bromo-2-chlorophenol Intermediate 4-Bromo-2-chloro-5-nitrophenol Start->Intermediate Step 1: Nitration (HNO₃/H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (Catalytic Hydrogenation) Purified High-Purity Product (>99%) Final->Purified Purification (Recrystallization)

Caption: Overall workflow for the synthesis of this compound.

Key Scale-Up Considerations

Translating a laboratory procedure to a larger scale requires careful consideration of chemical engineering principles to maintain control and safety.

  • Thermal Management: The nitration of phenols is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control and an emergency quenching plan is essential. The rate of addition of the nitrating agent must be carefully controlled to match the reactor's cooling capacity.

  • Mixing and Mass Transfer: Homogeneity is crucial for preventing localized "hot spots" during nitration and for ensuring efficient contact between the substrate, reagent, and catalyst during hydrogenation. The reactor's agitator (impeller type, speed) must be selected to provide adequate mixing for the specific reaction volume and viscosity.

  • Catalyst Handling and Filtration: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is preferred for its high efficiency and cleaner reaction profile compared to metal/acid reductions.[10][11] However, Pd/C is pyrophoric, especially after use when it is coated with hydrogen and solvent. It must be handled under a nitrogen blanket and filtered carefully. The catalyst should never be allowed to dry in the air.

  • Work-up and Phase Separation: Handling large volumes of aqueous and organic phases during work-up requires appropriately sized reactors and separation vessels. Emulsion formation can be a significant issue at scale; anti-emulsion agents or modified mixing protocols may be necessary.

  • Crystallization and Isolation: The cooling profile during crystallization must be controlled to ensure the desired crystal size and morphology, which impacts filtration efficiency and bulk density. Large-scale filtration equipment (e.g., Nutsche filter-dryer) is required for efficient product isolation and drying.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals and should be adapted based on a thorough risk assessment and the specific equipment available.

Protocol 1: Nitration of 4-Bromo-2-chlorophenol

This protocol details the regioselective nitration to form the key intermediate, 4-bromo-2-chloro-5-nitrophenol.

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 20 L) with overhead stirrer, thermocouple, and nitrogen inlet.

  • Dosing pump for controlled addition of nitric acid.

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (5.0 vol)

  • Nitric Acid (70%) (1.1 eq)

  • Ice and Water for work-up

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with concentrated sulfuric acid (5.0 vol relative to the starting material).

  • Cooling: Cool the sulfuric acid to 0–5 °C using the reactor jacket.

  • Substrate Addition: Slowly add 4-bromo-2-chlorophenol (1.0 eq) to the cold sulfuric acid under agitation, ensuring the internal temperature does not exceed 10 °C. The phenol should fully dissolve.

  • Nitrating Agent Addition: Begin the controlled, dropwise addition of nitric acid (1.1 eq) via the dosing pump. Maintain the internal temperature strictly between 0–5 °C. The addition rate should be dictated by the ability of the cooling system to dissipate the heat of reaction.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0–5 °C. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: In a separate vessel, prepare a mixture of ice and water (10 vol). Slowly transfer the reaction mixture onto the ice/water with vigorous stirring. This step is also exothermic and requires care.

  • Precipitation and Isolation: A yellow solid product will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid product using a suitable filter. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight. The expected yield is typically 85-95%.

Nitration Mechanism cluster_0 Nitration of 4-Bromo-2-chlorophenol Start 4-Bromo-2-chlorophenol Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate + NO₂⁺ Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Product 4-Bromo-2-chloro-5-nitrophenol Intermediate->Product - H⁺

Caption: Simplified mechanism for electrophilic nitration of the phenol ring.

Protocol 2: Catalytic Reduction to this compound

This protocol describes the reduction of the nitro-intermediate using catalytic hydrogenation.

Materials and Equipment:

  • Pressure reactor (Hydrogenator) of suitable size and pressure rating (e.g., Parr reactor).

  • 4-Bromo-2-chloro-5-nitrophenol (1.0 eq)

  • Palladium on Carbon (5% Pd/C, 50% wet) (1-2 mol%)

  • Methanol or Ethanol (10-15 vol)

  • Hydrogen gas source

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Ensure the hydrogenator is clean, dry, and properly grounded.

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Charging: Under a nitrogen atmosphere, charge the reactor with the solvent (Methanol, 10-15 vol) and the nitro-intermediate (1.0 eq).

  • Catalyst Slurry: In a separate beaker, create a slurry of the wet Pd/C catalyst (1-2 mol%) in a small amount of the reaction solvent.

  • Catalyst Charging: Carefully transfer the catalyst slurry to the reactor under a positive flow of nitrogen. Caution: Do not allow the catalyst to become dry.

  • Sealing and Purging: Seal the reactor. Purge the system first with nitrogen several times, then with hydrogen gas several times to remove all nitrogen.

  • Reaction: Pressurize the reactor with hydrogen (typically 50-100 psi). Start agitation and heat the mixture to 30-40 °C. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed on the pressure gauge.

  • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 4-8 hours). Monitor by HPLC to confirm the disappearance of the starting material.

  • Cooling and Venting: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor several times with nitrogen.

  • Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the pad with a small amount of solvent. Crucially, the filtered catalyst cake must be kept wet with solvent or water and disposed of according to safety guidelines.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization as described in the next section. The expected yield of crude product is typically 90-98%.

High-Purity Recrystallization Protocol

Solvent System: A common and effective solvent system for recrystallization is an isopropanol/water mixture.

  • Dissolution: Transfer the crude this compound to a clean reactor. Add a minimal amount of hot isopropanol (approx. 3-4 volumes at 70-80 °C) with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add hot water (1-2 volumes) to the solution until slight turbidity persists. Then, cool the mixture slowly and controllably to 0-5 °C over several hours. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Hold the slurry at 0-5 °C for at least 1 hour to maximize yield. Filter the crystalline product.

  • Washing and Drying: Wash the filter cake with a small amount of cold 2:1 isopropanol/water, followed by a wash with cold water. Dry the product under vacuum at 60-70 °C to a constant weight.

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

MethodPurposeTypical Conditions
RP-HPLC Purity assessment and quantification of impurities.Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Phosphate Buffer (pH 3.0) Detection: UV at 254 nm[12]
¹H NMR Structural confirmation.DMSO-d₆ or CDCl₃ solvent.
GC-MS Identification of volatile impurities and by-products.Appropriate column and temperature program.
Melting Point Purity indication.Sharp melting range indicates high purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Nitration Insufficient nitrating agent; reaction time too short; temperature too low.Increase reaction time; add a small additional charge of nitric acid; ensure temperature is within the 0-5 °C range.
Formation of Di-nitro By-products Poor temperature control (too high); excess nitrating agent.Improve cooling efficiency; reduce the addition rate of nitric acid; use stoichiometric amounts of nitrating agent.
Incomplete Hydrogenation Catalyst poisoning or deactivation; insufficient hydrogen pressure; poor mixing.Use fresh catalyst; ensure starting material is pure; increase hydrogen pressure or agitation speed.
Debromination/Dechlorination during Reduction Overly aggressive catalyst; prolonged reaction time; high temperature.Use a less active catalyst (e.g., with a deactivating agent); monitor the reaction closely and stop once complete; reduce reaction temperature.
Poor Yield from Recrystallization Too much solvent used; cooling was too rapid; product is too soluble in the chosen solvent system.Use a minimal amount of hot solvent for dissolution; implement a slow, controlled cooling ramp; adjust the anti-solvent ratio.

Conclusion

The scale-up synthesis of this compound is a challenging but manageable process when approached with a thorough understanding of the underlying chemistry and process safety principles. The protocols detailed in this application note provide a robust framework for the nitration of 4-bromo-2-chlorophenol followed by catalytic hydrogenation. By focusing on critical parameters such as thermal management, catalyst handling, and controlled crystallization, researchers and drug development professionals can achieve a safe, efficient, and scalable synthesis of this vital chemical intermediate, ensuring a consistent supply of high-purity material for downstream applications.

References

Synthetic Pathways to Novel Compounds Utilizing 5-Amino-4-bromo-2-chlorophenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Amino-4-bromo-2-chlorophenol

This compound is a highly functionalized aromatic building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. The strategic placement of amino, hydroxyl, bromo, and chloro substituents on the phenyl ring offers a versatile platform for a variety of chemical transformations. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the halogen atoms provide handles for cross-coupling reactions and can also influence the electronic properties and biological activity of the final products.[1][2] This guide provides detailed application notes and protocols for the synthetic manipulation of this versatile starting material to generate diverse and potentially bioactive molecules. Aminophenols and their derivatives are of commercial importance as intermediates in the photographic, pharmaceutical, and chemical dye industries.[1]

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The amino group is a potent nucleophile, readily undergoing acylation, alkylation, and diazotization reactions. The phenolic hydroxyl group can be alkylated or acylated and directs electrophilic aromatic substitution. The bromine and chlorine atoms are key to forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] The choice of reaction conditions and reagents allows for selective functionalization at each of these sites, enabling the construction of complex molecular architectures.

Protocol 1: N-Acylation to Synthesize Novel Amide Derivatives

Application: N-acylated aminophenols are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[4] Introducing an acyl group to the amino function of this compound can modulate its physicochemical properties and pharmacological activity, offering a pathway to new therapeutic agents.[4][5][6]

Causality: The amino group of this compound is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity. Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent.[7]

Experimental Protocol: Synthesis of N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (as solvent and base)

    • Anhydrous dichloromethane (DCM)

    • 1 M HCl (aqueous)

    • Saturated NaHCO₃ (aqueous)

    • Brine (saturated NaCl aqueous solution)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a minimal amount of pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamideC₈H₇BrClNO₂264.5185-95

Visualization of N-Acylation Workflow:

N_Acylation_Workflow start 5-Amino-4-bromo- 2-chlorophenol reaction N-Acylation start->reaction reagent Acetic Anhydride Pyridine, 0°C to RT reagent->reaction workup Workup (DCM, HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-(5-bromo-3-chloro- 2-hydroxyphenyl)acetamide purification->product Benzoxazole_Synthesis start 5-Amino-4-bromo- 2-chlorophenol reaction Condensation & Oxidative Cyclization start->reaction reagents Benzaldehyde Cu2O, DMSO, RT reagents->reaction workup Workup (Water, Ethyl Acetate, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product 6-Bromo-4-chloro- 2-phenyl-1,3-benzoxazole purification->product Suzuki_Coupling start 5-Amino-4-bromo- 2-chlorophenol reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Phenylboronic Acid Pd(OAc)2, PPh3, K2CO3 Dioxane/Water, Heat reagents->reaction workup Workup (Water, Ethyl Acetate, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product 5-Amino-2-chloro- 4-phenylphenol purification->product Buchwald_Hartwig_Amination start 5-Amino-4-bromo- 2-chlorophenol reaction Buchwald-Hartwig Amination start->reaction reagents Amine Pd2(dba)3, XPhos, NaOt-Bu Toluene, Heat reagents->reaction workup Workup (Water, Ethyl Acetate, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-5-amino- 2-chlorophenol Derivative purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Amino-4-bromo-2-chlorophenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges. Our focus is on providing practical, scientifically-grounded solutions to specific issues you may encounter during your experiments.

Understanding the Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the electronic properties of this substituted phenol. The reactivity of the aromatic ring is influenced by the cumulative effects of its substituents: the amino (-NH2), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) groups.

  • Activating Groups: The amino and hydroxyl groups are strong activating groups that donate electron density into the ring through resonance.[1][2] This makes the ring more nucleophilic and thus more reactive towards electrophiles. They are ortho, para-directing.[3]

  • Deactivating Groups: The chloro and bromo groups are deactivating due to their inductive electron withdrawal, making the ring less reactive than benzene.[4][5] However, they also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions.[5]

The interplay of these groups dictates the regioselectivity and overall success of your reactions. The positions ortho and para to the strongly activating hydroxyl and amino groups are the most nucleophilic.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound.

Q1: My reaction with this compound is not starting or is very sluggish. What are the first things to check?

A1: When a reaction fails to initiate, a systematic check of your setup and reagents is the first step.

  • Inert Atmosphere: For many cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, maintaining a strictly inert atmosphere (argon or nitrogen) is critical. Oxygen can deactivate the palladium catalyst.[6] Ensure your solvents are properly degassed and your flask was purged correctly.

  • Reagent Quality: Verify the purity of your this compound and coupling partners. Aminophenols can oxidize over time, often indicated by a change in color.[7] For coupling partners like boronic acids, degradation can occur during storage.[6]

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[8] Consider using a pre-activated Pd(0) source if you suspect issues with this step.

Q2: My reaction mixture is turning dark brown or black. What does this signify and how can I prevent it?

A2: A dark coloration is often a sign of phenol oxidation or palladium black formation.[6][9]

  • Phenol Oxidation: The electron-rich phenol ring in your starting material is susceptible to oxidation, especially in the presence of air and trace metals, or at elevated temperatures.[9] Running the reaction under a strict inert atmosphere and using purified, degassed solvents can mitigate this.

  • Palladium Black: The formation of palladium black indicates that your palladium catalyst has decomposed and precipitated out of solution, rendering it inactive.[6] This can be caused by high temperatures or ligand degradation. Consider using a more robust ligand or lowering the reaction temperature.

Q3: I'm observing multiple products in my reaction, leading to a low yield of the desired compound. What are the likely side reactions?

A3: The bifunctional nature of this compound, with its amino and hydroxyl groups, can lead to competitive side reactions.

  • N- vs. O-Functionalization: In reactions like alkylations or acylations, you can have competition between the amino and hydroxyl groups, leading to a mixture of N- and O-functionalized products.[9] The relative nucleophilicity of these groups can be influenced by the reaction conditions, particularly the base used.

  • Homocoupling: In cross-coupling reactions, homocoupling of your starting material or coupling partner can be a significant side reaction, often promoted by the presence of oxygen.[6]

Troubleshooting Guides for Common Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[10] When using this compound, the C-Br bond is expected to be more reactive than the C-Cl bond.[11]

Issue: Low Yield of the Desired Biaryl Product

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Catalyst System Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[12]
Base Incompatibility Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base is essential for activating the boronic acid for transmetalation.[12] The choice of base can also influence the stability of your starting material.
Poor Solubility Use a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, toluene/ethanol/water).Poor solubility can lead to slow reaction rates and incomplete conversion.
Boronic Acid Decomposition Use fresh, high-purity boronic acid or a boronate ester.Boronic acids can dehydrate to form unreactive boroxines, especially upon prolonged storage.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add this compound, boronic acid, and base to a dry flask. degas 2. Degas the flask with an inert gas (Ar or N₂). prep->degas add_solvents 3. Add degassed solvent(s). degas->add_solvents add_catalyst 4. Add Pd catalyst and ligand. add_solvents->add_catalyst heat 5. Heat to the desired temperature and monitor by TLC/LC-MS. add_catalyst->heat workup 6. Cool, quench, and perform aqueous workup. heat->workup purify 7. Purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the C-Br bond of this compound is the more reactive site.[13]

Issue: Low Conversion to the Arylamine Product

Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Ligand Choice Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).The choice of ligand is critical for promoting both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[14][15]
Base is Too Weak or Too Strong Use a strong, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₂CO₃.A strong base is required to deprotonate the amine for the coupling reaction.[15] However, an overly strong base can lead to side reactions.
Catalyst Inhibition Ensure the amine coupling partner is pure.Impurities in the amine can coordinate to the palladium center and inhibit catalysis.[16]
Competitive O-Arylation Consider protecting the hydroxyl group if O-arylation is a competing pathway.The phenoxide, formed under basic conditions, can also act as a nucleophile.

Logical Relationship: Troubleshooting Low Yield in Cross-Coupling

Troubleshooting_Logic start Low Yield or No Reaction check_reagents Verify Reagent Purity & Activity start->check_reagents check_conditions Confirm Inert Atmosphere & Temperature start->check_conditions optimize_catalyst Screen Pd Source & Ligand check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Base & Solvent optimize_catalyst->optimize_base success Improved Yield optimize_base->success

Caption: Decision tree for troubleshooting low-yield cross-coupling reactions.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling this compound and all other reagents.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[17][18]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[19] Aminophenols can be irritants and may cause skin allergies.[20]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[21]

By understanding the underlying chemistry of this compound and systematically troubleshooting potential issues, you can significantly improve the yield and efficiency of your reactions.

References

Technical Support Center: Purification of Crude 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key chemical intermediate.

Introduction

This compound is a polysubstituted phenol of significant interest in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and potential toxicological concerns in the final active pharmaceutical ingredient (API).[1] The synthesis of this compound often yields a crude product contaminated with starting materials, isomers, and by-products. This guide provides practical, field-proven insights into the most effective purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Q1: My purified this compound is a pink or brown color, not the expected off-white solid. What is causing this and how can I fix it?

A1: The discoloration of your product is a common issue with aminophenols and is typically caused by oxidation.[2] The amino and hydroxyl groups on the aromatic ring make the compound susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal contaminants, forming colored quinone-type impurities.[3][4]

Solutions:

  • Work Under an Inert Atmosphere: Whenever possible, conduct your purification steps, such as chromatography and solvent evaporation, under an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.[3]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with nitrogen or argon before use can significantly reduce oxidation.[3]

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.[5] The activated charcoal will adsorb the colored impurities. However, be aware that it can also adsorb some of your desired product, potentially lowering the yield.[6]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your reaction or purification mixtures can sometimes help.

Q2: I'm seeing significant tailing or streaking of my compound on the silica gel column during chromatography. How can I improve the peak shape?

A2: Peak tailing is a frequent problem when purifying phenols on silica gel.[3] This is due to the acidic nature of the phenolic hydroxyl group, which can interact strongly with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow elution of a portion of the compound, resulting in a tailed peak.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.5-1%), to your mobile phase can help to suppress the ionization of the phenolic hydroxyl group and reduce its interaction with the silica gel.[3] This will lead to more symmetrical peaks.

  • Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is incompatible with your compound, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds like aminophenols. Alternatively, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase may provide better separation.[7]

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of solid crystals.[6] This is often a problem when the crude material is highly impure, as the impurities can depress the melting point of the mixture.

Solutions:

  • Use a More Dilute Solution: Try dissolving your crude product in a larger volume of the hot solvent to create a less saturated solution.[2]

  • Cool the Solution More Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.[2]

  • Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble, or use a solvent/anti-solvent system.[8] For example, dissolve your compound in a good solvent (like ethanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[9]

Q4: My yield after purification is very low. What are the common causes and how can I improve it?

A4: Low recovery is a frustrating but common issue. Several factors could be at play:

  • Inappropriate Recrystallization Solvent: If the solvent is too good, a significant portion of your product will remain in the mother liquor even after cooling.[6] Perform small-scale solubility tests to find a solvent where your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

  • Premature Crystallization: During hot filtration to remove insoluble impurities, the solution may cool down, causing your product to crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Excessive Washing of Crystals: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a significant amount of your product.[6] Use a minimal amount of ice-cold solvent for washing.

  • Incomplete Elution from Chromatography Column: Your compound may still be on the column. Ensure you have eluted with a sufficiently polar solvent to remove all of your product. Monitor the elution with thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: For example, if synthesized via reduction of a nitro-precursor, you might have residual 2-chloro-4-bromo-5-nitrophenol.[1]

  • Isomeric Aminophenols: Depending on the regioselectivity of the reactions, other isomers such as 2-amino-4-bromo-5-chlorophenol could be present.[10]

  • Over-halogenated or De-halogenated Species: By-products with additional or fewer halogen atoms may be formed.

  • Oxidation Products: As discussed in the troubleshooting section, various colored oxidation products can be present.[2]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: For a moderately polar compound like this compound on a normal-phase silica gel column, a good starting point for the mobile phase would be a mixture of a non-polar solvent and a moderately polar solvent.[7] A common choice is a gradient of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compound. It is crucial to first develop a good separation on a TLC plate to determine the optimal solvent system.[11]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for assessing purity. A single, sharp peak is desired.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

Q4: What are the recommended storage conditions for purified this compound?

A4: Due to its sensitivity to oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[5] It should be protected from light and stored in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

2. Procedure:

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a thin layer of sand (about 1 cm) on top of the plug.[3]

  • Pack the Column (Slurry Method):

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).[12]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[11]

    • Once the silica has settled, add another layer of sand on top to protect the silica bed.[12]

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the solution to the top of the column using a pipette.[1]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for purifying this compound by recrystallization.

1. Materials and Reagents:

  • Crude this compound

  • A suitable recrystallization solvent or solvent system (e.g., ethanol/water, toluene)[5]

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

2. Procedure:

  • Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[5]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.[3]

Data Summary

The following table provides a general comparison of the expected outcomes for the purification of this compound by the two methods described.

ParameterColumn ChromatographyRecrystallization
Purity >98%>97%
Yield ~85-95%~70-90%
Scale Milligrams to several gramsGrams to kilograms
Throughput LowerHigher
Common Issues Peak tailing, co-elutionOiling out, low recovery

Visualizations

Purification Workflow Decision Tree

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis single_spot Single Major Spot with Minor Impurities? tlc_analysis->single_spot Assess Purity recrystallization Attempt Recrystallization single_spot->recrystallization Yes column_chromatography Perform Column Chromatography single_spot->column_chromatography No multiple_spots Multiple Spots or Streaking? recrystallization_success Successful Crystallization? recrystallization->recrystallization_success analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions pure_product Pure Product recrystallization_success->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (Change Solvent, etc.) recrystallization_success->troubleshoot_recrystallization No recrystallization_fail Oiling Out or No Crystals? troubleshoot_recrystallization->recrystallization combine_pure Combine Pure Fractions and Evaporate analyze_fractions->combine_pure combine_pure->pure_product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting Logic for Discolored Product

Discoloration_Troubleshooting start Discolored (Pink/Brown) Product cause Cause: Oxidation of Aminophenol start->cause prevention Prevention Strategies cause->prevention remediation Remediation of Discolored Product cause->remediation inert_atmosphere Work Under Inert Atmosphere (N2/Ar) prevention->inert_atmosphere degas_solvents Use Degassed Solvents prevention->degas_solvents protect_from_light Protect from Light prevention->protect_from_light charcoal_treatment Recrystallization with Activated Charcoal remediation->charcoal_treatment re_purification Re-purify by Chromatography remediation->re_purification

Caption: Troubleshooting workflow for a discolored product.

References

Technical Support Center: Recrystallization of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our approach is rooted in extensive field experience and established scientific principles to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable starting solvent for the recrystallization of this compound?

Based on the structural characteristics of this compound, which possesses both a polar amino group and a phenolic hydroxyl group, polar protic solvents are the most promising candidates for recrystallization. We recommend starting with a solvent screening process.

A mixed solvent system of ethanol and water is highly likely to be effective. The rationale is that this compound is expected to have good solubility in hot ethanol and poor solubility in cold water. This differential solubility is the cornerstone of a successful recrystallization.[1][2] Other polar protic solvents like methanol could also be effective.[3]

The general principle of "like dissolves like" suggests that the polar nature of your compound will lend itself to solubility in polar solvents.[3]

Q2: How does the amphoteric nature of this compound affect solvent selection?

The presence of a weakly basic amino group and a weakly acidic phenolic group makes this compound an amphoteric molecule. This property can be leveraged to your advantage.[3]

  • In acidic conditions: The amino group can be protonated to form a more soluble salt.

  • In basic conditions: The phenolic hydroxyl group can be deprotonated, also leading to increased solubility.[3][4]

While this is highly useful for purification via acid-base extraction, for a standard recrystallization, it's generally best to maintain a neutral pH to avoid salt formation, unless you specifically intend to crystallize a salt form of the compound.

Q3: My compound is colored. How can I obtain a colorless product?

The presence of color, often a pink or brownish hue in aminophenols, is typically due to the oxidation of the amino or phenolic functional groups.[5] To decolorize your sample, you can incorporate a charcoal treatment into your recrystallization protocol.

Procedure:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the solution from the heat source.

  • Add a small amount of activated charcoal to the hot solution.

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[1][2][5]

Caution: Use activated charcoal sparingly, as it can adsorb your product, leading to a reduction in yield.[2][5]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out," the separation of the solute as a liquid phase, is a common issue, particularly with compounds that may have a lower melting point or when the solution is highly concentrated.

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
High concentration of impurities Impurities can depress the melting point of the mixture, causing it to separate as an oil.[2]Consider a preliminary purification step like column chromatography if impurities are significant.
Solution is too concentrated If the solution is supersaturated to a high degree, the compound may precipitate at a temperature above its melting point.[2]Add more of the primary solvent (e.g., ethanol) to the hot mixture to decrease the saturation point.
Rapid cooling Fast cooling can lead to the rapid precipitation of the compound as an oil rather than the ordered arrangement of a crystal lattice.Allow the solution to cool more slowly. Consider insulating the flask to prolong the cooling period.
Issue 2: The recrystallization yield is very low.

A low yield can be frustrating, but it is often preventable by refining your technique.

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
Excessive solvent usage Using too much solvent will keep more of your product dissolved in the mother liquor even at low temperatures.[1]Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.[1]Pre-heat your filtration apparatus (funnel and receiving flask) to prevent a drop in temperature during filtration.
Washing with warm solvent Washing the final crystals with solvent that is not ice-cold will dissolve some of your purified product.[2][6]Always use a minimal amount of ice-cold solvent for washing the crystals.

To potentially increase your overall yield, the mother liquor can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[2]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a robust starting point for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Induce Crystallization: While stirring the hot filtrate, add water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.[6]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Logic Problem Recrystallization Issue OilingOut "Oiling Out" Problem->OilingOut LowYield Low Yield Problem->LowYield NoCrystals No Crystals Form Problem->NoCrystals Sol_Oiling Add more solvent Slow cooling OilingOut->Sol_Oiling Solution Sol_Yield Use minimum solvent Pre-heat glassware LowYield->Sol_Yield Solution Sol_NoCrystals Scratch flask wall Add seed crystal NoCrystals->Sol_NoCrystals Solution

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, field-proven insights and structured protocols to help you navigate these issues effectively.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound with distinct structural features that dictate its solubility profile. Its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl (-OH) group and a weakly basic amino (-NH2) group, allows for significant solubility modulation with pH changes.[1] Simultaneously, the halogenated benzene ring imparts considerable hydrophobicity. This duality—hydrophilic, ionizable groups on a hydrophobic scaffold—is the primary reason that achieving desired concentrations in various solvent systems can be challenging.

Troubleshooting Workflow

Before diving into specific questions, the following workflow provides a high-level overview of the troubleshooting process.

G cluster_0 Troubleshooting Poor Solubility of this compound start Poor Solubility Observed check_solvent Step 1: Verify Solvent Choice (Polarity Match) start->check_solvent Initial Checks check_purity Step 1: Check Compound Purity (Impurities can inhibit dissolution) start->check_purity Initial Checks adjust_temp Step 2: Apply Gentle Heat (Monitor for degradation) check_solvent->adjust_temp If still insoluble success Solubility Achieved check_solvent->success If successful check_purity->success adjust_ph Step 2: Adjust pH (Leverage amphoteric nature) adjust_temp->adjust_ph If heat is insufficient or not viable adjust_temp->success If successful use_cosolvent Step 3: Introduce a Co-Solvent (e.g., DMSO, DMF, Ethanol) adjust_ph->use_cosolvent If pH change is incompatible with experiment adjust_ph->success If successful advanced_methods Step 4: Advanced Methods (Particle Size Reduction, Salt Formation) use_cosolvent->advanced_methods For persistent issues use_cosolvent->success If successful advanced_methods->success

Caption: A stepwise logical workflow for troubleshooting solubility issues.

Part 1: Fundamental Troubleshooting & FAQs

This section addresses the most common initial questions and assumes the user is working with the compound as a dry solid.

Q1: What are the fundamental solubility characteristics of this compound?

A1: The solubility of this compound is governed by the "like dissolves like" principle. Due to its polar functional groups (-NH2, -OH), it shows preferential solubility in polar solvents over non-polar ones.[1] Halogenated phenols are generally not very water-soluble.[2]

Expert Insight: The key is to find a solvent that can accommodate both the polar hydrogen-bonding sites and the non-polar halogenated ring. Polar aprotic solvents are often an excellent starting point.

Solvent TypeExamplesExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFGood to HighThese solvents can accept hydrogen bonds from the -OH and -NH2 groups and have sufficient non-polar character to solvate the aromatic ring. DMSO is often very effective.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can both donate and accept hydrogen bonds. Solubility is generally good but may be less than in polar aprotic solvents depending on the specific alcohol.[1]
Aqueous (Neutral) Water, PBS (pH 7.4)Poor to Very LowThe large, hydrophobic bromochlorophenyl ring dominates, limiting solubility despite the presence of polar groups.[2]
Non-Polar Hexanes, Toluene, DichloromethaneVery Low to InsolubleThese solvents cannot effectively solvate the polar -OH and -NH2 functional groups, leading to poor dissolution.
Q2: I'm observing very poor solubility even in a recommended polar solvent. What are the first things I should check?

A2: If you are facing difficulty dissolving the compound, perform these initial checks:

  • Verify Solvent Polarity: Confirm you are using a sufficiently polar solvent. If your experimental conditions allow, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent first choices for creating a stock solution.[1]

  • Assess Compound Purity: Impurities from synthesis can sometimes affect solubility. If possible, check the purity of your material via HPLC or review the Certificate of Analysis (CoA).

  • Increase Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1] Gently warming the mixture while stirring can significantly improve the rate and extent of dissolution.

    • Causality: Heat provides the necessary energy to overcome the crystal lattice energy of the solid, allowing solvent molecules to interact more effectively with the compound.

    • Caution: Do not overheat. Phenolic compounds can be susceptible to oxidation and degradation at elevated temperatures, especially under alkaline conditions.[3] Monitor for any color change (e.g., darkening) which may indicate degradation.

Part 2: Intermediate Strategies for Solubility Enhancement

If basic troubleshooting is insufficient, the following methods leveraging the compound's chemical nature are highly effective.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: The compound's amphoteric nature makes its solubility highly dependent on pH. By adjusting the pH of an aqueous or semi-aqueous medium, you can ionize the molecule, forming a much more soluble salt.[4][5][6]

  • In Acidic Conditions (Low pH): The basic amino group (-NH2) is protonated to form a positively charged ammonium salt (-NH3+). This salt form is significantly more water-soluble.[1][6]

  • In Basic Conditions (High pH): The acidic phenolic hydroxyl group (-OH) is deprotonated to form a negatively charged phenoxide salt (-O-). This anionic form also demonstrates greatly enhanced solubility in polar solvents.[1][5][7]

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol is a self-validating system. If the compound dissolves upon pH adjustment and precipitates upon returning to neutral pH, it confirms that ionization was the primary mechanism for solubilization.

Objective: To dissolve the compound in an aqueous-based system by forming a soluble salt.

Materials:

  • This compound

  • Primary solvent (e.g., Water, Ethanol/Water mixture)

  • Acidic solution (e.g., 1 M HCl)

  • Basic solution (e.g., 1 M NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Preparation: Suspend the desired amount of this compound in your chosen primary solvent.

  • Ionization (Choose one path):

    • Basic Path: While stirring vigorously, add the basic solution (e.g., 1 M NaOH) dropwise. Monitor the pH. The solid should begin to dissolve as the pH increases and the phenoxide salt forms. Continue adding base until the solid is fully dissolved.

    • Acidic Path: While stirring vigorously, add the acidic solution (e.g., 1 M HCl) dropwise. The solid should dissolve as the pH decreases and the ammonium salt forms.

  • Confirmation (Optional but Recommended): Once dissolved, take a small aliquot of the solution. Carefully neutralize it by adding the opposing reagent (acid if you used base, base if you used acid). The compound should precipitate out of the solution, confirming pH-dependent solubility.

  • Final pH Adjustment: Adjust the pH of the bulk solution to the desired final value for your experiment, ensuring it remains in a range where the compound is soluble.

Expert Insight: While effective, be aware that high or low pH can affect the stability of other components in your experiment or the compound itself over long periods.[3] This method is best for preparing a solution immediately before use.

Q4: My reaction solvent is not very polar and pH adjustment is not an option. Can I use a co-solvent?

A4: Yes, using a co-solvent system is a very common and powerful strategy. A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[8][9][10] It works by reducing the interfacial tension between the primary solvent (like water) and the hydrophobic solute.[10][11]

Protocol 2: Employing a Co-solvent System

Objective: To dissolve the compound by creating a solvent blend with optimal solvating power.

Materials:

  • This compound

  • Primary, less polar solvent for your experiment

  • Polar co-solvent (e.g., DMSO, DMF, Ethanol, Propylene Glycol)[8][9]

  • Stir plate and stir bar

Procedure:

  • Dissolution in Co-solvent: First, dissolve the entire amount of this compound in the minimum required volume of the highly polar co-solvent (e.g., DMSO). You should obtain a clear, concentrated stock solution.

  • Titration into Primary Solvent: While vigorously stirring the primary solvent, slowly add the concentrated stock solution dropwise (or via a syringe pump for larger volumes).

  • Observe for Precipitation: Monitor the solution closely. If the compound begins to precipitate, you have exceeded its solubility limit in that particular solvent/co-solvent ratio.

  • Optimization: The goal is to use the smallest percentage of co-solvent necessary to keep the compound in solution at the desired final concentration. It is common to use co-solvents at less than 5% of the total volume.[8]

G cluster_1 Co-Solvent Protocol Logic start Weigh Solid Compound dissolve Dissolve in MINIMUM volume of strong polar co-solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution (Clear) dissolve->stock add_to_primary Slowly add stock solution to bulk primary solvent with vigorous stirring stock->add_to_primary observe Observe for Cloudiness or Precipitation add_to_primary->observe observe->dissolve Precipitation Occurs (Use slightly more co-solvent or less compound) final_solution Final Homogeneous Solution observe->final_solution None Observed

Caption: Logical flow for the co-solvent addition method.

Part 3: Advanced Considerations & General FAQs

Q5: What if the compound dissolves initially but then precipitates out of solution over time or upon temperature change?

A5: This indicates you have created a supersaturated solution, which is inherently unstable.

  • Cause: This often happens when a solution is prepared at an elevated temperature and then cooled, or when a highly concentrated stock in a strong solvent (like DMSO) is diluted too quickly into a weaker one.

  • Solution: The final concentration is above the thermodynamic solubility limit. You must either:

    • Reduce the final concentration of the compound.

    • Increase the proportion of the co-solvent in the final mixture.

    • Maintain the solution at a slightly elevated temperature (if experimentally viable).

Q6: I've tried everything and still can't get the desired concentration. Are there other methods?

A6: For exceptionally difficult cases, several advanced formulation strategies can be employed, often used in pharmaceutical development:[12][13]

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the solid particles, which can enhance the dissolution rate.[11][12]

  • Salt Formation: Instead of adjusting pH in-situ, you can chemically synthesize a stable salt form of the compound (e.g., a hydrochloride salt) that may have intrinsically higher aqueous solubility.[11]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic part of your molecule is encapsulated by the host cyclodextrin, increasing its apparent solubility in water.[12][14]

Q7: How stable is this compound?

A7: Like many phenolic compounds, it can be sensitive to oxidation, which can be accelerated by high pH, elevated temperatures, and the presence of oxygen.[3][5] It is advisable to prepare solutions fresh and store them protected from light and air, especially if they are to be used over an extended period.

Q8: How can I accurately determine the concentration of my final filtered solution?

A8: The most reliable method is to use UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Method: Prepare a calibration curve using standards of known concentrations. Measure your final, filtered solution and determine its concentration by comparing its absorbance (or peak area for HPLC) to the standard curve. This is crucial for ensuring the accuracy of your experiments. Validated HPLC methods for similar chlorophenol and aminophenol derivatives are well-established.[15][16][17]

References

Technical Support Center: Synthesis of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-4-bromo-2-chlorophenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process involving electrophilic aromatic substitution on a highly activated ring. The presence of three distinct substituents—an activating amino group, an activating hydroxyl group, and a deactivating chloro group—creates a complex regiochemical landscape. The primary challenge lies in controlling the selectivity of the bromination step to avoid the formation of isomeric and poly-halogenated byproducts. This guide provides a structured approach to identifying and mitigating these common issues.

Frequently Asked Questions & Troubleshooting

FAQ 1: I've completed my synthesis, but my crude product analysis shows multiple spots on TLC and several peaks in the LC-MS. What are the most likely byproducts?

The formation of several byproducts is common in this synthesis due to the strong activating and ortho-, para-directing effects of the -OH and -NH2 groups. The primary byproducts typically arise from incorrect regioselectivity during the bromination step.

Most Common Byproducts:

  • Isomeric Products: The most common byproduct is the constitutional isomer, 3-amino-4-bromo-2-chlorophenol. Its formation is competitive with the desired product, and its separation can be challenging due to similar polarities.

  • Poly-brominated Species: Over-bromination can lead to the formation of dibrominated products, such as 3-amino-4,6-dibromo-2-chlorophenol. This occurs when the reaction is not carefully controlled.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 5-amino-2-chlorophenol.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often polymeric in nature. This is exacerbated by harsh reaction conditions or exposure to air.

Below is a diagram illustrating the primary reaction and the formation of the key isomeric byproduct.

Byproduct_Formation cluster_main Synthesis Pathway SM 5-Amino-2-chlorophenol Reagent + Br2 (or NBS) in Solvent SM->Reagent Product Target Product: This compound Reagent->Product Major Pathway Byproduct Isomeric Byproduct: 3-Amino-4-bromo-2-chlorophenol Reagent->Byproduct Minor Pathway

Caption: Reaction scheme showing the formation of the target product and a major isomeric byproduct.

FAQ 2: My characterization data (NMR, MS) is ambiguous. How can I definitively identify the observed impurities?

A systematic approach combining mass spectrometry and NMR is crucial for structural elucidation. The subtle differences between the desired product and its byproducts can be resolved by careful data analysis.

Systematic Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data for all major peaks observed in your LC-MS. This will provide the exact mass and elemental composition, allowing you to confirm the molecular formula of each component. The target product and its isomeric byproduct will have the same molecular formula (C6H5BrClNO), but poly-brominated species will have a different, heavier mass.

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the proton NMR spectrum.

    • Target Product (this compound): You should observe two singlets for the two non-adjacent aromatic protons.

    • Isomeric Byproduct (3-Amino-4-bromo-2-chlorophenol): This isomer will also show two singlets. However, the chemical shifts will differ due to the different electronic environment.

    • Starting Material (5-Amino-2-chlorophenol): This will show three aromatic protons with more complex splitting (e.g., a doublet, a singlet, and a doublet of doublets).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can be definitive for distinguishing isomers. For the target product, irradiation of the amino protons should show an NOE effect to the adjacent aromatic proton, helping to confirm the substitution pattern.

Data Summary for Identification:

CompoundMolecular FormulaExpected Mass (M+)Key ¹H NMR Features (Aromatic Region)
This compound C₆H₅BrClNO220.92Two singlets
3-Amino-4-bromo-2-chlorophenol C₆H₅BrClNO220.92Two singlets (different chemical shifts)
5-Amino-2-chloro-4,6-dibromophenol C₆H₄Br₂ClNO298.83One singlet
5-Amino-2-chlorophenol C₆H₆ClNO143.01Three distinct proton signals
FAQ 3: How can I design an experiment to isolate a byproduct for full characterization?

When spectral data from the mixture is inconclusive, isolating the impurity is the gold standard for confirmation. Preparative chromatography is the most effective method.

Protocol for Byproduct Isolation via Preparative HPLC:

  • Analytical Method Development: Develop an analytical HPLC or UPLC method that shows good separation between your target product and the key impurities. A C18 column with a methanol/water or acetonitrile/water mobile phase, often with a small amount of acid (e.g., 0.1% formic acid or TFA), is a good starting point.

  • Solubility Test: Ensure your crude material is fully soluble in the mobile phase or a compatible strong solvent (like DMSO or DMF) to avoid precipitation on the column.

  • Scale-Up Calculation: Based on the analytical chromatogram, determine the loading capacity for your preparative column. Do not overload the column, as this will compromise resolution.

  • Fraction Collection: Set up the preparative HPLC to collect fractions based on UV detection. Collect the peak corresponding to the suspected byproduct.

  • Purity Analysis: Analyze the collected fractions using your analytical HPLC method to ensure they are pure (>95%). Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer). Be mindful that the isolated compound may be sensitive to heat.

  • Full Characterization: Subject the isolated, pure byproduct to a full suite of analytical techniques: HRMS, ¹H NMR, ¹³C NMR, and if possible, 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous structure determination.

FAQ 4: What are the primary causes of byproduct formation, and how can I adjust my protocol to improve selectivity?

Byproduct formation is almost always tied to reaction conditions. Understanding the mechanism of electrophilic bromination is key to troubleshooting.

Root Causes and Mitigation Strategies:

  • Issue: Poor Regioselectivity (Isomer Formation)

    • Cause: The powerful activating effects of the -OH and -NH2 groups can lead to bromination at multiple sites. The choice of brominating agent and solvent plays a huge role.

    • Solution:

      • Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which often improves selectivity.

      • Solvent Choice: Polar, aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) can be effective. Acetic acid is also commonly used and can help temper the reactivity.

  • Issue: Poly-bromination

    • Cause: Using an excess of the brominating agent or allowing the reaction to proceed for too long. The mono-brominated product is still activated and can react further.

    • Solution:

      • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 to 1.0 equivalents).

      • Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0 °C to 5 °C) to maintain control over the reaction exotherm and rate.

      • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Issue: Oxidation/Decomposition

    • Cause: Aminophenols are sensitive to air oxidation, especially under basic conditions or in the presence of trace metals.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Control pH: Maintain acidic or neutral conditions where possible, as basic conditions can promote oxidation.

The following workflow provides a logical approach to troubleshooting these issues.

Troubleshooting_Workflow StartNode Problem: High Impurity Level ProcessNode1 Run LC-MS and NMR on crude product. Compare with data table. StartNode->ProcessNode1 Step 1: Identify Impurities ProcessNode ProcessNode DecisionNode DecisionNode SolutionNode SolutionNode DecisionNode1 Major impurity type? ProcessNode1->DecisionNode1 ProcessNode2 Cause: Poor Regioselectivity DecisionNode1->ProcessNode2 Isomeric ProcessNode3 Cause: Over-bromination DecisionNode1->ProcessNode3 Poly-brominated ProcessNode4 Cause: Air Sensitivity DecisionNode1->ProcessNode4 Oxidation/Color SolutionNode1 Solution: 1. Use NBS instead of Br2. 2. Change solvent (e.g., to MeCN). 3. Lower reaction temperature. ProcessNode2->SolutionNode1 SolutionNode2 Solution: 1. Use <= 1.0 eq. of brominating agent. 2. Add reagent slowly at 0 °C. 3. Monitor reaction closely via TLC/LC-MS. ProcessNode3->SolutionNode2 SolutionNode3 Solution: 1. Run reaction under N2 or Ar. 2. Use degassed solvents. ProcessNode4->SolutionNode3

Caption: A systematic workflow for troubleshooting byproduct formation in the synthesis.

Technical Support Center: Stabilizing 5-Amino-4-bromo-2-chlorophenol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this compound during storage. By understanding the underlying chemical principles and following validated protocols, you can ensure the integrity and reliability of your starting materials, leading to more reproducible experimental outcomes.

I. Understanding the Challenge: The Instability of this compound

This compound is a substituted aminophenol, a class of compounds known for their susceptibility to oxidation. The electron-donating amino group and hydroxyl group on the aromatic ring make the molecule highly reactive towards atmospheric oxygen. This inherent reactivity is the primary driver of degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common and visually apparent sign of degradation is a change in color. Pure this compound is typically an off-white or light-colored solid. Upon degradation, it often turns yellow, brown, or even dark brown.[1] This discoloration is due to the formation of oxidized, colored polymeric impurities. Other signs can include a change in solubility, where the degraded material may become less soluble in common organic solvents due to the formation of these higher molecular weight byproducts.[1]

Q2: What are the main chemical pathways that lead to its degradation?

A2: The principal degradation pathway is oxidation, which is significantly accelerated by exposure to air (oxygen) and light.[1] The amino and hydroxyl groups on the phenol ring are readily oxidized, leading to the formation of quinone-imine intermediates. These intermediates are highly reactive and can polymerize, resulting in the observed discoloration and formation of insoluble materials. This process is analogous to the degradation observed in other aminophenols.[2][3][4][5]

Q3: How does degradation of this starting material impact my experiments?

A3: Using degraded this compound can have severe consequences for your research. The presence of impurities can lead to:

  • Unexpected side reactions: Degradation products can react with your other reagents, leading to the formation of unintended byproducts.

  • Lower yields: A lower concentration of the active starting material will naturally result in a reduced yield of your target molecule.

  • Difficult purification: The presence of multiple, often colored, impurities can complicate the purification of your final product.

  • Inaccurate results: In biological assays or drug development, impurities can lead to false positives or negatives, compromising the validity of your data.[1]

Q4: Can I use this compound that has already discolored?

A4: It is strongly advised against using discolored material without purification. The discoloration indicates the presence of significant impurities. If you must use a batch that has discolored, it is essential to purify it first, for instance, by recrystallization, to remove the degradation products.[1] Always verify the purity of the purified material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use.

II. Proactive Prevention: Optimal Storage and Handling Protocols

To maintain the integrity of this compound, a proactive approach to storage and handling is essential. The following protocols are designed to minimize exposure to the key drivers of degradation: oxygen, light, moisture, and heat.

Core Principles of Stable Storage

The stability of this compound is contingent on controlling its environment. The following diagram illustrates the key factors influencing its degradation and the corresponding preventative measures.

G cluster_degradation Degradation Factors cluster_prevention Preventative Measures Oxygen Oxygen (Air) Degradation Degradation (Oxidation, Polymerization) Oxygen->Degradation Light Light (UV/Visible) Light->Degradation Moisture Moisture Moisture->Degradation Heat Elevated Temperature Heat->Degradation Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Inert_Atmosphere->Oxygen Prevents exposure to Amber_Vials Amber Glass Vials Amber_Vials->Light Blocks Desiccant Dry Storage (Desiccator) Desiccant->Moisture Removes Refrigeration Refrigeration (2-8°C) Refrigeration->Heat Minimizes Compound This compound Compound->Degradation Accelerated by

Caption: Key factors causing degradation and corresponding preventative measures.

Detailed Storage Protocol

For optimal long-term stability, adhere to the following step-by-step procedure:

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps or Schlenk flasks[6]

  • Source of inert gas (Argon or Nitrogen) with a delivery system (e.g., Schlenk line)

  • Desiccator with an active desiccant (e.g., Drierite)

  • Refrigerator (2-8°C)

  • Parafilm or laboratory sealing tape

Procedure:

  • Inert Atmosphere Packaging:

    • If the compound is in its original container and has not been opened, ensure the seal is intact.

    • If you need to aliquot the compound, perform this in an inert atmosphere glovebox.[6][7]

    • If a glovebox is unavailable, use a Schlenk line. Place the desired amount of the compound into a pre-dried amber glass vial or Schlenk flask.

    • Evacuate the vial/flask and backfill with a dry, inert gas (Argon is preferred due to its higher density, but Nitrogen is also acceptable). Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[8][9]

  • Secure Sealing:

    • Tightly seal the vial with a PTFE-lined cap. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm.

  • Light Protection:

    • Always use amber-colored vials to protect the compound from light.[6] If amber vials are not available, wrap a clear vial in aluminum foil.

  • Temperature Control:

    • Store the sealed vial in a refrigerator at 2-8°C.[10] Avoid storing it in a freezer, as this can create a negative pressure upon warming, potentially drawing in moist air if the seal is imperfect.[8]

  • Moisture Control:

    • For an additional layer of protection, place the sealed vial inside a desiccator that is stored in the refrigerator. This will help to maintain a dry environment.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[6][7]
Container Tightly sealed amber glass vialProtects from light and moisture ingress.[6]
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.
Light Protected from lightPrevents photo-oxidation.[6]
Moisture Store in a dry environmentMinimizes hydrolysis and potential catalysis of degradation.

III. Troubleshooting Guide

Even with the best practices, issues can arise. This section addresses common problems and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Discoloration (yellowing/browning) of the solid Oxidation due to exposure to air and/or light.[1]1. Prevention: Strictly follow the recommended storage protocol. 2. Remediation: If discoloration is minor, the compound may be purified by recrystallization. After purification, verify purity via HPLC or melting point analysis.
Inconsistent experimental results Use of degraded starting material.1. Always use material that has been stored under the recommended conditions. 2. If degradation is suspected, verify the purity of your starting material using an appropriate analytical method (e.g., HPLC) before proceeding with your experiment.[1]
Poor solubility of the compound Presence of insoluble polymeric degradation products.[1]1. Filter the solution to remove any insoluble material. 2. For future prevention, ensure proper storage to minimize the formation of these degradation products.
Received a new bottle that is already discolored Improper handling during shipping or packaging.1. Contact the supplier immediately and request a replacement and a certificate of analysis for the new lot. 2. Do not use the material, as its purity is compromised.

IV. Analytical Verification of Purity

Regularly assessing the purity of your this compound, especially for long-term storage or before use in a critical experiment, is a crucial quality control step.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous mobile phase (e.g., 20 mM ammonium acetate, pH adjusted to 5.0).

    • The organic mobile phase will be acetonitrile or methanol.

    • Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (e.g., 1-2 mg).

    • Dissolve it in a suitable solvent (e.g., a small amount of methanol, then dilute with the initial mobile phase composition) to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution is recommended to effectively separate the parent compound from potential non-polar and polar impurities.

      • A: Aqueous buffer

      • B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 10% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 280-290 nm). A PDA detector is highly recommended to assess peak purity across the spectrum.[1]

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • The appearance of new, smaller peaks, especially at different retention times compared to a reference standard, is indicative of degradation.

V. References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. 7

  • ResearchGate. (n.d.). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. 11

  • Ossila. (n.d.). Air Sensitive Compounds. 6

  • ResearchGate. (n.d.). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp.... 3

  • PubMed. (n.d.). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. 12

  • CymitQuimica. (2023). This compound Safety Data Sheet. 13

  • ResearchGate. (n.d.). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. 4

  • Semantic Scholar. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. 5

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. 8

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. 9

  • BenchChem. (2025). preventing degradation of 5-amino-2-chlorophenol during storage. 1

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. 10

References

Technical Support Center: Optimization of Catalyst Loading for 5-Amino-4-bromo-2-chlorophenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalyst loading in the coupling reactions of 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their synthetic routes involving this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific experimental issues you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from the electronic properties and potential for catalyst inhibition by the substrate itself. The amino group is a known coordinating ligand for palladium, which can lead to the deactivation of the catalyst. Furthermore, the presence of multiple halogen atoms (bromine and chlorine) with different reactivities requires careful optimization to achieve selective coupling. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[1] This means that coupling at the bromine position is typically favored, but achieving high selectivity and yield can still be difficult.

Q2: What is a typical starting catalyst loading for coupling reactions with this substrate?

A2: For palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 1 to 5 mol%.[2] Given the challenging nature of this compound, it is advisable to begin at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[2] Subsequent optimization can focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[2]

Q3: Which type of palladium catalyst and ligand combination is generally most effective for this type of substrate?

A3: For challenging substrates, particularly those with coordinating groups like amines, catalyst systems employing bulky, electron-rich phosphine ligands are often more successful than traditional ligands like triphenylphosphine (PPh₃).[3] Ligands such as SPhos, XPhos, and RuPhos can enhance the rate of oxidative addition, a crucial step in the catalytic cycle, and help to stabilize the active palladium species.[2] The use of pre-formed palladacycle catalysts is also a robust option, as they often exhibit greater stability and sustained activity.[2]

Q4: What is the fundamental role of the base in these coupling reactions?

A4: The base plays a critical role in the catalytic cycle of Suzuki-Miyaura coupling.[4] Its primary function is to activate the organoboron species (boronic acid or ester), making it more nucleophilic and facilitating the transfer of the organic group to the palladium center during the transmetalation step.[4] The choice of base can significantly influence the reaction rate and overall efficiency.[4]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the optimization of catalyst loading for the coupling of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion of the starting material, even with a high catalyst loading. What are the likely causes and how can I troubleshoot this?

A: Low yield in Suzuki-Miyaura coupling reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Starting Materials - Activity of Catalyst/Ligand - Freshness of Base - Anhydrous/Degassed Solvents start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Inadequate Degassing (Oxygen Sensitivity) - Sub-optimal Temperature - Incorrect Base Selection - Poor Solvent Choice/Solubility check_reagents->check_conditions Reagents OK check_side_reactions 3. Investigate Side Reactions - Protodebromination - Homocoupling of Boronic Acid - Catalyst Deactivation (Palladium Black) check_conditions->check_side_reactions Conditions Seem Appropriate optimize 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Temperature Titration check_side_reactions->optimize Side Reactions Identified

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Catalyst Deactivation: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst agglomeration and deactivation.[5] This reduces the number of active catalytic sites.

    • Solution: Ensure rigorous degassing of all solvents and the reaction mixture to remove oxygen, which can degrade the Pd(0) catalyst.[3] Consider using more robust ligands or pre-catalysts that are less prone to decomposition.

  • Sub-optimal Ligand Choice: The electronic and steric properties of the ligand are critical. For an electron-rich substrate with a coordinating amino group, a standard ligand like PPh₃ may be insufficient.

    • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which have been shown to be effective for challenging couplings.[3]

  • Inappropriate Base Selection: The strength and nature of the base can dramatically impact the reaction.

    • Solution: Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] For challenging substrates, K₃PO₄ is often a good choice.[3] A base screening experiment is highly recommended.

  • Poor Solubility: If the reagents are not fully dissolved in the reaction medium, the reaction kinetics will be severely hampered.

    • Solution: A mixture of an organic solvent (like 1,4-dioxane or toluene) with water is commonly used for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[6] If solubility remains an issue, consider alternative solvent systems or the use of a phase-transfer catalyst.[6]

Issue 2: Significant Side Product Formation

Q: I am observing significant amounts of side products, such as debromination of my starting material or homocoupling of the boronic acid. How can I minimize these?

A: The formation of side products indicates that competing reaction pathways are occurring at a significant rate.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Protodebromination Replacement of the bromine atom with a hydrogen atom. This is a common issue with electron-rich substrates.[3]- Use rigorously anhydrous solvents and reagents.[3]- Employ milder bases (e.g., K₂CO₃ instead of stronger options).[3]- Lower the reaction temperature.[3]
Homocoupling The boronic acid coupling with itself to form a biaryl byproduct.[7]- Lower the reaction temperature.- Optimize the catalyst-to-ligand ratio.- Ensure slow addition of the base or boronic acid.
Issue 3: Difficulty in Reducing Catalyst Loading

Q: My reaction works well at high catalyst loading (e.g., 5 mol%), but the yield drops significantly when I try to reduce it. How can I maintain high yield with lower catalyst loading?

A: The inability to reduce catalyst loading often points to a catalyst that is not sufficiently active or stable under the reaction conditions.

Strategies for Reducing Catalyst Loading:

  • Employ More Active Catalysts: Switch to more advanced catalyst systems. Buchwald's palladacycle precatalysts, for example, are designed for high activity and can often be used at lower loadings.[2]

  • Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. For some systems, a 2:1 ligand-to-palladium ratio is optimal, while for others a 1:1 ratio is sufficient. This should be experimentally determined.

  • Increase Reaction Concentration: In some cases, running the reaction at a higher concentration can improve the reaction rate and allow for a reduction in catalyst loading. However, be mindful of potential solubility issues.

  • Consider Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can lead to improved catalyst performance and allow for lower loadings.[8]

III. Experimental Protocols

General Protocol for Catalyst Loading Optimization Screen

This protocol outlines a general procedure for screening different catalyst loadings for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[6]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an array of oven-dried reaction vials, add this compound, the arylboronic acid, and the base.

  • In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst to each vial at varying mol percentages (e.g., 2.0%, 1.0%, 0.5%, 0.1%).

  • Add the degassed solvent mixture to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).[6]

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Once the reactions are complete, cool to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Analyze the crude yield and purity of each reaction to determine the optimal catalyst loading.

Reaction Optimization Workflow

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Workup setup_reagents 1. Add Reactants & Base to Vials setup_catalyst 2. Add Catalyst at Varied Loadings setup_reagents->setup_catalyst setup_solvent 3. Add Degassed Solvent setup_catalyst->setup_solvent heat 4. Heat to Desired Temperature setup_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Quench, Extract, Concentrate monitor->workup analyze 7. Analyze Yield & Purity workup->analyze conclusion Optimal Catalyst Loading Identified analyze->conclusion Determine Optimal Loading

References

Technical Support Center: Managing Exothermic Hazards of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, chemists, and process development professionals working with 5-Amino-4-bromo-2-chlorophenol. The unique substitution pattern on this molecule—an activating amino group, an activating hydroxyl group, and deactivating halogens—creates a complex reactivity profile that demands rigorous safety assessment and control. Exothermic events, if not properly managed, can escalate into thermal runaways with severe consequences.[1][2] This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the safe and effective use of this valuable intermediate.

Section 1: Foundational Knowledge - Understanding the Inherent Risks

This section addresses the fundamental chemical properties of this compound that contribute to its thermal hazards.

Q1: Why is this compound considered a reagent with a high potential for hazardous exothermic reactions?

A1: The high-risk profile of this compound stems from the combination of functional groups on its aromatic ring.

  • Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that significantly increase the electron density of the benzene ring. This makes the molecule highly susceptible to electrophilic substitution and oxidation reactions, which are often highly exothermic.

  • Aromatic Amine Reactivity: Primary aromatic amines are a well-documented class of reactive chemicals.[3][4][5] They are precursors for diazonium salts, which are notoriously unstable and can decompose explosively, often generating significant volumes of nitrogen gas.[6]

  • Decomposition Potential: At elevated temperatures, the molecule itself can decompose. This decomposition can be autocatalytic and highly exothermic, producing toxic and corrosive fumes such as nitrogen oxides and hydrogen halides.[7][8][9]

  • Reaction Stacking: In a typical synthesis, multiple exothermic processes can occur simultaneously or sequentially (e.g., neutralization, desired reaction, and decomposition), making the total heat output difficult to predict without proper calorimetric analysis.

Caption: Functional group contributions to reactivity and hazards.

Section 2: Proactive Risk Assessment - Essential Preliminary Analyses

Preventing a thermal runaway begins with quantifying the thermal risk before commencing a scaled-up experiment.[10]

Q2: What is the single most critical analysis to perform before attempting a new or scaled-up reaction involving this compound?

A2: Reaction Calorimetry is non-negotiable. It is the only way to accurately determine the thermokinetic properties of your specific reaction. Differential Scanning Calorimetry (DSC) is an excellent screening tool to assess the thermal stability of reactants, intermediates, and final products, while reaction calorimetry (using an RC1 or similar instrument) measures the heat flow of the actual reaction in real-time.[11][12][13][14]

Experimental Protocol: Preliminary Thermal Hazard Screening with DSC

This protocol provides a baseline method for assessing the thermal stability of your reaction mixture.

  • Sample Preparation: Carefully prepare a sample that accurately represents the reaction mixture at its point of highest potential energy (i.e., after all reagents have been combined but before the reaction has fully completed).

  • Encapsulation: Hermetically seal 5-10 mg of the sample in a high-pressure crucible (e.g., gold-plated stainless steel) to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sample in the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate, typically 2-5 °C/min, from the intended reaction temperature up to a temperature where full decomposition is observed (e.g., 350-400 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the peak temperature of the exotherm, and the total energy released (enthalpy, ΔH).

Data Presentation: Interpreting DSC Data for Thermal Risk Assessment
ParameterTypical Value (Illustrative)Significance & Causality
T_onset (Onset Temperature)150 °CThe temperature at which the sample begins to self-heat at a detectable rate. If this is close to your process temperature, the risk of a runaway is severe.
ΔH_d (Enthalpy of Decomposition)-250 J/gThe total energy released during decomposition. Higher values indicate a more energetic and potentially violent event.
Peak Temperature 185 °CThe temperature at which the rate of heat generation is at its maximum.
Pressure Data >10 bar (from ARC test)Indicates gas generation during decomposition, which can lead to reactor over-pressurization and rupture.

Section 3: Troubleshooting Guide - Managing Exotherms in Real-Time

This section provides actionable, step-by-step guidance for specific emergency scenarios.

Q3: I'm adding a reagent (e.g., sodium nitrite for diazotization) and the reactor temperature is rising uncontrollably, overshooting my setpoint. What are the immediate steps and likely causes?

A3: This is a classic sign of losing control of an exotherm, where the rate of heat generation is exceeding the system's cooling capacity.[2] Immediate and decisive action is required.

Immediate Actions:

  • STOP REAGENT ADDITION: This is the most critical first step. Do not add any more fuel to the reaction.

  • MAXIMIZE COOLING: Immediately apply full cooling to the reactor jacket. If available, activate any secondary cooling systems.

  • ENSURE AGITATION: Verify that the agitator is running at full speed to maximize heat transfer to the cooling jacket and prevent localized hot spots.

  • PREPARE TO QUENCH: If the temperature continues to rise despite maximum cooling, be prepared to add a pre-determined and tested quenching agent to stop the reaction.

Root Cause Analysis:

  • Excessive Addition Rate: The most common cause. The reagent was added faster than the generated heat could be removed.

  • Insufficient Cooling Capacity: The scale of the reaction was too large for the reactor's heat removal capabilities. The surface-area-to-volume ratio decreases upon scale-up, making cooling less efficient.[1]

  • Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol will lead to a faster, more intense exotherm.

G Start Temperature Overshoots Setpoint During Addition Stop_Addition IMMEDIATELY STOP REAGENT ADDITION Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Agitation Verify Agitation is Active Max_Cooling->Check_Agitation Temp_Check Is Temperature Still Rising? Check_Agitation->Temp_Check Quench Execute Emergency Quench Protocol Temp_Check->Quench Yes Stabilize Temperature Stabilizing or Decreasing Temp_Check->Stabilize No Hold Hold and Monitor Until Stable at Setpoint Stabilize->Hold Yes Investigate Post-Mortem Analysis: Addition Rate, Cooling Calcs, Concentrations Hold->Investigate

Caption: Emergency workflow for a temperature spike during reagent addition.

Q4: I've added all my reagents at the correct temperature, but the reaction isn't proceeding and there's no exotherm. Is this a problem?

A4: Yes, this is an extremely dangerous situation known as "reactant accumulation." The lack of an exotherm indicates the reaction has not initiated. However, you have a vessel filled with unreacted, high-energy starting materials. A slight, uncontrolled change (e.g., a small temperature increase, introduction of an impurity) can trigger a sudden, simultaneous reaction of all the accumulated material, leading to a violent thermal runaway that no cooling system can control.[6]

Potential Causes & Corrective Actions:

  • Cause: Insufficient catalyst or initiator.

    • Action: Do NOT add a large amount of catalyst at once. If safe and procedurally allowed, consider a very small, controlled addition to see if the reaction initiates.

  • Cause: Reaction temperature is too low (below the initiation temperature).

    • Action: Very slowly and cautiously increase the temperature in small increments (e.g., 1-2 °C), allowing for a long equilibration time at each step. Be prepared for a sudden exotherm.

  • Cause: Poor mixing preventing reactants from interacting.

    • Action: Ensure the agitator is functioning correctly and at the proper speed for the viscosity of the medium.

If the reaction cannot be safely initiated, the only recourse is to quench and dispose of the batch according to established safety protocols.

Section 4: Engineering Controls and Scale-Up Considerations

Q5: How do the challenges of managing exotherms change when moving from a 1L lab flask to a 100L pilot plant reactor?

A5: The primary challenge is the dramatic change in the surface-area-to-volume ratio . A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller surface area relative to its large volume, making heat removal fundamentally less efficient.[1] This means a reaction that was easily controlled in the lab can become a dangerous runaway in the plant.

Comparison of Heat Control Strategies by Scale
StrategyLaboratory Scale (1L)Pilot / Production Scale (100L+)Causality & Rationale
Primary Cooling Simple ice bath, cryocool probeJacketed vessel with thermal fluidJacket provides a large, controllable surface for heat exchange, essential for removing large amounts of heat.
Addition Control Manual control via dropping funnelAutomated, calibrated dosing pumpsAutomation ensures a slow, constant, and reproducible addition rate, which is the primary method for controlling the rate of heat generation.
Emergency System Manual quench with beakerAutomated quench/inhibitor system, rupture disc, relief valveAt scale, manual intervention is too slow. Automated systems and passive safety devices (rupture discs) are required to safely handle a runaway.[15]
Mixing Magnetic stir barBaffled reactor with overhead mechanical stirrerVigorous, engineered mixing is required to ensure temperature homogeneity and efficient heat transfer to the reactor walls.

References

Technical Support Center: Column Chromatography of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-4-bromo-2-chlorophenol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the chromatographic purification of this multifunctional intermediate. As a molecule possessing a basic amino group, an acidic phenolic hydroxyl group, and halogen substituents, this compound presents unique purification challenges that require a carefully considered approach.

This document provides in-depth, field-proven insights and step-by-step protocols to navigate these complexities, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or tail badly on a standard silica gel column?

A1: This is the most common issue encountered and is primarily due to strong secondary interactions between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This acid-base interaction leads to a non-uniform elution, causing the characteristic tailing or streaking of the peak. In severe cases, it can lead to irreversible adsorption and significant loss of your compound on the column.

Q2: My compound seems to be degrading on the column, indicated by the appearance of new, often colored, spots in my fractions. What is happening?

A2: Aminophenols are susceptible to oxidation, and the acidic surface of silica gel can catalyze this degradation.[2] The appearance of brown or dark-colored bands on the column and in your fractions is a strong indicator of oxidative decomposition. It is crucial to use freshly prepared solvents and handle the crude material efficiently to minimize its exposure to air and light.

Q3: I have very low recovery of my product from the column. Where is my compound going?

A3: Low recovery is typically a consequence of the strong acid-base interaction mentioned in Q1. A significant portion of your compound may be irreversibly bound to the acidic sites of the silica gel.[3] Eluting with highly polar solvents like pure methanol may eventually wash it off, but often in an impure state and over a large number of fractions.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase (RP) flash chromatography is a viable alternative, especially for polar compounds.[4] In RP chromatography, the stationary phase (e.g., C18-bonded silica) is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This mode of separation can mitigate the issues with silanol interactions. For basic amines, it is often beneficial to adjust the pH of the mobile phase to be 2 units above the pKa of the amine to ensure it is in a neutral, free-base form, which can improve retention and peak shape.[5]

Q5: What is a good starting point for developing a TLC solvent system for this compound?

A5: A good starting point for a compound of moderate polarity is a 1:1 mixture of Hexane and Ethyl Acetate.[1] Given the presence of the polar amino and hydroxyl groups, you will likely need to increase the polarity. A systematic approach would be to test solvent systems like 7:3, 1:1, and 3:7 Hexane:Ethyl Acetate. Crucially, to counteract the acidic nature of the TLC plate (which is also coated in silica), add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your eluent.[6] The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the column chromatography of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
Severe Peak Tailing or Streaking on TLC and Column Strong interaction of the basic amine with acidic silanol groups on the silica.[1]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol into your mobile phase.[2][3] The competing base (TEA or ammonia) will neutralize the acidic silanol sites, preventing your compound from binding too strongly and allowing for a more symmetrical elution profile. 2. Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase such as neutral alumina, basic alumina, or amine-functionalized silica.[4][7] These phases do not have the acidic character of standard silica and are better suited for the purification of basic compounds.
Compound Stuck at the Origin (Rf ≈ 0) on TLC The mobile phase is not polar enough to elute the compound from the polar stationary phase.1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol. A starting point could be 98:2 DCM:MeOH, again with 0.5-1% TEA.[2] 2. Check for Salt Formation: Ensure your crude product is the free base and not a salt (e.g., an HCl salt from a reduction step). Salts are highly polar and will not elute in typical normal-phase systems. If it is a salt, neutralize it with a mild base (e.g., aqueous sodium bicarbonate) during workup before attempting chromatography.
Low or No Recovery of Product Irreversible adsorption onto the acidic silica gel stationary phase.[3]1. Deactivate the Silica Gel Before Loading: Pre-treat the column by flushing it with 2-3 column volumes of your mobile phase containing 1-3% triethylamine. Then, flush with 1-2 column volumes of the mobile phase without TEA before loading your sample.[6][8] This "passivates" the acidic sites. 2. Use Amine-Functionalized Silica: This is often the most effective solution. These columns have an amine-functionalized surface that shields the underlying acidic silica, providing excellent peak shape for basic compounds without needing a basic modifier in the mobile phase.[7][9]
Product Degrades on the Column (Color Change) Oxidation or acid-catalyzed decomposition of the aminophenol on the silica surface.[2]1. Minimize Contact Time: Run the column efficiently without long pauses. Flash chromatography is preferred over gravity chromatography. 2. Deactivate the Silica: As with low recovery, deactivating the silica with TEA can reduce its catalytic activity.[6] 3. Use Fresh Solvents: Ensure your solvents are free of peroxides and other oxidizing impurities. 4. Work Quickly: Aminophenols can be air-sensitive. Minimize the time the crude product is exposed to air before purification.
Poor Separation from Impurities The chosen solvent system does not have adequate selectivity for the components of the mixture.1. Optimize the Solvent System: Systematically screen different solvent combinations using TLC. Try combinations of Hexane, Ethyl Acetate, Dichloromethane, and Methanol (with a basic modifier). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities. 2. Use Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind on the column.[6]

Experimental Protocols

Protocol 1: Purification using Deactivated Silica Gel

This is the recommended standard procedure when using conventional silica gel. The key to success is the deactivation of the acidic stationary phase.

1. TLC Method Development: a. Prepare several eluent systems. Start with Hexane:Ethyl Acetate (EtOAc) in ratios of 8:2, 1:1, and 2:8. To each, add 1% triethylamine (TEA). b. Spot your crude material on a silica TLC plate and develop it in these solvent systems. c. Identify the solvent system that provides an Rf value of 0.2-0.3 for the desired product with good separation from impurities. Adjust solvent ratios as needed. An ideal system provides a clear separation between the target compound and any impurities.[1]

2. Column Preparation (Slurry Packing): a. Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand. c. In a beaker, make a slurry of silica gel in your starting, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% TEA). d. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. e. Once packed, add another thin layer of sand on top to protect the silica bed. f. Drain the excess solvent until the level is just at the top of the sand. Never let the column run dry.

3. Silica Deactivation and Sample Loading: a. Prepare a "deactivation solvent" which is your chosen mobile phase containing 2% TEA. b. Flush the packed column with 2-3 column volumes of this deactivation solvent. c. Flush the column again with 2-3 column volumes of the regular mobile phase (with 1% TEA) to remove excess base.[8] d. Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. e. Carefully add this powder to the top of the packed column. f. Wet Loading: Alternatively, dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate (e.g., about 2 inches/minute descent of the solvent front). c. Collect fractions in an array of test tubes. d. Monitor the elution process by collecting small aliquots from the fractions and spotting them on a TLC plate.

5. Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain your pure product. c. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification using Amine-Functionalized Silica

This method is often simpler and more effective, as it does not require a basic modifier in the mobile phase.

1. TLC Method Development: a. Use amine-functionalized TLC plates if available. b. Develop a solvent system using standard normal-phase solvents like Hexane:Ethyl Acetate. You should not need to add TEA. c. Aim for an Rf of 0.2-0.4 for your target compound.

2. Column Chromatography: a. Pack an amine-functionalized silica flash cartridge or a glass column with amine-functionalized silica gel using the slurry method described in Protocol 1, but without TEA in the solvent. b. Load the sample using the dry or wet loading technique. c. Elute the column with the optimized mobile phase, collecting and analyzing fractions as described previously. d. Combine pure fractions and evaporate the solvent.

Visualization of Workflows

The following diagrams illustrate the decision-making process for troubleshooting and method selection.

Caption: Troubleshooting Workflow for Method Development.

Experimental_Workflow cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Method Development (Hex:EtOAc + 1% TEA) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Deactivate 4. Deactivate Silica (Flush with 2% TEA) Pack->Deactivate Load 5. Dry Load Sample Deactivate->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Purified_Product Purified_Product Evaporate->Purified_Product Purified Product

Caption: Step-by-step workflow for purification on deactivated silica.

References

avoiding "oiling out" during crystallization of 5-Amino-4-bromo-2-chlorophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting crystallization processes. This guide is specifically designed for researchers, scientists, and drug development professionals working with 5-Amino-4-bromo-2-chlorophenol derivatives. Here, we will address a common and often frustrating challenge encountered during crystallization: "oiling out." This phenomenon, where the compound separates as a liquid instead of a solid, can significantly impact purity, yield, and overall process efficiency.[1][2]

This resource provides in-depth, practical guidance in a question-and-answer format to help you diagnose, prevent, and resolve issues related to oiling out, ensuring robust and reproducible crystallization outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is "oiling out" and why is it a problem for my this compound derivative crystallization?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid phase (an "oil") rather than as solid crystals.[3][4][5] This occurs when the concentration of your dissolved compound exceeds the solubility limit to such an extent that the system finds it kinetically easier to form a disordered, solute-rich liquid than an ordered crystal lattice.[3][4]

For this compound derivatives, which are often polar molecules with the potential for strong intermolecular interactions, this can be a frequent issue. The resulting "oil" is typically a supersaturated solution of your compound.

Why it's a problem:

  • Impurity Entrapment: The oil phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[5][6][7] This leads to a final product with lower purity.

  • Poor Crystal Quality: The solidification of the oil is often rapid and uncontrolled, leading to the formation of an amorphous solid, gum, or a poorly defined crystalline form.[4][5] This can negatively affect downstream processing like filtering and drying.[8]

  • Inconsistent Results: Oiling out can be unpredictable and highly sensitive to small changes in conditions, leading to poor reproducibility in your experiments.[5]

  • Reduced Yield: The formation of an oil can prevent the selective crystallization of the desired product, leading to lower overall yields.[5]

Q2: I observed oily droplets forming as I cooled my solution. What are the most likely causes?

A2: The formation of oily droplets is a classic sign of oiling out. The primary driver is typically the creation of a high level of supersaturation too quickly.[3][8] For your this compound derivative, consider these potential causes:

  • Rapid Cooling: Cooling the solution too fast is a common culprit. This rapid temperature drop dramatically decreases the solubility of your compound, creating a high supersaturation level where oiling out is favored over crystallization.[5]

  • Inappropriate Solvent System: The choice of solvent is critical.[9][10][11][12]

    • High Solubility: If your compound is too soluble in the chosen solvent at the crystallization temperature, you may need to reach a very low temperature to induce precipitation, which can lead to oiling out.

    • Poor Solubility: Conversely, if the compound is poorly soluble, you might be tempted to use a minimal amount of a "good" solvent, which can also lead to rapid precipitation upon cooling.

  • High Initial Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the supersaturation level where oiling out occurs.[1][2]

  • Presence of Impurities: Impurities can interfere with the formation of a stable crystal lattice, promoting the formation of a disordered oil phase instead.[7][9] They can also depress the melting point of your compound, making it more prone to oiling out.[6]

  • Low Melting Point of the Solute: If the melting point of your this compound derivative is below the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[6][7]

Troubleshooting Workflow for Oiling Out

If you are experiencing oiling out, a systematic approach to troubleshooting is essential. The following workflow and detailed protocols will guide you through the process of identifying the cause and implementing a solution.

G start Oiling Out Observed check_supersaturation Is Supersaturation Generated Too Rapidly? start->check_supersaturation slow_cooling Implement Slower Cooling Profile check_supersaturation->slow_cooling Yes check_solvent Is the Solvent System Optimal? check_supersaturation->check_solvent No check_seeding Is Seeding Being Utilized Effectively? slow_cooling->check_seeding reduce_concentration Decrease Initial Solute Concentration reduce_concentration->check_seeding antisolvent Use Slow Anti-Solvent Addition antisolvent->check_seeding solvent_screen Perform a Solvent Screening check_solvent->solvent_screen No check_solvent->check_seeding Yes mixed_solvent Try a Mixed Solvent System solvent_screen->mixed_solvent mixed_solvent->check_seeding implement_seeding Introduce Seeding Protocol check_seeding->implement_seeding No optimize_seeding Optimize Seeding (Amount, Temperature) check_seeding->optimize_seeding Yes end Successful Crystallization implement_seeding->end optimize_seeding->end

Caption: Troubleshooting Decision Tree for Oiling Out.

Q3: How can I control the rate of supersaturation to prevent oiling out?

A3: Controlling the generation of supersaturation is the most critical factor in preventing oiling out. The goal is to maintain the solution within the "metastable zone" – a region where the solution is supersaturated, but spontaneous nucleation (and oiling out) is unlikely, allowing for controlled crystal growth on existing surfaces.

Strategies for Supersaturation Control:

StrategyDescriptionKey Considerations for this compound Derivatives
Slower Cooling Rate Decrease the rate at which the solution temperature is lowered. This gives molecules more time to orient themselves into a crystal lattice.[5]These compounds have multiple functional groups capable of hydrogen bonding. Slower cooling allows these bonds to form correctly within the crystal lattice.
Decrease Initial Concentration Start with a more dilute solution. This requires the solution to reach a lower temperature before becoming supersaturated, reducing the driving force for oiling out.[1][2]Be mindful of the impact on overall yield. A balance must be struck between preventing oiling out and achieving an acceptable product recovery.
Anti-Solvent Addition Add a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound in a "good" solvent. This should be done slowly and with vigorous stirring to avoid localized high supersaturation.[5]The choice of anti-solvent is crucial. It must be miscible with the primary solvent. For polar derivatives, a non-polar anti-solvent like heptane or cyclohexane might be effective when used with a more polar primary solvent like ethyl acetate or isopropanol.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve your this compound derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution.

  • Controlled Cooling: Instead of allowing the flask to cool at room temperature, place it in a temperature-controlled water or oil bath.

  • Cooling Ramp: Program the bath to cool at a slow, linear rate (e.g., 5-10 °C per hour).

  • Observation: Monitor the solution for the onset of crystallization. Note the temperature at which the first crystals appear.

  • Final Cooling: Once crystallization has begun, you can either continue the slow cooling ramp or hold the temperature constant for a period to allow for crystal growth before cooling further to maximize yield.

Q4: My compound oils out in every solvent I've tried. What should I do next?

A4: If a single solvent system is consistently problematic, a more systematic approach to solvent selection is necessary. The ideal solvent will have a steep solubility curve with respect to temperature – high solubility at elevated temperatures and low solubility at room temperature or below.

Strategies for Solvent Selection:

  • Solvent Screening: Test a range of solvents with varying polarities. For a substituted chlorophenol, consider solvents like alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene). It is also worth testing mixed solvent systems.

  • Mixed Solvent Systems: Using a pair of miscible solvents, one in which your compound is highly soluble and one in which it is poorly soluble, can provide fine control over solubility.[13]

Experimental Protocol: Solvent Screening for Crystallization

  • Preparation: In small vials, place a small, known amount of your compound (e.g., 20 mg).

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility.

  • Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the vial and continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the outcome in each vial. Look for the formation of well-defined crystals versus an oil or amorphous solid. The best solvent will be one that fully dissolves the compound when hot but yields a crystalline solid upon cooling.

Q5: Can seeding help prevent oiling out, and what is the correct way to do it?

A5: Yes, seeding is a very powerful technique to prevent oiling out.[3][4][14] By introducing a small number of crystals of your pure compound (seed crystals) into a supersaturated solution, you provide a template for crystal growth. This bypasses the need for primary nucleation, which is often the step that competes with oiling out.[15][16][17]

Seeding Protocol to Prevent Oiling Out:

  • Prepare a Supersaturated Solution: Dissolve your compound in a suitable solvent at an elevated temperature.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but where you have not previously observed oiling out. This is typically a few degrees below the temperature at which the compound was fully dissolved.

  • Add Seed Crystals: Introduce a small amount (typically 1-5% by weight of the solute) of finely ground, pure seed crystals of your this compound derivative.

  • Allow for Growth: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seed crystals to grow. You should observe the solution becoming more turbid as new crystal mass deposits on the seeds.

  • Continue Cooling: Once crystal growth is established, resume a slow cooling profile to the final desired temperature to maximize your yield.

G cluster_0 Seeding Protocol step1 1. Prepare Saturated Solution at T_high step2 2. Cool to Metastable Zone (T_high - ΔT) step1->step2 step3 3. Add Seed Crystals (1-5% w/w) step2->step3 step4 4. Age at Seeding Temp (Allow Growth) step3->step4 step5 5. Resume Slow Cooling to T_final step4->step5 step6 6. Isolate Crystals step5->step6

Caption: Effective Seeding Workflow.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of process safety, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-Amino-4-bromo-2-chlorophenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts yield, impurity profiles, and the overall viability of a synthetic route. This guide provides an in-depth comparison of two robust analytical methods for determining the purity of this critical intermediate: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

This document moves beyond simple procedural lists to explain the scientific rationale behind the methodological choices, empowering the reader to not only replicate the results but also to adapt these principles to other analytical challenges. The protocols are presented within a framework of method validation and system suitability, ensuring trustworthiness and regulatory compliance.

The Foundational Technique: Reversed-Phase HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and wide applicability.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[1] For an ionizable compound like this compound, which contains both a weakly basic amino group and a weakly acidic phenolic group, control of the mobile phase pH is paramount to achieving reproducible retention and sharp peak shapes.[2][3]

Causality Behind the Method:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is ideal for aromatic compounds. Its high surface area allows for excellent loading capacity and resolving power.

  • Mobile Phase pH Control: The amino group (a weak base) and the phenolic group (a weak acid) will exist in different ionization states depending on the pH.[2] To ensure a single, consistent form of the analyte and prevent peak tailing, the mobile phase pH is controlled.[3][4] An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the amino group, making the molecule more polar and modulating its retention time. This approach generally leads to sharper peaks for basic compounds on silica-based columns.[4]

  • Detector Wavelength: The UV detector wavelength is selected based on the analyte's chromophore—the part of the molecule that absorbs UV light. Aromatic compounds like this compound typically have strong absorbance maxima between 210 and 280 nm. A wavelength is chosen to maximize sensitivity for the main component while also providing adequate detection for potential impurities.

Workflow for HPLC-UV Purity Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Standard & Sample Preparation (Accurate Weighing & Dissolution) a5 Inject Sample(s) p1->a5 p2 Mobile Phase Preparation (Filtration & Degassing) a1 System Equilibration (Stable Baseline) p2->a1 a2 System Suitability Test (SST) (e.g., 5x Replicate Injections) a1->a2 a3 Inject Blank (e.g., Diluent) a2->a3 d3 SST Verification (Check %RSD, Tailing Factor) a2->d3 a4 Inject Standard(s) a3->a4 a4->a5 d1 Peak Integration a5->d1 d2 Purity Calculation (% Area Normalization) d1->d2 d4 Final Report Generation d2->d4 d3->d4

Caption: Workflow for HPLC-UV Purity Determination.

Method 1: A Validated HPLC-UV Protocol for Purity Determination

This method is designed to be a robust, reliable system for routine quality control and purity verification.

Experimental Protocol:

  • Instrumentation & Reagents:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (ACS grade).

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Validation & System Suitability:

    • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][6][7]

    • Before analysis, perform a system suitability test (SST). Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

The Orthogonal Approach: UPLC-MS for Enhanced Specificity

While HPLC-UV is excellent for quantification, it has limitations. Peak purity cannot be guaranteed, as a chromatographically pure peak may contain co-eluting impurities. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) provides an orthogonal (different mechanism) and more specific analysis.[8] UPLC uses smaller particle size columns (<2 µm) to achieve faster separations and higher resolution.[9] The MS detector provides mass-to-charge ratio (m/z) information, confirming the identity of the main peak and enabling the identification of impurities, even at trace levels.[10][11]

This is particularly crucial in forced degradation studies, where the goal is to identify and separate all potential degradation products from the parent compound.[12][13]

Method 2: A UPLC-MS Protocol for Impurity Identification

This method is ideal for investigational purposes, such as impurity profiling and forced degradation analysis.

Experimental Protocol:

  • Instrumentation & Reagents:

    • UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

    • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Reagents as per Method 1.

  • Chromatographic & MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS Ionization: ESI, Positive Mode.

    • MS Scan Range: m/z 100-500.

Comparative Analysis: HPLC-UV vs. UPLC-MS

ParameterHPLC-UV MethodUPLC-MS MethodRationale & Insights
Primary Use Routine QC, Purity Assay (% Area)Impurity Identification, Peak Purity, Forced DegradationHPLC-UV is a robust quantitative tool. UPLC-MS is a powerful qualitative and quantitative tool for complex samples.[8]
Run Time ~20 minutes~7 minutesUPLC's smaller particles and higher pressures allow for significantly faster analysis, increasing throughput.
Resolution GoodExcellentThe higher efficiency of UPLC columns provides superior separation of closely eluting impurities.
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)MS detectors, especially in selected ion monitoring (SIM) mode, are orders of magnitude more sensitive than UV detectors.[11]
Specificity Relies on retention time onlyConfirms by retention time and mass-to-charge ratio (m/z)MS provides unambiguous identification, preventing misinterpretation of co-eluting peaks. A major advantage for stability studies.[10]
Cost & Complexity Lower cost, simpler operationHigher initial investment, more complex operation and data analysisThe choice depends on the application's requirements—routine QC versus in-depth investigation.

Trustworthiness Through Stress Testing: A Forced Degradation Study

To prove that an analytical method is "stability-indicating," it must be challenged to separate the main analyte from its potential degradation products.[13] This is mandated by ICH guideline Q1A.[14] A forced degradation study exposes the drug substance to harsh conditions to generate these products.[12][15]

Workflow for Forced Degradation & Method Validation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Validation s1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) a1 Analyze Stressed Samples using HPLC/UPLC Method s1->a1 s2 Base Hydrolysis (e.g., 0.1N NaOH, 60°C) s2->a1 s3 Oxidation (e.g., 3% H₂O₂, RT) s3->a1 s4 Thermal (e.g., 80°C Dry Heat) s4->a1 s5 Photolytic (ICH Q1B Light Exposure) s5->a1 a2 Peak Purity Assessment (PDA Detector / MS) a1->a2 a3 Mass Balance Calculation a1->a3 a4 Method is Stability-Indicating? a2->a4 Resolution > 2 No Co-elution a3->a4 ~100% Accounted For

Caption: Forced Degradation Study Workflow.

Forced Degradation Protocol Outline:

  • Prepare Solutions: Prepare solutions of this compound (approx. 0.5 mg/mL).

  • Apply Stress:

    • Acid: Add HCl to 0.1 N, heat at 60°C.

    • Base: Add NaOH to 0.1 N, heat at 60°C.

    • Oxidation: Add H₂O₂ to 3%, keep at room temperature.

    • Thermal: Expose solid powder to 80°C.

    • Photolytic: Expose solution to light conditions specified in ICH Q1B.[13]

  • Analyze: Pull time points (e.g., 2, 4, 8, 24 hours), neutralize if necessary, and analyze using the developed HPLC or UPLC-MS method.

  • Evaluate: The goal is to achieve 5-20% degradation.[12] The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other. The UPLC-MS method would be used here to identify the m/z of the new impurity peaks.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS are powerful techniques for the purity analysis of this compound. The choice of method should be guided by the specific analytical objective.

  • For routine quality control, release testing, and batch-to-batch comparison , the validated HPLC-UV method is the superior choice. It is cost-effective, robust, and provides reliable quantitative data for purity assessment.

  • For method development, impurity profiling, reference standard characterization, and troubleshooting , the UPLC-MS method is indispensable. Its high resolution, speed, and the structural information provided by the mass spectrometer offer a level of analytical certainty that is essential for in-depth investigation and for building a comprehensive understanding of a compound's stability profile.

By employing these methods appropriately, researchers and drug developers can ensure the quality and integrity of this compound, thereby building a solid foundation for successful and safe downstream applications.

References

A Comparative Guide to the Quantitative Analysis of 5-Amino-4-bromo-2-chlorophenol by ¹H-qNMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Accurate and Traceable Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy for the analysis of 5-Amino-4-bromo-2-chlorophenol, a halogenated aromatic compound, against traditional chromatographic methods. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide the necessary data to make informed decisions for your analytical workflows.

The Power of ¹H-qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical tool for determining the absolute concentration of compounds in a sample.[1] Unlike chromatographic techniques that often rely on calibration curves with compound-specific response factors, qNMR is a primary ratio method.[2][3] The fundamental principle of qNMR is that the area of an NMR peak is directly proportional to the number of nuclei responsible for that signal.[1][4] This allows for absolute quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, without the need for a reference standard of the analyte itself.[1] This intrinsic property provides a high degree of accuracy and traceability to SI units, a critical requirement in pharmaceutical quality control.[1][4]

Experimental Protocol: ¹H-qNMR of this compound

This section outlines a detailed, step-by-step methodology for the quantitative analysis of this compound. The choices made in this protocol are designed to ensure accuracy, precision, and robustness.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup & Parameter Optimization (T1, Pulse Width) transfer->instrument_setup acquire_spectrum Acquire ¹H-NMR Spectrum instrument_setup->acquire_spectrum phase_baseline Phase & Baseline Correction acquire_spectrum->phase_baseline integrate Integrate Analyte & Internal Standard Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR analysis.

1. Materials and Reagents:

  • Analyte: this compound

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, CRM)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)

Causality:

  • Internal Standard Selection: Maleic acid is an excellent choice for polar compounds like phenols.[5] It is chemically stable, has a simple ¹H NMR spectrum (a singlet for the two olefinic protons), and its signals do not overlap with the aromatic signals of the analyte in DMSO-d₆.[5] Using a CRM ensures traceability and minimizes uncertainty from the purity of the standard.[6][7]

  • Solvent Selection: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds, making it ideal for this compound.[8][9] Its high boiling point also minimizes evaporation during sample preparation. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not interfere with the analyte or internal standard signals.[8]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of maleic acid (CRM) into the same vial.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

Causality:

  • Accurate Weighing: Precise gravimetric measurements are crucial as any error in the mass of the analyte or internal standard will directly propagate into the final calculated purity or concentration.[6]

  • Complete Dissolution: Incomplete dissolution leads to sample inhomogeneity, resulting in broadened spectral lines and inaccurate integration.[10]

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30) is generally sufficient.[11]

  • Key Parameters:

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals. This is critical to ensure complete relaxation of all protons between scans, which is essential for accurate integration.[12] A typical starting point is 30 seconds, but T₁ should be experimentally determined for the highest accuracy.

    • Pulse Angle: 30° or 90°. A 30° pulse can shorten the experimental time, while a 90° pulse maximizes the signal-to-noise ratio (S/N) but requires a longer relaxation delay.[6]

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[13]

    • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to avoid shifts in signal positions.

Causality:

  • Relaxation Delay: Insufficient relaxation delay is one of the most common sources of systematic error in qNMR.[5] If protons are not fully relaxed, their signal intensity will be attenuated, leading to an underestimation of the quantity.

  • Signal-to-Noise Ratio: A high S/N is essential for accurate integration. An integration error of less than 1% requires an S/N of at least 250:1.[13]

4. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly sacrificing resolution.

  • Perform manual phase and baseline correction to ensure accurate integration. Automated corrections should be carefully checked.[13]

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons are suitable. For maleic acid, integrate the singlet from the two olefinic protons.

  • Calculate the purity of this compound using the following equation:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • I: Integral area

    • N: Number of protons for the integrated signal

    • M: Molecular weight

    • m: Mass

    • P: Purity of the standard

    • x: Analyte (this compound)

    • std: Internal Standard (Maleic Acid)

Comparison with Alternative Analytical Techniques

While ¹H-qNMR offers significant advantages, it is essential to understand its performance relative to other common analytical techniques.

Parameter ¹H-qNMR HPLC-UV GC-MS
Principle Absolute quantification based on the number of nuclei.[1]Separation based on polarity, quantification by UV absorbance.[14]Separation based on volatility, quantification by ion abundance.[15]
Calibration Requires a single certified internal standard.[4]Requires a calibration curve with a specific reference standard for the analyte.[3]Requires a calibration curve with a specific reference standard for the analyte.[16]
Selectivity High; distinguishes between structurally similar compounds.Dependent on chromatographic separation; co-elution can be an issue.[14]High; mass spectrometry provides structural information.
Sample Prep Simple dissolution.Mobile phase preparation, filtration. Derivatization may be needed.[17][18]Often requires derivatization for polar compounds like phenols to increase volatility.[19][20]
Analysis Time ~10-15 minutes per sample.[3]Can be longer depending on the chromatographic run time.[21]Can be longer due to derivatization and chromatographic separation.
Destructive? No, the sample can be recovered.[1]Yes.Yes.
Traceability Directly traceable to SI units.[4]Traceability depends on the purity of the reference standard.Traceability depends on the purity of the reference standard.

Diagram of Method Comparison Logic

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound qnmr_pros Pros: - Absolute Quantification - Non-destructive - High Selectivity - SI Traceable Analyte->qnmr_pros hplc_pros Pros: - High Sensitivity - Widely Available Analyte->hplc_pros gcms_pros Pros: - High Sensitivity - Structural Info (MS) Analyte->gcms_pros qnmr_cons Cons: - Lower Sensitivity - High Initial Cost hplc_cons Cons: - Requires Analyte-Specific Standard - Co-elution Risk - Destructive gcms_cons Cons: - Requires Derivatization - Destructive - Thermal Degradation Risk

Caption: Comparison of analytical methods.

Conclusion: A Self-Validating System for Trustworthy Results

The ¹H-qNMR method, when executed with careful consideration of experimental parameters, provides a robust and self-validating system for the quantification of this compound. The use of a certified internal standard and the inherent primary ratio nature of the technique minimize the sources of error common in other methods. While techniques like HPLC-UV and GC-MS offer higher sensitivity, qNMR provides unparalleled accuracy and direct SI traceability for purity assessment, making it an authoritative method for reference material characterization and quality control in regulated environments. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, including the need for sensitivity, speed, and the level of quantitative accuracy required.

References

A Senior Application Scientist's Guide to 5-Amino-4-bromo-2-chlorophenol: A Comparative Analysis with Other Halogenated Anilines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. Halogenated anilines, a cornerstone of synthetic intermediates, offer a rich playground for molecular architects. Among these, 5-Amino-4-bromo-2-chlorophenol stands out as a trifunctional scaffold, presenting a unique combination of reactive handles. This guide provides an in-depth, objective comparison of this compound with other key halogenated anilines, supported by experimental data and field-proven insights to inform your research and development endeavors.

Introduction: The Strategic Advantage of Polysubstituted Anilines

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic molecules, including dyes, pharmaceuticals, and polymers.[1][2] The introduction of halogen atoms to the aniline ring profoundly alters its electronic properties and reactivity, offering chemists a powerful tool for modulating molecular behavior.[3] Halogens exert both an electron-withdrawing inductive effect and an electron-donating resonance effect, influencing the regioselectivity and rate of subsequent chemical transformations.[4]

This compound is a particularly noteworthy example, featuring three distinct functional groups—an amine, a hydroxyl group, and two different halogens—each with its own reactivity profile. This unique arrangement allows for sequential and site-selective modifications, making it a highly valuable intermediate in the construction of complex molecular architectures. This guide will delve into a comparative analysis of its properties and reactivity against other common halogenated anilines, providing a framework for its strategic deployment in synthesis.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block dictate its handling, reactivity, and suitability for various reaction conditions. Below is a comparative table of key physicochemical properties for this compound and other selected halogenated anilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (of conjugate acid)Appearance
This compound C₆H₅BrClNO222.47(estimated) ~2-3Solid-Powder
2-ChloroanilineC₆H₆ClN127.572.65Liquid
3-ChloroanilineC₆H₆ClN127.573.52Liquid
4-ChloroanilineC₆H₆ClN127.574.15Solid
2-BromoanilineC₆H₆BrN172.032.53Liquid
4-BromoanilineC₆H₆BrN172.033.86Solid
2,4,6-TribromoanilineC₆H₄Br₃N329.82(estimated) <1Solid[5]

Note: pKa values are for the anilinium ion (ArNH₃⁺). Data is compiled from various sources and estimations based on substituent effects.

The presence of multiple electron-withdrawing halogens on the ring of this compound is expected to significantly decrease the basicity of the amino group compared to aniline (pKa of anilinium ion is 4.6).[1] This reduced basicity can be advantageous in preventing side reactions, such as N-alkylation, under certain conditions.

Comparative Reactivity in Key Synthetic Transformations

The utility of a halogenated aniline is largely defined by its performance in key cross-coupling and substitution reactions. This section provides a comparative analysis of this compound's expected reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most powerful methods for C-C and C-N bond formation, respectively.[6][7]

Suzuki-Miyaura Cross-Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[6] The reactivity of the aryl halide in this palladium-catalyzed reaction generally follows the trend I > Br > Cl.[8] This differential reactivity is a key synthetic advantage of this compound, allowing for selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogen(s)Relative Reactivity (at C-X)Comments
This compound Br, ClHigh (at C-Br), Low (at C-Cl)Allows for sequential, site-selective coupling.
2-BromoanilineBrHighStandard substrate for Suzuki coupling.[9]
2-ChloroanilineClLowRequires more active catalyst systems.
2,4-DibromoanilineBrHigh (at both positions)Can lead to double coupling.[10]

This selective reactivity is illustrated in the following workflow diagram:

Suzuki_Coupling_Workflow A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Intermediary Product (Coupled at C-Br) C->D Selective Coupling F More Forcing Conditions (Pd Catalyst, Base) D->F E Second Arylboronic Acid E->F G Final Di-arylated Product F->G Second Coupling

Caption: Workflow for sequential Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[11] Similar to the Suzuki reaction, the reactivity of the aryl halide is a critical factor. The stronger C-Cl bond often requires more sophisticated and electron-rich phosphine ligands to achieve efficient coupling compared to C-Br bonds.[11]

Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination

CompoundHalogen(s)Relative Reactivity (at C-X)Comments
This compound Br, ClHigh (at C-Br), Moderate (at C-Cl)Orthogonal reactivity allows for selective amination.
3-ChloroanilineClModerateA challenging but feasible substrate with appropriate ligands.[11]
4-BromoanilineBrHighReadily undergoes amination.
2,6-DichloroanilineClLowSteric hindrance and strong C-Cl bonds make it a difficult substrate.

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process:

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Amine, Base Amine-Pd(II)\nComplex Amine-Pd(II) Complex Amine\nCoordination->Amine-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Amine-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product Product Reductive\nElimination->Product Ar-NRR'

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[11]

Experimental Protocols: A Guide to Practice

To provide actionable insights, this section details standardized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for comparative studies of halogenated anilines.

Protocol: Suzuki-Miyaura Cross-Coupling of a Bromoaniline

Objective: To couple an arylboronic acid with a bromoaniline derivative.

Materials:

  • Bromoaniline derivative (e.g., 4-bromoaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dioxane/H₂O (4:1, 5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a round-bottom flask, add the bromoaniline derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol: Buchwald-Hartwig Amination of a Chloroaniline

Objective: To couple a primary or secondary amine with a chloroaniline derivative.

Materials:

  • Chloroaniline derivative (e.g., 3-chloroaniline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.04 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the chloroaniline derivative and the amine.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Toxicity and Safety Considerations

Halogenated anilines, as a class, are known to exhibit varying degrees of toxicity.[12] Aniline itself is toxic and is classified as probably carcinogenic to humans.[13] The introduction of halogens can further modulate the toxicological profile. For instance, some halogenated anilines have been identified as disinfection byproducts in water treatment and may pose environmental and health risks.[14][15] It is imperative that all handling of these compounds is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion: Strategic Application in Drug Discovery and Beyond

This compound presents a compelling case for its inclusion in the synthetic chemist's toolbox. Its trifunctional nature, coupled with the differential reactivity of its two halogen atoms, allows for a high degree of synthetic flexibility. This enables the construction of complex, highly substituted aromatic systems through sequential, site-selective cross-coupling and other transformations.

In the context of drug discovery, the ability to introduce diverse functionalities at specific positions on an aromatic scaffold is crucial for structure-activity relationship (SAR) studies.[16] The halogen atoms themselves can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Compared to simpler halogenated anilines, this compound offers a more intricate and versatile platform for molecular design. While its synthesis may be more involved than that of monosubstituted anilines, the downstream synthetic advantages often justify the initial investment. By understanding its unique reactivity profile in comparison to other halogenated anilines, researchers can unlock its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

A Comparative Guide to the Structural Validation of 5-Amino-4-bromo-2-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-Amino-4-bromo-2-chlorophenol and its derivatives. We will delve into the principles, experimental considerations, and data interpretation for a multi-faceted approach to structural elucidation, ensuring the highest level of confidence in your synthesized compounds.

The Importance of Orthogonal Validation Strategies

The substitution pattern of this compound—possessing amino, hydroxyl, bromo, and chloro groups on a benzene ring—presents a unique analytical challenge. The potential for isomeric impurities and the influence of these functional groups on the molecule's spectral and chromatographic behavior necessitate a comprehensive validation strategy. Relying on a single analytical technique is often insufficient. Instead, an orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for unequivocal structure confirmation and purity assessment.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectrum of a this compound derivative, the aromatic region is of primary interest. The protons on the benzene ring will exhibit chemical shifts and coupling patterns that are highly informative of their relative positions.

Expected Spectral Features for this compound:

  • Aromatic Protons: Due to the substitution pattern, we would expect two singlets in the aromatic region. The proton at position 6 (adjacent to the chlorine) and the proton at position 3 (adjacent to the amino group) would likely appear as distinct singlets, as they lack adjacent proton coupling partners. Their chemical shifts will be influenced by the electronic effects of the neighboring substituents. Protons on aromatic rings typically appear in the 6.5-8.0 ppm range[1].

  • Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets that are exchangeable with deuterium. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but typically, phenolic -OH protons are observed between 4-12 ppm[2].

For a closely related compound, 2-amino-4-chloro-phenol , the reported ¹H NMR spectrum in DMSO-d₆ shows aromatic protons as multiplets around 6.38-6.61 ppm and the amine protons as a singlet at 4.80 ppm, with the hydroxyl proton appearing at 9.25 ppm[3]. This provides a valuable reference for predicting the spectrum of our target molecule.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

Expected Spectral Features for this compound:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-160 ppm)[1]. The chemical shifts of the carbons directly attached to the substituents will be significantly affected.

    • The carbon bearing the hydroxyl group (C1) will be shifted downfield.

    • The carbon bearing the chlorine (C2) will also be downfield.

    • The carbon bearing the bromine (C4) will be influenced by the heavy atom effect.

    • The carbon bearing the amino group (C5) will be shifted upfield relative to the others due to the electron-donating nature of the amine.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. For this molecule, DEPT experiments would confirm the presence of two CH carbons in the aromatic ring and four quaternary carbons.

The ¹³C NMR data for 2-amino-4-chloro-phenol in DMSO-d₆ shows signals at 143.42, 139.00, 123.50, 115.75, 115.66, and 113.86 ppm[3]. This illustrates the expected range and separation of carbon signals in a substituted aminophenol.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, and DEPT-90 spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR (for complex derivatives): For more complex derivatives with overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Compound dissolve Dissolve in Deuterated Solvent start->dissolve nmr_acq Acquire 1D Spectra (¹H, ¹³C, DEPT) dissolve->nmr_acq twoD_nmr Acquire 2D Spectra (COSY, HSQC, HMBC) if needed nmr_acq->twoD_nmr assign Assign Signals twoD_nmr->assign structure Confirm Structure assign->structure

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of the molecule. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak. This pattern serves as a powerful confirmation of the presence and number of these halogen atoms.

Expected Isotopic Pattern for [M]⁺ of C₆H₅BrClNO:

  • A complex cluster of peaks due to the isotopes of Br and Cl. The relative intensities of these peaks can be calculated and compared to the experimental data for confirmation.

Fragmentation Analysis

Electron ionization (EI) mass spectrometry will cause the molecular ion to fragment in a predictable manner. The fragmentation patterns of amines and halogenated aromatic compounds are well-documented.

  • Alpha-Cleavage: For amines, cleavage of the bond beta to the nitrogen atom is a common fragmentation pathway, leading to a resonance-stabilized cation[2][4].

  • Loss of Halogens: The carbon-halogen bonds can cleave, leading to the loss of Br or Cl radicals.

  • Loss of Small Molecules: Fragmentation may also involve the loss of small, stable molecules like HCN from the amine or CO from the phenol.

The mass spectrum of the related compound 4-bromo-2-chlorophenol shows a prominent molecular ion peak, confirming the stability of the aromatic ring under EI conditions[5].

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion for HRMS or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.

  • Ionization: Utilize an appropriate ionization technique (e.g., ESI for LC-MS, EI for GC-MS).

  • Data Analysis: Determine the accurate mass and elemental composition from the HRMS data. Analyze the fragmentation pattern to support the proposed structure.

MS_Workflow cluster_ionization Ionization & Mass Analysis cluster_data Data Interpretation start Purified Compound ionization Ionization (ESI or EI) start->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector hrms HRMS: Determine Elemental Composition detector->hrms frag Fragmentation: Identify Structural Fragments detector->frag structure_confirm Structural Confirmation hrms->structure_confirm Confirm Molecular Formula frag->structure_confirm Support Connectivity

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is an indispensable tool for assessing the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers[6][7]. A validated HPLC method can also be used for quantitative analysis.

Method Development Considerations

For a polar, aromatic compound like this compound, a reversed-phase HPLC method is most suitable.

  • Stationary Phase: A C18 or C8 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve good separation of all components.

  • Detection: A UV detector is ideal, as the aromatic ring will have strong UV absorbance. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the compound.

An existing HPLC method for the related compound 4-Bromo-2-chlorophenol utilizes a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the suitability of reversed-phase chromatography for this class of compounds[8].

Experimental Protocol: HPLC Purity Analysis
  • Standard and Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of the compound.

  • Data Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area percentage of the main peak.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidCommon mobile phase for reversed-phase HPLC; formic acid improves peak shape.
Elution GradientAllows for the separation of compounds with a range of polarities.
Detection UV-Vis Diode Array Detector (DAD)Enables determination of the optimal detection wavelength and peak purity analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CEnsures reproducible retention times.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including the absolute configuration if the molecule is chiral[3][4]. It is considered the "gold standard" for structural validation.

The Power of Crystallography
  • Unambiguous Connectivity: It directly visualizes the arrangement of atoms and bonds, leaving no doubt about the isomeric form of the compound.

  • Stereochemistry: It can determine the relative and absolute stereochemistry of chiral centers.

  • Intermolecular Interactions: It provides insights into how molecules pack in the solid state, revealing information about hydrogen bonding and other non-covalent interactions.

For derivatives of brominated phenols, such as Schiff base derivatives of 4-Bromo-2-hydroxybenzaldehyde, single-crystal X-ray diffraction has been successfully used to determine their crystal structures and analyze intermolecular interactions[9].

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.

Xray_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection & Analysis start Purified Compound crystal_growth Grow Single Crystal start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Unambiguous Structural Proof structure_solution->final_structure Definitive 3D Structure

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Atomic connectivity, proton and carbon environments, stereochemical relationships.Provides detailed structural information in solution.Can have overlapping signals in complex molecules; requires pure sample.
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity; confirms molecular formula.Does not provide information on connectivity of fragments; isomers can be difficult to distinguish.
HPLC Purity, number of components, quantitative analysis.Excellent for assessing purity and separating mixtures.Provides limited structural information on its own.
X-ray Crystallography Unambiguous 3D structure, absolute configuration, intermolecular interactions.The definitive method for structural proof.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural validation of this compound derivatives requires a meticulous and multi-faceted analytical approach. While each technique provides valuable pieces of the structural puzzle, their combined application creates a self-validating system that ensures the highest degree of scientific integrity. A comprehensive analysis incorporating NMR for connectivity, HRMS for elemental composition, HPLC for purity, and, when possible, X-ray crystallography for the definitive 3D structure, will provide the irrefutable evidence required for publication, patent applications, and advancement in the drug development pipeline.

References

A Comparative Guide to the Biological Activity Screening of 5-Amino-4-bromo-2-chlorophenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 5-Amino-4-bromo-2-chlorophenol analogs, focusing on their potential as anticancer, antimicrobial, and antioxidant agents. While direct comparative studies on a systematic series of this compound analogs are not extensively available in the public domain, this guide synthesizes data from structurally related bromophenol and aminophenol derivatives to provide valuable insights into their therapeutic potential and structure-activity relationships. The methodologies and findings presented herein are collated from various authoritative sources to offer a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Halogenated Aminophenols

Halogenated phenols, particularly bromophenols, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds, often found in marine organisms, have demonstrated potent antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1] The introduction of amino and additional halogen substituents to the phenol ring can further modulate their biological profile, making them attractive scaffolds for drug discovery. This compound serves as a key intermediate for the synthesis of a variety of bioactive molecules.[3] This guide will explore the screening of its analogs for key biological activities.

Anticancer Activity Screening

Derivatives of halogenated aminophenols have shown significant promise as anticancer agents.[4][5][6] The primary screening of these compounds typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assays

A common initial step is to screen the compounds against the NCI-60 panel of human cancer cell lines, which represents a broad range of cancer types.[5][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 1-4 × 10⁴ cells/mL and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Compound Treatment: Add varying concentrations of the this compound analogs to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[6][8] Incubate for a further 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Comparative Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for a series of this compound analogs, based on trends observed for similar compounds. Modifications on the amino or hydroxyl group are common strategies to create analogs.

Compound IDR Group ModificationMCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)NCI-H460 (Lung Cancer) IC₅₀ (µM)
Parent -H>100>100>100
Analog A Acetyl on Amino25.532.145.8
Analog B Methyl on Amino50.265.778.3
Analog C Phenylacetyl on Amino15.820.428.9
Analog D Benzoyl on Amino12.318.925.1

Causality Behind Experimental Choices: The choice of cell lines (MCF-7, HCT-116, NCI-H460) provides a preliminary screen across common cancer types. The MTT assay is a widely accepted, robust, and high-throughput method for initial cytotoxicity screening.

Apoptosis Induction Assays

Compounds that show significant cytotoxicity are further investigated for their mechanism of action, such as the induction of apoptosis (programmed cell death).

Experimental Workflow: Apoptosis Assessment

G A Treat MGC-803 cells with Analog D B DAPI Staining A->B C Flow Cytometry with Annexin V/PI A->C D Western Blot for Apoptosis Markers A->D E Observe nuclear condensation/fragmentation B->E F Quantify apoptotic vs. necrotic cells C->F G Analyze expression of Bcl-2, Bax, Caspase-3 D->G G A Bromophenol Analog B Keap1 A->B inactivates C Nrf2 B->C releases D ARE (Antioxidant Response Element) C->D translocates to nucleus and binds E Expression of Antioxidant Genes (e.g., HO-1, TrxR1) D->E promotes

References

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-4-bromo-2-chlorophenol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine), an amino group, and a hydroxyl group, presents both a challenge and an opportunity for complex molecular synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, stepwise functionalization, enabling the construction of intricate molecular architectures.

This guide provides a comparative analysis of various catalytic systems for reactions involving this compound and structurally related haloarenes. We will delve into the mechanistic principles, compare the performance of leading catalyst classes—primarily palladium- and copper-based systems—and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a catalyst for their specific synthetic goals, balancing factors like yield, selectivity, cost, and reaction conditions.

Foundational Principles in the Catalysis of Aryl Halides

The transformation of aryl halides is dominated by transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by providing reliable methods for forming carbon-carbon and carbon-heteroatom bonds.[1]

The Palladium-Catalyzed Cross-Coupling Cycle

Most palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, operate through a common Pd(0)/Pd(II) catalytic cycle.[2][3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[5]

Palladium_Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_aryl L₂Pd(II)(Ar)(X) transmetal Transmetalation / Ligand Exchange pd2_aryl->transmetal pd2_couple L₂Pd(II)(Ar)(R) reductive_elim Reductive Elimination pd2_couple->reductive_elim reductive_elim->pd0 ar_r Ar-R reductive_elim->ar_r oxidative_add->pd2_aryl transmetal->pd2_couple arx Ar-X arx->oxidative_add r_m R-M r_m->transmetal

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

Chemoselectivity: The C-Br vs. C-Cl Challenge

A key synthetic challenge when using substrates like this compound is achieving selectivity. In palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows the trend of bond dissociation energy: C–I > C–OTf > C–Br >> C–Cl.[6] This inherent reactivity difference can be exploited to selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction. Achieving the reverse—selectively coupling the C-Cl bond—is significantly more challenging and requires carefully designed catalytic systems, often involving highly active, sterically hindered phosphine ligands.

Key Catalyst Performance Metrics

To objectively compare catalysts, we use standardized metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity: The ratio of the desired product to undesired side products. For our substrate, this often refers to the ratio of C-Br coupling to C-Cl coupling.

  • Turnover Number (TON): The total number of moles of product formed per mole of catalyst before it becomes inactive. A high TON indicates a robust and durable catalyst.[7][8][9][10]

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time (e.g., moles of product per mole of catalyst per hour). TOF is a measure of a catalyst's intrinsic activity or speed.[7][8][10][11]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse for C-N and C-C bond formation with aryl halides due to its broad functional group tolerance and high efficiency.[1][12][13]

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[12][14] The choice of phosphine ligand is paramount and has evolved through several "generations," each offering improved scope and milder reaction conditions. For a substrate like this compound, the goal is often to couple a new amine at the C-Br position.

Comparative Data for Buchwald-Hartwig Amination of Bromo-Chloroarenes:

Catalyst System (Pd Precursor + Ligand)AmineBaseSolventTemp (°C)Yield (%) (at C-Br)Ref.
Pd₂(dba)₃ + XPhosMorpholineNaOtBuToluene100>95[15]
Pd(OAc)₂ + SPhosAnilineK₃PO₄Dioxane11092
Pd(OAc)₂ + BINAPBenzylamineCs₂CO₃Toluene10088[12]
PdCl₂(dppf)PiperidineK₂CO₃DMF12075

Expertise & Insights:

  • Why Ligand Choice Matters: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos are highly effective. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[12] For selective C-Br coupling, less reactive, first-generation ligands like DPPF or bidentate ligands like BINAP can be effective, though they may require higher temperatures.[12]

  • The Role of the Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center.[15] Weaker bases like K₃PO₄ or K₂CO₃ are often used for more sensitive substrates.

Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is one of the most versatile C-C bond-forming reactions.[5][6][16] It is renowned for its mild conditions and the low toxicity of its boron-containing byproducts.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-Chloroarenes:

Catalyst System (Pd Precursor + Ligand)Boronic AcidBaseSolventTemp (°C)Yield (%) (at C-Br)Ref.
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O8096[17][18]
Pd(OAc)₂ + SPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O100>98
PdCl₂(dppf)Naphthalene-1-boronic acidNa₂CO₃DME9091
Pd₂(dba)₃ + P(t-Bu)₃3-Thienylboronic acidKFTHF6594[16]

Expertise & Insights:

  • Catalyst Selection: The classic Pd(PPh₃)₄ is often sufficient for reactive aryl bromides.[6] For more challenging couplings or to activate the C-Cl bond, modern ligand systems like SPhos or P(t-Bu)₃ are superior, often allowing for lower catalyst loadings and room-temperature reactions.[16]

  • Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[16] Biphasic solvent systems (e.g., Toluene/H₂O) are common and can accelerate the reaction.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for the selective coupling at the C-Br position of a bromo-chloroarene.

Suzuki_Workflow prep 1. Preparation - Dry glassware - Weigh reagents:  - Aryl Halide (1 eq)  - Boronic Acid (1.2 eq)  - Base (2.0 eq)  - Pd Catalyst (1-2 mol%) setup 2. Reaction Setup - Add solids to flask - Evacuate & backfill with Argon (3x) - Add degassed solvent via syringe prep->setup reaction 3. Reaction - Heat to target temp (e.g., 80-100 °C) - Stir vigorously - Monitor by TLC/GC-MS setup->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Filter & concentrate - Purify by column chromatography workup->purify

Caption: Standard laboratory workflow for cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.[19]

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classic and cost-effective alternative to palladium-based methods, especially for C-N and C-O bond formation.[20][21]

Ullmann Condensation (C-N and C-O Coupling)

Traditional Ullmann reactions required stoichiometric copper powder and harsh conditions (high temperatures).[20] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, allowing for significantly milder conditions.

Comparative Data for Ligand-Promoted Ullmann Condensation:

Catalyst System (Cu Source + Ligand)NucleophileBaseSolventTemp (°C)Yield (%)Ref.
CuI + L-ProlineAnilineK₂CO₃DMSO11085
CuI + 1,10-PhenanthrolinePhenolCs₂CO₃Toluene13090
CuI + DMEDA¹BenzylamineK₃PO₄Dioxane10078[22]
Cu Powder (activated)4-MethoxyphenolK₂CO₃Pyridine16065[20]

¹DMEDA = N,N'-Dimethylethylenediamine

Expertise & Insights:

  • Advantages of Copper: Copper is significantly more abundant and less expensive than palladium, making it attractive for large-scale synthesis.

  • Limitations: Copper-catalyzed reactions often have a narrower substrate scope and lower functional group tolerance compared to palladium systems. The high temperatures required in older methods can be a significant drawback.[20]

  • Modern Ligands: The development of ligands like amino acids (e.g., L-proline) and diamines has been transformative, enabling many Ullmann-type couplings to proceed at temperatures comparable to palladium-catalyzed reactions.[22][23] These ligands help solubilize the copper salt and facilitate the catalytic cycle.

Summary and Catalyst Selection Guide

Choosing the right catalyst is critical for success. The decision depends on the desired transformation, cost considerations, and available equipment.

Decision-Making Flowchart:

Catalyst_Selection start What is your desired transformation? bond_type Bond Type? start->bond_type selectivity Selective at C-Br? bond_type->selectivity C-C or C-N cost Is cost a primary concern? bond_type->cost C-N or C-O pd_classic Use classic Pd Catalyst (e.g., Pd(PPh₃)₄) selectivity->pd_classic Yes pd_advanced Use advanced Pd ligand (e.g., XPhos for C-Cl coupling) selectivity->pd_advanced No (Targeting C-Cl) pd_cat Use Palladium Catalyst (e.g., Pd(OAc)₂ + SPhos) cost->pd_cat No cu_cat Consider Copper Catalyst (e.g., CuI + L-Proline) cost->cu_cat Yes

Caption: A guide for selecting a catalyst system.

Recommendations Summary:

GoalRecommended Catalyst ClassSpecific ExampleRationale
Selective C-Br Arylation (C-C) PalladiumPd(PPh₃)₄ or PdCl₂(dppf)High reliability and selectivity for the more reactive C-Br bond under standard conditions.
Selective C-Br Amination (C-N) PalladiumPd₂(dba)₃ + XPhosExcellent yields and broad amine scope.
Cost-Effective C-N/C-O Coupling CopperCuI + L-ProlineLower catalyst cost, effective for many Ullmann-type reactions, though conditions may be harsher.
Forced C-Cl Coupling PalladiumPd(OAc)₂ + a bulky, electron-rich ligand (e.g., XPhos, RuPhos)Requires a highly active catalyst system capable of activating the stronger C-Cl bond.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Amino-4-bromo-2-chlorophenol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Amino-4-bromo-2-chlorophenol is a key building block in the synthesis of various pharmaceutical compounds. Its complex substitution pattern, featuring amino, hydroxyl, bromo, and chloro groups, presents a unique analytical challenge. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of this compound and its potential process-related impurities, offering field-proven insights and detailed experimental protocols.

Introduction: The Analytical Imperative for Substituted Phenols

This compound is a trisubstituted phenol derivative whose utility in organic synthesis is significant. However, its synthesis can lead to a variety of structurally similar impurities, including positional isomers and precursors. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for their identification and quantification.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Predicted Process-Related Impurities

A definitive synthesis route for this compound is not widely published. However, based on common synthetic pathways for halogenated aminophenols, which often involve nitration followed by reduction and halogenation, we can predict the following potential impurities:

  • Positional Isomers: Isomers where the positions of the amino, bromo, and chloro substituents are varied.

  • Precursors: Unreacted starting materials or intermediates, such as nitrophenol precursors.

  • Byproducts of Halogenation: Di-halogenated or incompletely halogenated species.

For the purpose of this guide, we will consider the following representative impurities for our comparative analysis:

  • Impurity A: 2-Amino-4-bromophenol

  • Impurity B: 4-Amino-2-bromophenol

  • Impurity C: 2-Amino-5-bromophenol

  • Impurity D: 4-Bromo-2-chlorophenol (a potential precursor or de-aminated byproduct)

Comparative Spectroscopic Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.

Spectroscopic TechniqueStrengthsWeaknessesApplication in this Context
¹H and ¹³C NMR - Unambiguous structure elucidation- Identification of positional isomers- Quantitative analysis (qNMR)- Lower sensitivity compared to MS- Requires higher sample concentrations- Complex spectra for mixtures- Definitive identification of the main compound and impurities- Elucidation of substitution patterns on the aromatic ring
Mass Spectrometry (MS) - High sensitivity (trace analysis)- Molecular weight determination- Structural information from fragmentation patterns- Isomers can be difficult to distinguish without chromatography- Ionization efficiency can vary between compounds- Detection of low-level impurities- Confirmation of molecular weights- Used as a detector for HPLC and GC
FTIR Spectroscopy - Provides information about functional groups- Rapid and non-destructive- Less specific for complex molecules- Not ideal for distinguishing isomers- Confirmation of the presence of key functional groups (O-H, N-H, C-Br, C-Cl)
HPLC-UV - Excellent for separation and quantification of mixtures- High precision and accuracy- Widely available- Requires reference standards for identification- UV detection may not be specific for all impurities- Routine quality control for purity assessment- Quantification of known impurities

In-Depth Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. The chemical shifts and coupling constants of the aromatic protons in ¹H NMR are highly sensitive to the positions of the substituents.

Predicted ¹H NMR Spectrum of this compound:

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically 6.5-7.5 ppm). The exact chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the halogens.

  • -OH and -NH₂ Protons: Broad singlets that are exchangeable with D₂O. The chemical shift of the phenolic -OH proton can vary (typically 4-8 ppm), while the -NH₂ protons are usually found between 3-5 ppm.[1]

Comparison with Impurities:

Positional isomers will exhibit distinct ¹H NMR spectra. For example, an isomer with a different arrangement of substituents will show different chemical shifts and potentially different coupling patterns for the aromatic protons.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the substituents, with carbons attached to electronegative atoms (O, Cl, Br) appearing at lower field.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the -OH and -NH₂ peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signals will disappear or significantly diminish.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups (though not applicable for the aromatic region of the parent compound).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ NMR) cluster_analysis Data Analysis Sample 5-10 mg Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer to NMR Tube H1_NMR H1_NMR NMR_Tube->H1_NMR ¹H Acquisition C13_NMR C13_NMR NMR_Tube->C13_NMR ¹³C Acquisition D2O_Shake D2O_Shake H1_NMR->D2O_Shake D₂O Exchange (optional) Structure_Elucidation Structure_Elucidation H1_NMR->Structure_Elucidation D2O_Shake->Structure_Elucidation C13_NMR->Structure_Elucidation Purity_Assessment Purity_Assessment Structure_Elucidation->Purity_Assessment

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and elemental composition of the parent compound and its impurities. The fragmentation patterns can offer clues to the structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be seen. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO (28 Da) and HCO (29 Da).[1] Halogenated compounds may lose the halogen atom.[2][3]

Comparison with Impurities:

Isomeric impurities will have the same molecular weight and isotopic pattern, making them indistinguishable by MS alone. However, impurities with different elemental compositions (e.g., precursors without a halogen) will be easily differentiated by their molecular weight.

Experimental Protocol: GC-MS Analysis

For volatile and thermally stable compounds like phenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol). Derivatization (e.g., acetylation) can be performed to improve chromatographic peak shape and volatility, though it may not be necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector at a temperature of 250-280°C.

    • Oven Program: A temperature gradient program, for example, starting at 60°C and ramping up to 300°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the compound and its impurities (e.g., 50-300 amu).

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_separation GC Separation cluster_detection MS Detection Sample_GCMS Sample Dissolve_GCMS Dissolve_GCMS Sample_GCMS->Dissolve_GCMS Solvent_GCMS Solvent (e.g., DCM) Solvent_GCMS->Dissolve_GCMS GC_Vial GC_Vial Dissolve_GCMS->GC_Vial Transfer to GC Vial Injection Injection GC_Vial->Injection Autosampler GC_Column GC_Column Injection->GC_Column Temperature Gradient Elution Elution GC_Column->Elution Separated Analytes Ionization Ionization Elution->Ionization EI (70 eV) Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Fragmentation Detector Detector Mass_Analyzer->Detector Mass Spectrum Data_System Data_System Detector->Data_System Mass Spectrum

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups.

Expected FTIR Spectrum of this compound:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[1][4][5]

  • N-H Stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[6]

  • C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.[1][4][5]

  • C-O Stretch: An absorption around 1200 cm⁻¹.

  • C-Br and C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[6]

Comparison with Impurities:

While FTIR can confirm the presence of the aminophenol structure, it is not well-suited for distinguishing between positional isomers as their spectra are often very similar. However, it can differentiate impurities that lack certain functional groups (e.g., a nitrophenol precursor would show N-O stretches instead of N-H stretches).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification.

Method Development Considerations:

  • Column: A reversed-phase C18 column is a good starting point for the separation of these moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all impurities.

  • Detection: UV detection is suitable as phenols and aminophenols are chromophoric. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[7]

Conclusion: An Integrated Analytical Approach

No single spectroscopic technique is sufficient for the complete characterization of this compound and its impurities. A multi-faceted approach is required for a comprehensive understanding of the sample's purity and identity.

  • NMR provides definitive structural elucidation.

  • MS , particularly when coupled with a separation technique like GC or LC, offers unparalleled sensitivity for trace impurity detection.

  • HPLC-UV is the method of choice for routine purity testing and quantification of known impurities in a quality control environment.

  • FTIR serves as a quick check for the presence of key functional groups.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical component in the synthesis of life-saving medicines.

References

A Comparative Guide to Method Validation for the Quantification of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. 5-Amino-4-bromo-2-chlorophenol, a halogenated aromatic amine, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its accurate measurement is imperative to ensure reaction efficiency, control impurity profiles, and ultimately, guarantee the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to aid in the selection and implementation of the most suitable method for your specific application. The methodologies discussed are grounded in the principles of scientific integrity, adhering to the validation guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]

The Analytical Challenge: Properties of this compound

This compound is a multi-functional molecule, presenting a unique set of analytical challenges. Its phenolic hydroxyl and aromatic amine groups make it susceptible to oxidation, while the presence of bromine and chlorine atoms imparts significant hydrophobicity. A successful analytical method must be able to selectively and accurately quantify this analyte in the presence of starting materials, reagents, and potential by-products.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical laboratories, offering a balance of performance, robustness, and cost-effectiveness. For this compound, a reversed-phase HPLC method is the most logical approach, leveraging the compound's hydrophobicity for retention on a non-polar stationary phase.

Principle: The analyte is separated based on its partitioning between a liquid mobile phase and a solid stationary phase.[4] Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

Causality of Experimental Choices:

  • Column: A C18 column is the standard choice for reversed-phase chromatography, providing excellent retention for hydrophobic molecules like this compound.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The buffer controls the ionization state of the phenolic and amino groups, which is critical for consistent retention.

  • Detection: The aromatic nature of the analyte makes it a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high resolving power and specificity, making it an excellent choice for complex matrices or when unambiguous identification is required.[5] Due to the relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic properties.[6]

Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The mass spectrometer provides highly selective detection and structural information.[7]

Causality of Experimental Choices:

  • Derivatization: Silylation or acetylation of the polar hydroxyl and amino groups reduces their polarity and increases volatility, leading to better peak shape and thermal stability.[6]

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is well-suited for the separation of derivatized halogenated phenols.[8]

  • Detection: Mass spectrometry in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity by monitoring for specific fragment ions of the derivatized analyte.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for trace-level quantification in complex biological or environmental matrices.[10][11]

Principle: After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage monitors for a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of specificity.

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, minimizing in-source fragmentation.[10]

  • MRM Transitions: The selection of specific parent-to-fragment ion transitions for the analyte and an internal standard ensures highly selective and accurate quantification, even in the presence of co-eluting interferences.

Performance Comparison

The following table summarizes the expected performance characteristics of validated analytical methods for the quantification of this compound. These values are based on established methods for structurally similar compounds and serve as a benchmark for method development and validation.[4][12]

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4]Combines HPLC separation with tandem mass spectrometric detection.[10]
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL<0.01 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mL<0.03 µg/mL
Linearity Range 0.05 - 50 µg/mL0.1 - 100 µg/mL0.01 - 20 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Sample Derivatization Not requiredTypically requiredNot typically required

Experimental Protocols

The following are detailed, representative methodologies for the quantification of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point for method development and validation.

HPLC-UV Method

This protocol is adapted from established methods for similar aminophenol and chlorophenol compounds.[12][13]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV-Vis spectrum of the analyte, likely in the range of 280-310 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.

Validation Workflow for HPLC-UV Method

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Validate Linearity Linearity & Range (Calibration Curve, R^2) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Variations in Method Parameters) LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement

Caption: Workflow for HPLC-UV method development and validation.

GC-MS Method

This protocol is based on EPA method 8041A for the analysis of phenols and adapted for this compound.[4]

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents and Standards:

  • Methylene chloride (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • MS Mode: Selected Ion Monitoring (SIM)

Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent and heat at 70°C for 30 minutes.

  • Reconstitute the sample in the appropriate solvent for injection.

Validation Workflow for GC-MS Method

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis & Validation Extraction Liquid-Liquid Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation

Caption: General workflow for GC-MS analysis including derivatization.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC-MS, particularly when coupled with a mass spectrometer, can provide higher sensitivity and selectivity, which is beneficial for complex matrices or trace-level analysis. For the highest sensitivity and specificity, LC-MS/MS would be the method of choice. A thorough method validation, following ICH, FDA, and EMA guidelines, is essential to ensure the reliability and accuracy of the chosen method.[1][14][15][16]

References

A Comparative Guide to the Stability of 5-Amino-4-bromo-2-chlorophenol Under Common Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, understanding the stability of key intermediates is not merely a procedural formality; it is a cornerstone of robust process development, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Amino-4-bromo-2-chlorophenol is a highly functionalized aromatic building block, prized for its utility in constructing complex molecular architectures.[1] However, the very features that make it synthetically valuable—the electron-rich aminophenol core and multiple halogen substituents—also render it susceptible to degradation under various chemical and physical stresses.

This guide provides an in-depth, objective comparison of the stability of this compound under thermal, photolytic, oxidative, and pH-driven stress conditions. We will move beyond a simple presentation of data to explain the underlying chemical principles and provide a field-proven experimental protocol for researchers to validate and extend these findings in their own laboratories.

The Inherent Reactivity Profile of this compound

The stability of this molecule is a direct consequence of the interplay between its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups, donating electron density into the aromatic ring and making it susceptible to electrophilic attack and, particularly, oxidation.[2] Conversely, the chlorine and bromine atoms are deactivating via their inductive electron-withdrawing effects, yet they can also be subject to nucleophilic displacement or reductive dehalogenation under certain conditions. The primary degradation pathway for similar aminophenols is oxidation, often accelerated by exposure to air and light, which can lead to the formation of colored quinone-imine species and polymeric impurities.[3] Understanding this electronic tug-of-war is critical to predicting and controlling its stability.

Experimental Design for a Forced Degradation Study

To quantitatively assess stability, a forced degradation (or stress testing) study is the industry-standard approach. The objective is to accelerate the degradation process to rapidly identify potential liabilities and degradation products. This approach is a core component of validating a stability-indicating analytical method, as outlined in guidelines like the ICH Q1B for photostability.[4]

Below is a comprehensive workflow for conducting such a study. The use of a robust analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector, is essential for separating the parent compound from its degradants and for assessing peak purity.[3][5]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution of this compound in Methanol (e.g., 1 mg/mL) aliquot Aliquot Stock Solution into Chemically Inert, Transparent Vials prep->aliquot control Control (Unstressed, Dark, 2-8°C) aliquot->control thermal Thermal Stress (e.g., 60°C Oven) aliquot->thermal photo Photolytic Stress (ICH Q1B Light Chamber) aliquot->photo acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) aliquot->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) aliquot->oxidative sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) control->sampling thermal->sampling photo->sampling acid->sampling base->sampling oxidative->sampling quench Quench Reaction & Dilute (if necessary) sampling->quench hplc Analyze via Validated RP-HPLC-PDA Method quench->hplc quant Quantify Parent Peak Area & Detect Degradant Peaks hplc->quant compare Calculate % Degradation vs. Control Sample quant->compare

Caption: Experimental workflow for the forced degradation study of this compound.

Comparative Stability Analysis: Performance Under Stress

The following data represents a typical outcome from a forced degradation study, comparing the stability of this compound across different conditions.

Table 1: Comparative Degradation of this compound

Stress Condition Time (hours) % Degradation of Parent Compound Key Degradants Observed (Hypothetical)
Control (Dark, 4°C) 24 < 0.5% None
Thermal (60°C) 24 ~ 2.1% Minor oxidative products
Photolytic (ICH Q1B) 24 ~ 8.5% Multiple colored degradants (quinone-like)
Acidic (0.1 M HCl, 60°C) 8 ~ 1.5% Minimal degradation
Basic (0.1 M NaOH, 25°C) 4 > 90% Rapid discoloration, multiple products

| Oxidative (3% H₂O₂, 25°C) | 2 | > 95% | Rapid discoloration, multiple products |

Analysis of Results:

  • High Sensitivity to Oxidation and Basic Conditions: The molecule shows profound instability in the presence of a common oxidizing agent (hydrogen peroxide) and under basic conditions. The amino and phenolic hydroxyl groups are readily deprotonated in base, making the ring highly activated and extremely susceptible to oxidation, even by atmospheric oxygen.[6] This leads to rapid decomposition.

  • Significant Photolytic Instability: A notable degree of degradation occurs upon exposure to light, consistent with the behavior of many aminophenols.[3] The energy from UV and visible light can promote the formation of radical species, initiating chain reactions that lead to polymerization and the formation of colored impurities.[4]

  • Relative Stability in Acidic and Thermal Conditions: The compound is comparatively stable under mildly acidic and thermal stress. In acidic solution, the amino group is protonated to an ammonium salt (-NH₃⁺).[6] This protonation makes the group strongly deactivating, which protects the aromatic ring from oxidation and other electrophilic attacks, thereby enhancing stability. The moderate thermal stability suggests that reactions can be reasonably conducted at elevated temperatures, provided that oxygen and light are excluded.

Potential Degradation Pathways

Based on the chemical nature of the molecule and the results of forced degradation, we can propose several potential degradation pathways. The primary routes are likely to be oxidation of the electron-rich aminophenol system and potential dehalogenation.

DegradationPathways cluster_oxidation Oxidation (H₂O₂ / Light / Base) cluster_dehalogenation Reductive Dehalogenation Parent This compound Ox1 Quinone-imine Intermediate Parent->Ox1 DeBr 5-Amino-2-chlorophenol Parent->DeBr Reductant (e.g., H₂, Pd/C) Polymer Polymeric Impurities (Colored) Ox1->Polymer Further Reaction

Caption: Plausible degradation pathways for this compound.

The most probable degradation pathway involves oxidation to a highly reactive quinone-imine intermediate, which can then polymerize.[3] While not observed under these specific oxidative conditions, reductive dehalogenation is another potential pathway to consider, especially if the reaction conditions involve reducing agents or certain metal catalysts.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Purity Assessment and Degradation Quantification by RP-HPLC

  • Objective: To quantify the remaining percentage of this compound and separate it from potential degradation products.

  • Instrumentation: HPLC with a PDA detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, linear ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scan from 200-400 nm, with quantification at a specific wavelength (e.g., ~290 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • For each stressed sample, withdraw an aliquot at the designated time point.

    • If the sample is acidic or basic, neutralize it with an equimolar amount of base or acid, respectively.

    • Dilute the sample with the initial mobile phase composition to an appropriate concentration (e.g., 0.1 mg/mL).

    • Inject onto the HPLC system.

    • Calculate the percentage of the parent compound remaining by comparing its peak area to the peak area of the time-zero (T₀) unstressed sample.

Protocol 2: Forced Degradation Stress Conditions

  • Objective: To subject the compound to accelerated degradation conditions.

  • General Preparation: For each condition, place 1 mL of a 1 mg/mL solution of this compound in methanol into a suitable vial. For aqueous stress, the solvent for the stock solution should be compatible with water (e.g., acetonitrile).

  • Methodologies:

    • Thermal: Place the vial in an oven set to 60°C. Keep a control vial at 4°C in the dark.

    • Photolytic: Place the vial in a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.

    • Acid Hydrolysis: Add 1 mL of 1 M HCl to an aqueous-compatible solution of the compound. Place in a heating block at 60°C.

    • Base Hydrolysis: Add 1 mL of 1 M NaOH to an aqueous-compatible solution of the compound. Keep at room temperature (25°C) due to high reactivity.

    • Oxidation: Add 1 mL of 30% hydrogen peroxide to the solution of the compound. Keep at room temperature (25°C) and monitor frequently due to high reactivity.

Summary and Recommendations for Researchers

The stability profile of this compound is dominated by its sensitivity to basic and oxidative conditions, as well as significant light sensitivity.

Core Recommendations:

  • Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at refrigerated temperatures (2-8 °C).[3]

  • Reaction Setup: When using this intermediate in a reaction, consider de-gassing solvents to remove dissolved oxygen. If possible, run reactions under an inert atmosphere, especially if the reaction is run at elevated temperatures or under basic conditions.

  • pH Control: Avoid exposing the compound to strongly basic conditions for extended periods unless it is the intended reaction. If a basic catalyst is required, a milder, non-nucleophilic base may be preferable. In contrast, acidic conditions can be used to "protect" the molecule from oxidative degradation.

  • Work-up Procedures: During reaction work-up, minimize the exposure of the compound to air and light, especially if it is in a basic aqueous layer during an extraction.

By understanding these stability characteristics and implementing the recommended handling procedures, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible synthetic outcomes.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-Amino-4-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling, management, and final disposal of 5-Amino-4-bromo-2-chlorophenol. As a halogenated phenolic compound, this chemical presents specific hazards that necessitate a rigorous and informed approach to its waste management. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical reagent; it is a hazardous substance that demands respect and careful handling. Its primary dangers lie in its toxicity and irritant properties.

Exposure can occur through multiple routes, and the health consequences underscore the need for stringent safety measures. The compound is classified as harmful if swallowed, inhaled, or if it comes into contact with skin[1][2]. It is known to cause significant skin and eye irritation[1][3]. Furthermore, inhalation may lead to respiratory irritation[1][4]. During combustion, it can decompose to release highly toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride gas[4][5][6].

These hazards are formally categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][2][7]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][3]
Specific target organ toxicityH335: May cause respiratory irritation[1][5]

This table summarizes the primary hazards associated with this compound, providing the basis for the subsequent handling and disposal protocols.

Pre-Disposal Operations: Safe Handling and Spill Containment

Proper disposal begins long before the waste container is full. It starts with the correct handling of the chemical during its use and immediate, effective management of any accidental releases.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical, mitigating the risks of inhalation, dermal contact, and eye exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact with the glove's outer surface[2].

  • Eye/Face Protection: Use government-approved safety glasses with side shields or a full-face shield[2][5].

  • Skin and Body Protection: A lab coat or protective clothing is mandatory. For tasks with a higher risk of spillage, chemical-resistant aprons and boots may be necessary[1][2].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[1][8]. If dust or aerosols are generated and engineering controls are insufficient, a government-approved respirator with a particulate filter is required[1][9].

Accidental Release Measures: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. For major spills, notify emergency services, providing the location and nature of the hazard[1].

  • Assess and Secure: Ensure the area is well-ventilated. If the material is flammable and it is safe to do so, eliminate any potential ignition sources[10].

  • Containment (Dry Spill): For solid this compound, clean up spills immediately.

    • Use dry cleanup procedures to avoid generating dust[1].

    • Gently sweep or shovel the material. An explosion-proof vacuum designed for hazardous materials may also be used[1].

    • Place the collected material into a clean, dry, sealable, and correctly labeled container for disposal[1][5].

  • Post-Cleanup:

    • Wash the spill area thoroughly with large amounts of water[1].

    • Crucially, prevent the wash water from entering drains or waterways. If contamination of drains occurs, advise Emergency Services immediately[1].

    • All materials used for cleanup (e.g., paper towels, absorbent pads) must be treated as hazardous waste and disposed of accordingly[11][12].

The Core Disposal Protocol: From Laboratory Bench to Final Disposition

The disposal of this compound is governed by its chemical nature as a halogenated organic compound. This classification dictates the entire disposal pathway. Disposing of this chemical as standard trash or pouring it down the drain is a serious violation of safety and environmental regulations[3][11].

Step 1: Waste Classification

The first and most critical step is correct classification. Due to the presence of bromine and chlorine atoms, this compound and any materials contaminated with it must be categorized as Halogenated Organic Waste [10][11]. This classification is vital because halogenated compounds require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.

Step 2: Waste Segregation and Containerization

Proper segregation is essential for both safety and cost-effectiveness. Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs[13].

  • Dedicated Container: Use a designated, leak-proof, and shatter-proof container compatible with the chemical waste[10][12]. The container must be kept securely closed except when adding waste[10][13].

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is the most common and costly mistake in laboratory waste management.

  • Fill Level: Never fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills[10][14].

  • Contaminated Materials: Any item that has come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated paper towels, must also be disposed of in the solid halogenated waste stream[11][12].

Step 3: Labeling for Safety and Compliance

Accurate and complete labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Affix a hazardous waste label to the container before adding any waste[10].

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazard characteristics (e.g., Toxic, Irritant)

    • The date the waste was first added to the container

    • The name and contact information of the responsible researcher or lab

Step 4: Storage and Final Disposal

Pending pickup, the sealed and labeled waste container must be stored safely.

  • Storage Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials like strong oxidizers[1][4].

  • Professional Disposal: The final step is to arrange for disposal through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department[1][5]. They are equipped to transport and manage the waste according to all local, state, and federal regulations.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Management cluster_disposal Phase 3: Final Disposition assess_hazards Assess Hazards (Review SDS) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe handle_chemical Handle Chemical in Ventilated Area (Fume Hood) don_ppe->handle_chemical waste_generated Waste Generated? (Residue, Spills, Contaminated Items) handle_chemical->waste_generated During/After Use classify Classify as 'Halogenated Organic Waste' waste_generated->classify Yes segregate Segregate & Containerize (Dedicated, Sealed, Labeled Container) classify->segregate store Store Safely in Designated Area segregate->store professional_disposal Arrange Pickup by Licensed Waste Disposal Service (EHS) store->professional_disposal

References

A Senior Application Scientist's Guide to Handling 5-Amino-4-bromo-2-chlorophenol: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5-Amino-4-bromo-2-chlorophenol (CAS No. 1232505-77-9). As a halogenated aromatic amine, this compound presents multiple hazards that necessitate rigorous safety protocols. This document moves beyond a simple checklist to provide the causal reasoning behind each recommendation, ensuring that laboratory personnel can work with confidence and safety. Our commitment is to build a foundation of trust by delivering value that extends beyond the product itself, making your research safer and more efficient.

Hazard and Risk Assessment: Understanding the "Why"

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that dictate our handling procedures.[1] A comprehensive understanding of these risks is the first step in mitigating them.

  • Acute Toxicity (Category 4): The compound is harmful if swallowed, in contact with skin, or inhaled.[1] This broad toxicological profile means that all routes of exposure—ingestion, dermal absorption, and inhalation—must be blocked. Phenolic compounds, in general, can penetrate the skin efficiently and may possess systemic toxicity, potentially affecting organs like the liver and kidneys with long-term exposure.[2][3]

  • Skin and Eye Irritation (Category 2): It is known to cause serious eye irritation and skin irritation.[1] Unlike some chemicals, phenols can have an anesthetic effect, meaning a chemical burn may occur without immediate pain, leading to delayed recognition of exposure.[2][3]

  • Respiratory Irritation (Category 3): As a solid powder, it can easily become airborne, and inhaling the dust may cause respiratory tract irritation.[1]

  • Thermal Decomposition: When heated, it can decompose and release toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[4]

The Hierarchy of Controls: A Proactive Safety Framework

Before relying on Personal Protective Equipment (PPE), we must implement a broader safety strategy. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.

  • Engineering Controls: This is the most critical step for this compound. All handling of this compound solid must be performed in a certified chemical fume hood to control inhalation exposure.[2][5]

  • Administrative Controls: Establish designated areas for handling this compound.[2] Ensure all personnel are trained on this specific Standard Operating Procedure (SOP) and are aware of the location of emergency equipment like safety showers and eyewash stations.[5]

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is non-negotiable and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and depends on the specific handling task. The following table summarizes the minimum required PPE.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble-gloved with chemical-resistant gloves (e.g., Butyl, heavy Neoprene)Tightly cuffed Lab Coat & Chemical-resistant Apron
Preparing Solutions Chemical Fume HoodChemical Splash Goggles & Face ShieldDouble-gloved with chemical-resistant gloves (e.g., Butyl, heavy Neoprene)Tightly cuffed Lab Coat & Chemical-resistant Apron
Handling Spills Fume Hood or Particulate Respirator (e.g., N95/P100)[1][4]Chemical Splash Goggles & Face ShieldHeavy-duty, chemical-resistant gloves (e.g., Butyl, Silver Shield)Chemical-resistant Coveralls
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and splashes.[1][6][7] A full-face shield must be worn over the goggles whenever there is a splash hazard, such as when preparing solutions or cleaning up spills.[2][6]

  • Hand Protection: The choice of glove material is paramount. Nitrile gloves are generally not recommended for extended contact with phenols.[3]

    • Recommended: Butyl rubber or Viton gloves offer excellent resistance.[3] Neoprene gloves are suitable for shorter-term work but should be of sufficient thickness (>0.3 mm).[3]

    • Practice: Always double-glove. This provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected. Check the manufacturer's chemical resistance charts for breakthrough times. Dispose of gloves immediately after handling; do not reuse.

  • Body Protection: A standard cotton lab coat is not enough. Wear a lab coat with tight-fitting cuffs, preferably made of a fluid-resistant material. Over this, a chemical-resistant apron (e.g., butyl rubber or neoprene) provides an additional layer of protection against spills.[2] For major operations or spill cleanup, disposable chemical-resistant coveralls are required.[8][9]

Procedural Guidance: Safe Operational Plans

Protocol 1: PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common route of exposure. The sequence is critical to ensure contaminants are not transferred to your skin or clothing.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat / Apron don2 Goggles & Face Shield don1->don2 don3 Gloves (Outer glove over cuff) don2->don3 doff1 Outer Gloves (Contaminated) doff2 Face Shield & Goggles doff1->doff2 doff3 Lab Coat / Apron doff2->doff3 doff4 Inner Gloves doff3->doff4

Caption: PPE donning and doffing sequence to prevent cross-contamination.

Protocol 2: Safe Handling of Solid Compound
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational, the sash is at the appropriate height, and all necessary equipment (spatula, weigh paper, secondary container) is inside.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood. Use weigh paper or a small container to avoid contaminating the balance pan.

  • Transfer: Transfer the weighed solid to your reaction vessel carefully to minimize dust generation.[1]

  • Closure: Tightly seal the source container immediately after use.[1][10]

  • Post-Handling: Wipe down the spatula and work surface with a damp cloth (if compatible with your process) to collect any residual dust. Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[1][5][10]

Protocol 3: Emergency Procedures
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[5]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[5][10] For phenol exposures, if available, wiping the area with polyethylene glycol (PEG-300 or PEG-400) is the recommended first aid treatment.[3]

    • Seek immediate medical attention.[10]

  • In Case of Eye Contact:

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][5][10]

    • Do not attempt to remove contact lenses yourself; this should only be done by skilled personnel.[1]

    • Seek immediate medical attention.[1][10]

  • In Case of Inhalation:

    • Move the affected person to fresh air immediately.[6][7][10]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.[10]

  • In Case of a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see table), gently cover the spill with an absorbent material to avoid raising dust.[5]

    • Use dry cleanup procedures; do not use a brush.[1] Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a sealable, labeled container for hazardous waste.[1][11]

    • Wipe the area with a damp cloth and decontaminate the surface.

    • Place all cleanup materials into the hazardous waste container.

Storage and Disposal Plan

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][9][10] It should be stored away from incompatible materials such as strong oxidizing agents and protected from light.[1][10][12] Some suppliers recommend storing under an inert atmosphere, such as argon, to prevent degradation.[1][12]

  • Disposal: All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.[1][10] Collect waste in a clearly labeled, sealed container.[13] Follow all local, state, and federal regulations for the disposal of chlorinated and brominated aromatic compounds.[1][14] Do not discharge to drains or the environment.[11]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.